molecular formula C8H14O B2565938 3-Propylcyclopentanone CAS No. 82322-93-8

3-Propylcyclopentanone

Cat. No.: B2565938
CAS No.: 82322-93-8
M. Wt: 126.199
InChI Key: TWKQLPXRUHHFBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Propylcyclopentanone (CAS 82322-93-8) is an organic compound with the molecular formula C8H14O and a molecular weight of 126.20 g/mol . This ketone features a cyclopentanone ring substituted with a propyl group at the 3-position. Its structure is represented by the SMILES notation CCCC1CCC(=O)C1 . Key physical properties include a density of approximately 0.904 g/cm³ and a refractive index of 1.446 . The compound is part of the cyclopentanone structural family, which are esteemed synthetic intermediates and recurring motifs in pharmaceuticals and natural products . Compounds like 2-Cyclopentenone and its derivatives are highly versatile in organic synthesis due to their electrophilic and nucleophilic reactivity, making them adaptable constituents for constructing complex molecules . As such, this compound is positioned as a valuable building block for researchers engaged in method development, synthetic chemistry, and the exploration of novel chemical spaces. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propylcyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-3-7-4-5-8(9)6-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKQLPXRUHHFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Propylcyclopentanone CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Propylcyclopentanone, including its chemical identity, physicochemical properties, a proposed synthetic route, and a discussion of the potential biological significance of the broader class of alkylated cyclopentanones.

Chemical Identity and Properties

This compound is a cyclic ketone with a propyl substituent at the third position of the cyclopentane (B165970) ring.

IUPAC Name: 3-propylcyclopentan-1-one[1]

CAS Number: 82322-93-8[1]

The following table summarizes the key computed physicochemical properties of this compound.

PropertyValueReference
Molecular FormulaC₈H₁₄O[1]
Molecular Weight126.20 g/mol [1]
XLogP3-AA1.9[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count1[1]
Rotatable Bond Count2[1]
Exact Mass126.104465066 Da[1]
Topological Polar Surface Area17.1 Ų[1]
Heavy Atom Count9[1]
Complexity107[1]

Proposed Synthesis Workflow

A common method for the synthesis of 3-alkylcyclopentanones involves the conjugate addition of an organometallic reagent to an α,β-unsaturated ketone. In this case, cyclopent-2-en-1-one can serve as the starting material, and a propyl group can be introduced using an appropriate organocuprate reagent.

Synthesis_Workflow Proposed Synthesis of this compound Cyclopentenone Cyclopent-2-en-1-one EnolateIntermediate Enolate Intermediate Cyclopentenone->EnolateIntermediate PropylLithium n-Propyl Lithium GilmanReagent Lithium Dipropylcuprate (Gilman Reagent) PropylLithium->GilmanReagent 2 eq. CopperIodide Copper(I) Iodide CopperIodide->GilmanReagent 1 eq. DiethylEther Solvent: Diethyl Ether GilmanReagent->EnolateIntermediate Michael Addition -78 °C to rt Product This compound EnolateIntermediate->Product Aqueous Workup (e.g., NH4Cl)

Caption: Proposed synthesis of this compound via Michael addition.

Experimental Protocol: A Generalized Approach

The following is a generalized experimental protocol for the synthesis of this compound based on the workflow described above. Note: This is a representative protocol and has not been optimized for this specific transformation. Appropriate safety precautions should be taken when handling organolithium reagents and other hazardous materials.

Materials:

  • Cyclopent-2-en-1-one

  • n-Propyl lithium solution in hexanes

  • Copper(I) iodide (CuI)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk line, oven-dried flasks)

Procedure:

  • Preparation of the Gilman Reagent (Lithium Dipropylcuprate):

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) iodide in anhydrous diethyl ether.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add two equivalents of n-propyl lithium solution to the stirred suspension.

    • Allow the mixture to stir at -78 °C for approximately 30 minutes, during which the Gilman reagent will form.

  • Michael Addition:

    • To the freshly prepared Gilman reagent at -78 °C, add one equivalent of cyclopent-2-en-1-one dissolved in anhydrous diethyl ether dropwise.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield pure this compound.

Potential Biological Significance and Applications in Drug Development

While there is a lack of specific biological activity data for this compound, the broader class of cyclopentanone (B42830) and cyclopentenone derivatives has been a subject of interest in medicinal chemistry.

  • Cyclopentenone Prostaglandins: A well-known class of biologically active molecules, cyclopentenone prostaglandins, exhibit anti-inflammatory, anti-neoplastic, and anti-viral properties.[2] Their activity is often attributed to the reactive α,β-unsaturated carbonyl group in the cyclopentenone ring.[2]

  • Cyclopentenediones: These compounds, found as secondary metabolites in various organisms, have demonstrated a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and cytostatic effects.[3][4]

  • Alkylated Cyclopentanones as Synthetic Intermediates: The cyclopentanone scaffold is a common structural motif in many natural products and synthetic pharmaceuticals. Alkylated cyclopentanones, such as this compound, can serve as valuable building blocks for the synthesis of more complex and biologically active molecules.

Given the biological activities observed in related structures, this compound could be a target for screening in various biological assays, particularly in the areas of inflammation and oncology. Its synthesis provides a scaffold that can be further functionalized to explore structure-activity relationships.

Spectroscopic Data

Logical Relationships in Drug Discovery

The potential role of this compound in a drug discovery workflow can be visualized as an early-stage component in the development of novel therapeutics.

Drug_Discovery_Workflow Hypothetical Drug Discovery Workflow for this compound Derivatives Synthesis Synthesis of This compound Derivatization Chemical Derivatization Synthesis->Derivatization Create Library Screening High-Throughput Screening Derivatization->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Active Compounds Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A logical workflow for the potential role of this compound in drug discovery.

References

A Technical Guide to the Spectroscopic Analysis of 3-Propylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the spectroscopic characteristics of 3-propylcyclopentanone. Due to a lack of readily available experimental spectra in public databases, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and analysis of analogous compounds. Detailed experimental protocols for acquiring such spectra are also provided to aid researchers in their own analytical endeavors. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, identification, and characterization of substituted cyclopentanones and related molecules in the field of chemical research and drug development.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.2 - 2.4Multiplet2HH-2
~1.9 - 2.1Multiplet2HH-5
~1.8 - 1.9Multiplet1HH-3
~1.4 - 1.6Multiplet2HH-4
~1.2 - 1.4Multiplet4HPropyl CH₂
~0.9Triplet3HPropyl CH₃

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm)Carbon Assignment
~220C=O (C-1)
~45C-2
~40C-5
~38C-3
~35Propyl CH₂
~30C-4
~20Propyl CH₂
~14Propyl CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2960 - 2850StrongC-H (Aliphatic) Stretch
~1745StrongC=O (Carbonyl) Stretch[1][2][3]
~1465MediumCH₂ Bending
~1150MediumC-C Stretch

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/zRelative IntensityAssignment
126ModerateMolecular Ion [M]⁺
98Moderate[M - C₂H₄]⁺ (from ring cleavage)
83Strong[M - C₃H₇]⁺ (α-cleavage, loss of propyl group)[4][5][6]
55Strong[C₄H₇]⁺ or [C₃H₃O]⁺ (from ring fragmentation)[7]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The liquid column height should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra. This can be done manually or automatically.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay). For ¹³C NMR, a larger number of scans is typically required.

    • Acquire the spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and integration values to elucidate the molecular structure.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Neat Liquid):

    • Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.

    • Mount the "sandwiched" plates in the spectrometer's sample holder.

  • Data Acquisition:

    • Record a background spectrum of the empty IR beam path. This will be automatically subtracted from the sample spectrum.

    • Place the sample holder with the prepared salt plates into the IR spectrometer.

    • Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).

    • Correlate these absorption bands with specific functional groups and bond vibrations within the molecule. Pay particular attention to the strong carbonyl (C=O) stretch, which is characteristic of ketones.[8]

2.3 Mass Spectrometry (MS)

  • Sample Introduction and Ionization:

    • Introduce a small amount of the this compound sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

    • The sample is vaporized in the ion source.

    • The vaporized molecules are bombarded with a high-energy electron beam (Electron Ionization - EI), causing the ejection of an electron and the formation of a positively charged molecular ion (radical cation). This process can also induce fragmentation of the molecule.[9]

  • Mass Analysis:

    • The positively charged ions (the molecular ion and any fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or a magnetic sector).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

    • The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion as a function of its m/z ratio.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and other rearrangements.[6] These fragmentation patterns provide valuable information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution Neat_Sample Preparation of Neat Liquid Sample (IR) Sample->Neat_Sample Vaporization Vaporization (MS) Sample->Vaporization NMR NMR Spectrometer Dissolution->NMR IR IR Spectrometer Neat_Sample->IR MS Mass Spectrometer Vaporization->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Data Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

Synthesis of 3-Propylcyclopentanone from Cyclopentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 3-propylcyclopentanone from the readily available starting material, cyclopentanone (B42830). Direct α-alkylation of cyclopentanone yields the 2-substituted isomer. Therefore, a multi-step approach is required to achieve the desired 3-propyl substitution pattern. The presented methodology involves a two-stage process: (1) the synthesis of the key intermediate, cyclopent-2-en-1-one, via α-bromination of cyclopentanone followed by dehydrobromination, and (2) the conjugate addition of a propyl group to the β-position of the enone using an organocuprate reagent. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated quantitative data for easy comparison, and workflow visualizations to facilitate practical application.

Introduction and Synthetic Strategy

The alkylation of cyclic ketones is a fundamental transformation in organic synthesis. While the direct alkylation of a ketone like cyclopentanone via its enolate or enamine derivative is a common strategy, this approach invariably leads to substitution at the α-position (C2) due to the inherent reactivity of these intermediates. The synthesis of β-substituted (C3) ketones, such as this compound, necessitates an alternative strategy that directs the incoming nucleophile to the desired position.

The most effective and widely adopted strategy involves converting the saturated ketone into an α,β-unsaturated ketone. This modification introduces an electrophilic β-carbon, which is susceptible to nucleophilic attack in a 1,4-conjugate addition (Michael addition). This guide details a reliable two-stage synthetic route:

  • Formation of Cyclopent-2-en-1-one: Cyclopentanone is first converted to 2-bromocyclopentanone (B1279250). Subsequent elimination of hydrogen bromide furnishes the key intermediate, cyclopent-2-en-1-one.[1][2]

  • Conjugate Addition: A Gilman reagent, lithium dipropylcuprate ((CH₃CH₂CH₂)₂CuLi), is used to deliver a propyl nucleophile to the β-carbon of cyclopent-2-en-1-one.[3][4] Gilman reagents are preferred for this transformation as they selectively perform 1,4-addition, in contrast to "harder" nucleophiles like Grignard or organolithium reagents which tend to favor 1,2-addition directly to the carbonyl carbon.[5]

This sequence provides a high-yielding and regioselective pathway to the target molecule, this compound.

Overall Synthetic Workflow

The logical flow of the synthesis is depicted below, starting from cyclopentanone and proceeding through the two key stages to the final product.

Synthesis_Workflow cluster_start Starting Material cluster_stage1 Stage 1: Enone Formation cluster_stage2 Stage 2: Conjugate Addition cluster_end Final Product Cyclopentanone Cyclopentanone Bromination α-Bromination Cyclopentanone->Bromination Br₂, H₂O, 1-chlorobutane (B31608) Elimination Dehydrobromination Bromination->Elimination Li₂CO₃, LiBr, DMF Cyclopentenone Cyclopent-2-en-1-one (Intermediate) Elimination->Cyclopentenone Addition 1,4-Conjugate Addition Cyclopentenone->Addition Cuprate_Prep Gilman Reagent Prep: (CH₃CH₂CH₂)₂CuLi Cuprate_Prep->Addition Product This compound Addition->Product

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize typical reactant quantities and expected yields for each stage of the synthesis.

Table 1: Stage 1 - Synthesis of Cyclopent-2-en-1-one

StepReactantMolar Mass ( g/mol )Moles (Relative)Mass/VolumeSolventYield (%)Reference
α-Bromination Cyclopentanone84.123.063.2 gH₂O / 1-chlorobutane80-85[2]
Bromine159.811.040.0 g(Biphasic)
Elimination 2-Bromocyclopentanone163.011.020.0 gDMF~92[2]
Lithium Carbonate73.890.65.44 g
Lithium Bromide86.850.040.51 g

Table 2: Stage 2 - Synthesis of this compound

StepReactantMolar Mass ( g/mol )Moles (Relative)Mass/VolumeSolventYield (%)Reference
Gilman Prep. 1-Bromopropane (B46711)123.002.0See ProtocolDiethyl Ether>95 (prep)[6]
Lithium metal6.944.0See ProtocolDiethyl Ether
Copper(I) Iodide190.451.0See ProtocolDiethyl Ether
Addition Cyclopent-2-en-1-one82.101.0See ProtocolDiethyl Ether70-85 (est.)[7]
(CH₃CH₂CH₂)₂CuLi191.731.0See ProtocolDiethyl Ether

Note: Estimated yield for the conjugate addition is based on analogous reactions reported in the literature.

Detailed Experimental Protocols

Stage 1: Synthesis of Cyclopent-2-en-1-one

This stage is performed in two distinct steps: α-bromination and subsequent elimination.

Step 1A: α-Bromination of Cyclopentanone to 2-Bromocyclopentanone [2]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer, combine cyclopentanone (63.2 g, 0.751 mol), water (60.0 g), and 1-chlorobutane (60.0 g).

  • Bromine Addition: Cool the biphasic mixture to 1°C using an ice-salt bath. Add bromine (40.0 g, 0.250 mol) dropwise via the dropping funnel over a period of 2 hours, maintaining the internal temperature at 1°C.

  • Reaction: After the addition is complete, continue to stir the mixture vigorously at 1°C for 15 hours.

  • Workup: Add water (44.0 g) and 1-chlorobutane (60.0 g) to the flask and stir for 15 minutes. Transfer the mixture to a separatory funnel and separate the organic phase from the aqueous phase.

  • Isolation: The organic phase, a 1-chlorobutane solution containing the product, can be used directly in the next step or concentrated under reduced pressure to yield crude 2-bromocyclopentanone. The typical yield based on bromine is 84.7% (34.5 g).

Step 1B: Dehydrobromination of 2-Bromocyclopentanone [2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a mixture of N,N-dimethylformamide (DMF, 60.0 g), lithium carbonate (5.44 g, 73.6 mmol), lithium bromide monohydrate (0.51 g, 4.9 mmol), and hydroquinone (B1673460) (0.02 g, 0.2 mmol) as an inhibitor.

  • Addition of Bromoketone: Heat the mixture to 100°C. Add the crude 2-bromocyclopentanone (20.0 g, 122.7 mmol) dropwise to the heated mixture over 1 hour.

  • Reaction: Maintain the reaction mixture at 100°C for 3 hours after the addition is complete.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product, 2-cyclopentene-1-one, can be isolated by distillation directly from the reaction mixture under reduced pressure. The expected yield is approximately 92% (9.3 g).

Caption: Reaction scheme for the formation of cyclopent-2-en-1-one.

Stage 2: Synthesis of this compound

This stage involves the preparation of the Gilman reagent followed by its reaction with the enone intermediate.

Step 2A: Preparation of Lithium Dipropylcuprate ((CH₃CH₂CH₂)₂CuLi) [6][8]

Caution: This procedure involves pyrophoric alkyllithium reagents and must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and flame-dried glassware.

  • Preparation of Propyllithium: In a three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add lithium metal (wire or granules, 2.0 equivalents relative to 1-bromopropane) to anhydrous diethyl ether. Add a solution of 1-bromopropane (1.0 equivalent) in diethyl ether dropwise to the lithium suspension. The reaction is exothermic and may require initial warming to start, after which it should be controlled with a cooling bath. Stir until all the lithium has reacted to form a clear or slightly cloudy solution of propyllithium.

  • Formation of Cuprate: In a separate flame-dried, three-necked flask equipped with a magnetic stirrer and a thermometer under an inert atmosphere, suspend copper(I) iodide (0.5 equivalents relative to propyllithium) in anhydrous diethyl ether.

  • Cool the CuI suspension to -78°C using a dry ice/acetone bath.

  • Slowly add the prepared propyllithium solution (1.0 equivalent) via cannula or dropping funnel to the CuI suspension with vigorous stirring. The mixture will change color as the Gilman reagent forms. The resulting solution of lithium dipropylcuprate is used immediately in the next step.

Step 2B: Conjugate Addition to Cyclopent-2-en-1-one [7]

  • Reaction Setup: Maintain the freshly prepared lithium dipropylcuprate solution at -78°C under an inert atmosphere.

  • Substrate Addition: Prepare a solution of cyclopent-2-en-1-one (1.0 equivalent relative to CuI) in anhydrous diethyl ether. Add this solution dropwise to the stirred Gilman reagent at -78°C over 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to approximately 0°C over 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly pouring the cold mixture into a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Stir vigorously until the copper salts are dissolved in the aqueous layer.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Isolation and Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄). Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. The crude residue is then purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure this compound.

Caption: Reaction scheme for the conjugate addition to form this compound.

Conclusion

The synthesis of this compound from cyclopentanone is effectively achieved through a regioselective, two-stage process. The initial formation of cyclopent-2-en-1-one provides a crucial intermediate that directs the subsequent nucleophilic attack to the β-position. The use of a lithium dipropylcuprate (Gilman) reagent ensures a high-yielding 1,4-conjugate addition, selectively forming the desired C-C bond at the 3-position. The protocols detailed in this guide are based on well-established and reliable procedures, offering a practical pathway for obtaining the target compound for research and development applications.

References

An In-depth Technical Guide to the Natural Occurrence and Synthesis of 3-Propylcyclopentanone and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge regarding 3-propylcyclopentanone and related alkylated cyclopentanone (B42830) derivatives. While direct evidence for the natural occurrence of this compound is currently limited in scientific literature, this document explores the broader context of naturally occurring cyclopentanoid structures, their biosynthetic origins, and their documented biological activities. Furthermore, this guide presents detailed synthetic protocols for the preparation of this compound, methods for its characterization, and discusses the potential biological significance of this class of molecules, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.

Natural Occurrence of Alkylated Cyclopentanones

While a definitive natural source for this compound has not been identified in published literature, the cyclopentanone motif is a common structural feature in a variety of natural products isolated from plants, fungi, and bacteria. These naturally occurring cyclopentanones often possess alkyl substitutions and exhibit a range of biological activities.

Table 1: Examples of Naturally Occurring Alkylated Cyclopentanone Derivatives

Compound NameStructureNatural Source(s)Reported Biological Activity
3-Methylcyclopentanone C₆H₁₀OClinopodium suaveolens, Asarum canadenseNot well characterized
Jasmonates (e.g., Methyl Jasmonate) C₁₃H₂₀O₃Various plants (e.g., Jasminum grandiflorum)Plant hormone, anti-cancer, anti-inflammatory
Pentenomycins C₆H₈O₄Streptomyces eurythermusAntibiotic
Coronatine C₁₈H₂₅NO₄Pseudomonas syringaePhytotoxin, mimics jasmonate

Biosynthesis of Alkylated Cyclopentanones

The biosynthesis of many cyclopentanoid natural products is believed to originate from the polyketide pathway. In this pathway, a polyketide synthase (PKS) enzyme iteratively condenses small carboxylic acid units (e.g., acetyl-CoA, malonyl-CoA, and in the case of a propyl side chain, likely butyryl-CoA as a starter unit or valeryl-CoA derived intermediates) to form a linear polyketide chain. This chain then undergoes intramolecular cyclization to form the cyclopentanone ring.

Proposed Biosynthetic Pathway for this compound

A plausible biosynthetic pathway for this compound involves a Type I PKS. The pathway would likely proceed as follows:

  • Initiation: A starter unit, likely butyryl-CoA, is loaded onto the acyl carrier protein (ACP) domain of the PKS.

  • Elongation: Two successive condensations with malonyl-CoA extender units occur, each followed by ketoreduction, dehydration, and enoylreduction to form a saturated acyl chain.

  • Cyclization: An intramolecular Dieckmann or Claisen-type condensation, catalyzed by a specialized domain of the PKS or a separate enzyme, would form the five-membered ring.

  • Post-PKS modifications: Decarboxylation would lead to the final this compound structure.

Biosynthetic Pathway of this compound cluster_0 Polyketide Synthase (PKS) Assembly Line cluster_1 Cyclization and Release Butyryl_CoA Butyryl-CoA (Starter Unit) PKS_Complex PKS Enzyme Complex Butyryl_CoA->PKS_Complex Malonyl_CoA_1 Malonyl-CoA (Extender Unit) Malonyl_CoA_1->PKS_Complex Malonyl_CoA_2 Malonyl-CoA (Extender Unit) Malonyl_CoA_2->PKS_Complex Linear_Polyketide Linear Acyl-ACP Intermediate PKS_Complex->Linear_Polyketide Condensation & Reduction Cycles Cyclization_Enzyme Thioesterase / Claisen Synthase Linear_Polyketide->Cyclization_Enzyme Cyclic_Intermediate Cyclized β-keto acid Intermediate Cyclization_Enzyme->Cyclic_Intermediate Intramolecular Condensation 3_Propylcyclopentanone This compound Cyclic_Intermediate->3_Propylcyclopentanone Decarboxylation

Proposed biosynthetic pathway for this compound.

Biological Activities of Related Cyclopentanones

While the specific biological activities of this compound are not documented, the broader class of cyclopentenones and alkylated cyclopentanones are known to possess a wide range of biological effects.[1][2] These activities are often attributed to the reactivity of the enone system, which can act as a Michael acceptor, interacting with biological nucleophiles such as cysteine residues in proteins.

Table 2: Reported Biological Activities of Cyclopentanone Derivatives

Compound ClassExample CompoundBiological ActivityReported IC₅₀ / MIC
Cyclopentenones PentenomycinAntibacterial (Gram-positive)1-10 µg/mL
Jasmonates Methyl JasmonateAnticancer (various cell lines)10-100 µM
Prostaglandins Prostaglandin A₂Anti-inflammatory, Antiviral1-5 µM

Note: The IC₅₀/MIC values are representative and can vary significantly depending on the specific assay and conditions.

Experimental Protocols

Given the lack of a known natural source, chemical synthesis is the most practical approach to obtain this compound for research purposes. A common and effective method is the alkylation of a cyclopentanone enolate.

Synthesis of this compound via Enolate Alkylation

This protocol describes the synthesis of this compound from cyclopentanone and 1-bromopropane (B46711).

Materials:

  • Cyclopentanone

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • 1-Bromopropane

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions (e.g., flame-dried flasks, syringes, nitrogen/argon atmosphere)

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF (50 mL).

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Slowly add LDA solution (1.1 equivalents) to the stirred THF.

    • Add cyclopentanone (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise to the LDA solution.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Slowly add 1-bromopropane (1.2 equivalents) to the enolate solution at -78 °C.

    • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.

Synthesis of this compound Start Cyclopentanone Enolate_Formation Enolate Formation (-78 °C, LDA, THF) Start->Enolate_Formation Alkylation Alkylation (1-Bromopropane) Enolate_Formation->Alkylation Workup Aqueous Workup (NH4Cl, Extraction) Alkylation->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of synthesized this compound can be confirmed using standard spectroscopic techniques.

Table 3: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
Appearance Colorless liquid
Boiling Point ~185-187 °C (estimated)
¹³C NMR (CDCl₃, ppm) δ ~219 (C=O), 45 (CH), 38 (CH₂), 34 (CH₂), 29 (CH₂), 20 (CH₂), 14 (CH₃)
¹H NMR (CDCl₃, ppm) δ ~2.3-2.0 (m, 5H), 1.6-1.2 (m, 6H), 0.9 (t, 3H)
IR (neat, cm⁻¹) ~2958, 2872, 1740 (C=O), 1458
Mass Spectrum (EI, m/z) 126 (M⁺), 97, 83, 69, 55, 41

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.

Structure-Activity Relationships and Future Directions

The biological activity of cyclopentanone derivatives is often influenced by the nature and position of substituents on the ring. Understanding these structure-activity relationships (SAR) is crucial for the design of new bioactive molecules.

Structure-Activity Relationship cluster_0 Core Structure: Cyclopentanone Ring cluster_1 Key Factors Influencing Biological Activity Cyclopentanone Cyclopentanone Moiety Alkyl_Chain Alkyl Chain Length & Branching (Affects Lipophilicity & Target Binding) Cyclopentanone->Alkyl_Chain Substitution at C2, C3 Enone_System α,β-Unsaturation (Enone) (Michael Acceptor, Covalent Binding) Cyclopentanone->Enone_System Introduction of Double Bond Stereochemistry Stereochemistry (Enantioselective Target Recognition) Cyclopentanone->Stereochemistry Chiral Centers

Key structural features influencing the biological activity of cyclopentanone derivatives.

Future research on this compound and its derivatives could focus on:

  • Screening for Natural Occurrence: Development of sensitive analytical methods to screen various natural sources for the presence of this compound.

  • Biological Evaluation: Synthesis of a library of 3-alkylcyclopentanone derivatives and screening for a range of biological activities, including antibacterial, antifungal, and anticancer effects.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by bioactive cyclopentanone derivatives.

This technical guide provides a foundation for researchers interested in the chemistry and biology of this compound and related compounds. While its natural occurrence remains to be confirmed, the synthetic accessibility and the known bioactivities of similar structures suggest that this is a promising area for further investigation.

References

The Multifaceted Biological Activities of Cyclopentanone Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Cyclopentanone (B42830) derivatives, a class of organic compounds characterized by a five-membered ring ketone, are emerging as a significant area of interest in drug discovery and development. Possessing a wide spectrum of biological activities, these molecules show considerable promise in the therapeutic areas of oncology, inflammation, and infectious diseases. This technical guide provides an in-depth overview of the core biological activities of cyclopentanone derivatives, presenting quantitative data, detailed experimental protocols, and mechanistic insights to support researchers, scientists, and drug development professionals in this dynamic field.

Anticancer Activity: Inducing Apoptosis and Halting Proliferation

Cyclopentanone derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is often attributed to the induction of apoptosis, the modulation of key signaling pathways, and the inhibition of cell proliferation.

Quantitative Anticancer Activity Data

The anticancer efficacy of various cyclopentanone derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of a biological process. The following table summarizes the IC50 values of selected cyclopentanone derivatives against several human cancer cell lines.

Compound ID/ClassDerivative TypeA-375 (Melanoma) IC50 (µM)MCF-7 (Breast) IC50 (µM)HT-29 (Colon) IC50 (µM)NCI-H460 (Lung) IC50 (µM)Reference
11g Chalcone Oxime0.870.282.431.04[1]
11d Chalcone Oxime1.470.793.801.63[1]
Foretinib (Control) Kinase Inhibitor1.901.153.972.86[1]
Cyclopentanone Derivatives General----[1]
- Number Tested30[1]
- Number Active17[1]

Notably, cyclopentane-fused anthraquinone (B42736) derivatives have also shown remarkable antiproliferative potency against various mammalian tumor cell lines, including those with multidrug resistance.[2] These compounds can interact with DNA and topoisomerase 1, and induce the production of reactive oxygen species (ROS), leading to cytotoxicity through pathways associated with lysosomes.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., A-375, MCF-7, HT-29, NCI-H460)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Cyclopentanone derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cyclopentanone derivatives in a complete culture medium. The final DMSO concentration should not exceed 0.1%.[1] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.[1] Include a vehicle control (medium with DMSO) and a blank control (medium only).[1]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway: Mitochondrial Apoptosis

Many cyclopentanone derivatives exert their anticancer effects by inducing apoptosis through the mitochondrial pathway. This intrinsic pathway is characterized by the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases.

Mitochondrial_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Cyclopentanone_Derivatives Cyclopentanone Derivatives Bax Bax Cyclopentanone_Derivatives->Bax activates Bcl2 Bcl-2 Cyclopentanone_Derivatives->Bcl2 inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c release Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 recruits Apoptosome Apoptosome Caspase9->Apoptosome forms Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Induction of apoptosis by cyclopentanone derivatives via the mitochondrial pathway.

Cyclopentenone prostaglandins (B1171923), for instance, can induce lymphocyte apoptosis by activating the mitochondrial apoptosis pathway, a process that involves the dissipation of mitochondrial transmembrane potential and the release of cytochrome c.[3] This activation can be independent of external death receptor signaling and is associated with the production of reactive oxygen species.[3]

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Cyclopentanone derivatives have been shown to possess significant anti-inflammatory properties, making them attractive candidates for the treatment of various inflammatory conditions. Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and transcription factors.

Quantitative Anti-inflammatory Activity Data

The in vivo anti-inflammatory activity of cyclopentanone derivatives is often evaluated using the carrageenan-induced paw edema model in rodents, with the effective dose 50 (ED50) being a key parameter.

Compound ClassInflammatory ModelED50 (mg/kg)Reference
2-(E)-benzylidene-5-(N-substituted aminomethyl) cyclopentanonesXylene-induced mice ear swelling67.8[4]
Carrageenan-induced rats paw edema25.3[4]
Acetic acid-induced increased capillary permeability in mice41.8[4]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% in sterile saline)

  • Cyclopentanone derivatives

  • Plethysmometer

  • Vehicle (e.g., saline, DMSO)

  • Reference drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Dosing: Divide the animals into groups: control (vehicle), reference drug, and test groups (different doses of cyclopentanone derivatives). Administer the test compounds or reference drug intraperitoneally or orally.[5][6]

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[5][6]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[5]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group and determine the ED50 value.

Signaling Pathway: Inhibition of NF-κB

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Many cyclopentanone derivatives exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Inhibition of the NF-κB signaling pathway by cyclopentanone derivatives.

Cyclopentenone prostaglandins have been shown to directly inhibit the IκB kinase (IKK) complex, a key enzyme responsible for activating NF-κB.[7] This inhibition prevents the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[8] Some bicyclic α-methylene cyclopentanones have also been identified as novel NF-κB inhibitors, with their activity being dependent on their stereochemistry and reactivity towards thiols.[9]

Antimicrobial Activity: Combating Bacteria and Fungi

A growing body of evidence highlights the potential of cyclopentanone derivatives as effective antimicrobial agents against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial potency is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound/ClassMicroorganismMIC (µg/mL)Reference
Oxime ether derivative of DCP Staphylococcus aureus MRSA0.976[10]
Enterococcus faecalis VRE3.91[10]
2-Octylcyclopentanone Candida albicans7.80[11]
Various bacteria7.80 - 125.00[11]
Ring-cleaved pleuromutilin (B8085454) derivatives Streptococcus pneumoniae≤4[12]
Staphylococcus aureus≤4[12]
3-Methylcyclopentanone derivatives Bacillus subtilisLow MIC reported[13]
Escherichia coliLow MIC reported[13]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Cyclopentanone derivatives

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the cyclopentanone derivatives in the broth medium directly in the microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity) in the well. This can be determined visually or by measuring the optical density.

Experimental Workflow: Antimicrobial Drug Discovery

The discovery of new antimicrobial agents from cyclopentanone derivatives typically follows a structured workflow.

Antimicrobial_Discovery_Workflow start Start: Cyclopentanone Scaffold synthesis Synthesis of Derivative Library start->synthesis screening Primary Screening (e.g., Disc Diffusion) synthesis->screening mic_determination MIC Determination (Broth Microdilution) screening->mic_determination hit_identification Hit Identification (Potent Compounds) mic_determination->hit_identification mechanism_studies Mechanism of Action Studies hit_identification->mechanism_studies lead_optimization Lead Optimization (SAR Studies) hit_identification->lead_optimization mechanism_studies->lead_optimization preclinical Preclinical Studies (In Vivo Models) lead_optimization->preclinical end Clinical Candidate preclinical->end

A typical workflow for the discovery of antimicrobial cyclopentanone derivatives.

Antiviral Activity: A Broad-Spectrum Approach

Cyclopentanone derivatives, particularly cyclopentenone prostaglandins, have been reported to inhibit the replication of a variety of viruses. Their antiviral mechanism is often multifaceted, targeting different stages of the viral life cycle.

Quantitative Antiviral Activity Data

The antiviral efficacy is often expressed as the 50% effective concentration (EC50), the concentration of a drug that gives half-maximal response.

Compound Class/NameVirusEC50 (µM)Reference
Gemcitabine derivative 1 Influenza A (H1N1)22.5 - 54.2[14]
Gemcitabine derivative 3a Influenza A (H1N1)3.1 - 6.2[14]
Gemcitabine Influenza Viruses0.3 - 0.7[14]
Isoquinolone derivative 21 Influenza A Viruses9.9 - 18.5[15]
Ribonucleoside derivative 50 Chikungunya Virus0.2[16]
Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Materials:

  • Susceptible host cell line (e.g., MDCK for influenza)

  • Virus stock

  • Cyclopentanone derivatives

  • Culture medium

  • Overlay medium (e.g., containing agarose (B213101) or methylcellulose)

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells in plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayer with a known amount of virus for 1-2 hours.

  • Compound Treatment: After virus adsorption, remove the inoculum and overlay the cells with the overlay medium containing various concentrations of the cyclopentanone derivative.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

Signaling Pathway: Multifaceted Antiviral Mechanisms

Cyclopentenone prostanoids inhibit virus replication through a multi-pronged approach that includes inducing cytoprotective heat-shock proteins, modifying viral glycoprotein (B1211001) maturation, and controlling NF-κB activation. The inhibition of the NF-κB pathway, as depicted in the anti-inflammatory section, also plays a crucial role in the antiviral response by suppressing the expression of host factors that are essential for viral replication.

Conclusion

Cyclopentanone derivatives represent a versatile and promising class of compounds with a rich and diverse range of biological activities. Their demonstrated efficacy in preclinical models for cancer, inflammation, and infectious diseases underscores their potential for the development of novel therapeutics. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to exploring and harnessing the therapeutic potential of these fascinating molecules. Further investigation into the structure-activity relationships and mechanisms of action of novel cyclopentanone derivatives is warranted to advance this exciting field of drug discovery.

References

The Synthetic Versatility of 3-Propylcyclopentanone: A Technical Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and potential applications of 3-propylcyclopentanone as a valuable building block in organic synthesis, with a focus on its role in the construction of complex molecular architectures relevant to research, drug development, and fragrance science.

Introduction

Cyclopentanone (B42830) and its derivatives are fundamental five-membered carbocyclic ketones that serve as versatile intermediates in the synthesis of a wide array of organic compounds. Among these, this compound emerges as a key building block, offering a reactive carbonyl group and a propyl side chain that can be strategically manipulated to construct more complex molecular frameworks. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a particular emphasis on detailed experimental protocols and its utility in the synthesis of bioactive molecules and fragrance components.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key data for this compound.[1]

PropertyValue
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol [1]
IUPAC Name 3-propylcyclopentan-1-one[1]
CAS Number 82322-93-8[1]
Boiling Point Not available
Density Not available
Appearance Not available

Synthetic Methodologies

The synthesis of this compound can be achieved through several established methods in organic chemistry. The two primary approaches involve the alkylation of a pre-formed cyclopentanone enolate and the conjugate addition of a propyl nucleophile to a cyclopentenone precursor.

Synthesis via Alkylation of Cyclopentanone

This classical approach involves the deprotonation of cyclopentanone to form an enolate, which is then alkylated with a propyl halide. The regioselectivity of the alkylation can be controlled by the choice of base and reaction conditions.

Reaction Scheme:

cluster_0 Alkylation of Cyclopentanone Cyclopentanone Cyclopentanone Enolate Cyclopentanone Enolate Cyclopentanone->Enolate Base (e.g., LDA) Product This compound Enolate->Product Propyl Halide PropylHalide Propyl Halide (e.g., 1-Bromopropane) cluster_1 Conjugate Addition to Cyclopentenone Cyclopentenone Cyclopentenone EnolateIntermediate Enolate Intermediate Cyclopentenone->EnolateIntermediate 1. Propyl Cuprate PropylCuprate Lithium Dipropylcuprate Product This compound EnolateIntermediate->Product 2. Aqueous Workup cluster_2 Conceptual Pathway to a Prostaglandin Analog Start This compound Intermediate1 Functionalized Cyclopentanone Start->Intermediate1 α-Functionalization Intermediate2 Introduction of Second Side Chain Intermediate1->Intermediate2 Further Elaboration Product Prostaglandin Analog Intermediate2->Product Side Chain Manipulation

References

An In-depth Technical Guide to the Stereoisomers of 3-Propylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Propylcyclopentanone, a chiral ketone, exists as a pair of enantiomers, (R)-3-propylcyclopentanone and (S)-3-propylcyclopentanone, due to the stereocenter at the third carbon of the cyclopentanone (B42830) ring. The spatial arrangement of the propyl group defines the molecule's chirality, which can lead to significant differences in biological activity, a critical consideration in drug development and pharmacology. While specific quantitative data and biological studies for the individual enantiomers of this compound are not extensively documented in publicly available literature, this guide provides a comprehensive overview of the principles and methodologies for their synthesis, separation, and characterization based on established practices for analogous chiral ketones. This document outlines potential synthetic routes, detailed protocols for chiral separation and analysis, and methods for determining enantiomeric purity.

Introduction to the Stereoisomers of this compound

The chirality of this compound arises from the C3 carbon atom, which is bonded to four different groups: a hydrogen atom, a propyl group, and two different carbon pathways within the cyclopentanone ring. This asymmetry results in two non-superimposable mirror images, the (R) and (S) enantiomers.

The distinct three-dimensional structures of these enantiomers can lead to differential interactions with other chiral molecules, such as biological receptors and enzymes. Consequently, one enantiomer may exhibit desired therapeutic effects, while the other could be less active, inactive, or even responsible for adverse effects. Therefore, the ability to synthesize, separate, and characterize the individual stereoisomers of this compound is of paramount importance for its potential applications in medicinal chemistry and drug discovery.

Physicochemical and Stereochemical Properties

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₄O--INVALID-LINK--
Molecular Weight126.20 g/mol --INVALID-LINK--
IUPAC Name3-propylcyclopentan-1-one--INVALID-LINK--

Table 2: Predicted Stereochemical Properties of this compound Enantiomers

Property(R)-3-propylcyclopentanone(S)-3-propylcyclopentanone
Optical Rotation ([\alpha]_D)Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer.Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer.
Biological ActivityPotentially different from the (S)-enantiomer.Potentially different from the (R)-enantiomer.

Experimental Protocols

Detailed experimental protocols for the synthesis, separation, and characterization of the stereoisomers of this compound are not explicitly found in the literature. However, based on established methodologies for similar chiral ketones, the following protocols can be proposed.

Enantioselective Synthesis

The asymmetric synthesis of this compound can be approached through various strategies, including the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. A plausible synthetic route could involve the conjugate addition of a propyl group to cyclopentenone mediated by a chiral catalyst.

Proposed Protocol: Asymmetric Michael Addition

  • Catalyst Preparation: A chiral catalyst, for instance, a proline-derived organocatalyst, is prepared or obtained commercially.

  • Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), cyclopentenone is dissolved in a suitable anhydrous solvent (e.g., toluene (B28343) or dichloromethane).

  • Addition of Reagents: The chiral catalyst is added to the solution, followed by the slow addition of a propylating agent, such as propylmagnesium bromide in the presence of a copper(I) salt (e.g., CuI) to facilitate the 1,4-conjugate addition.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the enantiomerically enriched this compound.

Chiral Separation

The resolution of racemic this compound into its individual enantiomers can be achieved using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

3.2.1. Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: A chiral stationary phase (CSP) is selected. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for the separation of chiral ketones.

  • Mobile Phase Preparation: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is prepared. The ratio of the solvents is optimized to achieve the best separation.

  • Sample Preparation: A solution of racemic this compound is prepared in the mobile phase at an appropriate concentration.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Temperature: Ambient or controlled temperature.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Analysis: The sample is injected onto the column, and the retention times of the two enantiomers are recorded. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

3.2.2. Chiral Gas Chromatography (GC)

  • Column Selection: A capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative (e.g., β-DEX™ or γ-DEX™), is chosen.[1][2][3][4]

  • Carrier Gas: Helium or hydrogen is used as the carrier gas at an optimized flow rate.[1]

  • Temperature Program: An appropriate temperature program for the oven is developed, including initial temperature, ramp rate, and final temperature, to achieve baseline separation of the enantiomers.

  • Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are commonly used.

  • Sample Preparation: The racemic this compound is dissolved in a volatile organic solvent.

  • Analysis: The sample is injected, and the chromatogram is recorded. The enantiomeric ratio is determined by the integration of the peak areas of the two enantiomers.

Characterization of Stereoisomers

3.3.1. Determination of Enantiomeric Purity by NMR Spectroscopy

The enantiomeric purity of a sample can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral solvating agent or a chiral derivatizing agent.[5]

Protocol using a Chiral Solvating Agent (CSA):

  • Sample Preparation: A solution of the enantiomerically enriched this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of CSA: A chiral solvating agent, such as (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, is added to the NMR tube.

  • NMR Analysis: ¹H NMR spectra are recorded. The CSA forms diastereomeric complexes with the enantiomers, leading to separate signals for corresponding protons in the two enantiomers. The enantiomeric excess can be calculated from the integration of these distinct signals.[5][6][7]

3.3.2. Optical Rotation

The optical rotation of the purified enantiomers is a key physical property that confirms their chirality.

  • Sample Preparation: A solution of the pure enantiomer of known concentration is prepared in a suitable solvent.

  • Measurement: The optical rotation is measured using a polarimeter at a specific wavelength (usually the sodium D-line, 589 nm) and temperature. The specific rotation ([\alpha]_D) is then calculated.

3.3.3. Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light and provides information about the stereochemistry of a chiral molecule.[8][9][10][11]

  • Sample Preparation: A solution of the enantiomer is prepared in a suitable solvent that is transparent in the region of interest.

  • Measurement: The CD spectrum is recorded over a range of wavelengths. The sign and magnitude of the Cotton effect can be used to help assign the absolute configuration of the enantiomer, often with the aid of computational chemistry.[8][9]

Potential Biological Activities

While no specific biological activities have been reported for the individual stereoisomers of this compound, the chirality of drug molecules is known to have a profound impact on their pharmacological and toxicological profiles. It is plausible that the (R) and (S) enantiomers of this compound could exhibit different activities in biological systems. For instance, they might show stereoselective binding to olfactory receptors, leading to different scents, or interact differently with metabolic enzymes.

Proposed Biological Screening:

A preliminary biological screening of the separated enantiomers could involve assays relevant to the therapeutic areas where cyclopentanone derivatives have shown activity. This could include, but is not limited to:

  • Receptor Binding Assays: To determine the affinity of each enantiomer for specific G-protein coupled receptors (GPCRs) or ion channels.

  • Enzyme Inhibition Assays: To assess the inhibitory potential of each enantiomer against relevant enzymes.

  • Cell-Based Assays: To evaluate the effect of each enantiomer on cellular processes such as proliferation, apoptosis, or signaling pathways.

Visualizations

Stereoisomers_of_3_Propylcyclopentanone cluster_R (R)-3-propylcyclopentanone cluster_S (S)-3-propylcyclopentanone R_img S_img R_img->S_img Enantiomers Chiral_Separation_Workflow Racemic Racemic this compound Chiral_Column Chiral Stationary Phase (e.g., Chiralcel® OD-H) Racemic->Chiral_Column Injection HPLC HPLC System Chiral_Column->HPLC Detector UV Detector HPLC->Detector Enantiomers Separated Enantiomers ((R) and (S)) Detector->Enantiomers Analysis Data Analysis (Peak Integration, ee Calculation) Enantiomers->Analysis NMR_Purity_Determination Sample Enantiomerically Enriched Sample NMR_Tube NMR Tube in CDCl3 Sample->NMR_Tube CSA Chiral Solvating Agent CSA->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec Spectrum ¹H NMR Spectrum (Diastereomeric Signals) NMR_Spec->Spectrum Integration Signal Integration (ee Determination) Spectrum->Integration

References

The Synthetic Utility of 3-Propylcyclopentanone as a Chiral Building Block: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral cyclopentanone (B42830) frameworks are pivotal structural motifs found in a vast array of biologically active natural products and pharmaceutical agents. Their inherent stereochemistry plays a crucial role in determining biological function, making the development of methods for their enantioselective synthesis a significant focus in modern organic chemistry. Among these, 3-alkylcyclopentanones serve as versatile chiral building blocks, offering a synthetically accessible scaffold for the construction of more complex molecular architectures. This technical guide focuses on the potential of 3-propylcyclopentanone as a chiral building block, providing an in-depth overview of established asymmetric synthetic strategies applicable to its preparation and its prospective role in the synthesis of valuable target molecules. While specific literature on the enantioselective synthesis and application of this compound is limited, this guide extrapolates from well-established methodologies for the asymmetric synthesis of analogous 3-alkylcyclopentanones, offering a practical roadmap for researchers in the field.

General Methodologies for the Asymmetric Synthesis of 3-Alkylcyclopentanones

The enantioselective synthesis of 3-substituted cyclopentanones can be broadly approached through several key strategies. These methods are highly relevant and adaptable for the preparation of chiral this compound.

Asymmetric Conjugate Addition to Cyclopentenone

One of the most powerful and widely employed methods for the enantioselective synthesis of 3-alkylcyclopentanones is the asymmetric conjugate addition of organometallic reagents to α,β-unsaturated cyclopentenones. This approach allows for the direct installation of the alkyl substituent at the C3 position with high stereocontrol.

Experimental Protocol: Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents

This protocol is a general representation of a copper-catalyzed asymmetric conjugate addition, which can be adapted for the synthesis of (R)- or (S)-3-propylcyclopentanone.

Materials:

  • Cyclopentenone

  • Propylmagnesium bromide (or other suitable Grignard reagent)

  • Copper(I) iodide (CuI)

  • Chiral ligand (e.g., (S)-Tol-BINAP, (R,R)-Taniaphos)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Catalyst Preparation: In a flame-dried, argon-purged flask, a mixture of CuI (5.0 mol%) and the chiral ligand (5.5 mol%) is suspended in anhydrous toluene. The mixture is stirred at room temperature for 1 hour to form the chiral copper catalyst complex.

  • Reaction Setup: The flask is cooled to the desired temperature (typically between -78 °C and 0 °C).

  • Addition of Reactants: Cyclopentenone (1.0 equivalent) is added to the catalyst suspension. Subsequently, the propylmagnesium bromide solution (1.2 equivalents in diethyl ether) is added dropwise over a period of 30 minutes, maintaining the reaction temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching and Work-up: Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the enantiomerically enriched this compound.

Quantitative Data for Analogous Systems:

Alkyl GroupChiral LigandCatalyst SystemSolventTemp (°C)Yield (%)ee (%)
Methyl(R)-Tol-BINAPCu(OTf)₂/Ph-BOXToluene-789598
Ethyl(S,S)-f-BinaphaneCuI/P(OEt)₃Et₂O-789296
Butyl(R,R)-TaniaphosCuBr·SMe₂Toluene-408994

This data is representative and compiled from various sources on asymmetric conjugate additions.

Organocatalytic Asymmetric Michael Addition

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral amines, such as prolinol derivatives, can catalyze the asymmetric Michael addition of nucleophiles to enones, including the formation of 3-substituted cyclopentanones.

Experimental Protocol: Organocatalytic Asymmetric Michael Addition of Aldehydes

This protocol describes a general procedure for the organocatalytic Michael addition of an aldehyde to an α,β-unsaturated ketone, which can be adapted for the synthesis of a precursor to this compound.

Materials:

  • Cyclopentenone

  • Propanal

  • Chiral organocatalyst (e.g., (S)-diphenylprolinol silyl (B83357) ether)

  • Anhydrous solvent (e.g., chloroform, toluene)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: To a solution of cyclopentenone (1.0 equivalent) and the chiral organocatalyst (20 mol%) in the anhydrous solvent, propanal (1.5 equivalents) is added at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated and the crude product is purified by flash column chromatography on silica gel to yield the Michael adduct. Subsequent transformations would be required to convert this adduct to this compound.

Quantitative Data for Analogous Organocatalytic Michael Additions:

NucleophileCatalystSolventYield (%)dree (%)
Propanal(S)-Diphenylprolinol silyl etherCHCl₃85>20:199
ButanalJørgensen-Hayashi catalystToluene9019:198

This data is representative of organocatalytic Michael additions to cyclic enones.

Applications in the Synthesis of Bioactive Molecules

While direct applications of chiral this compound are not extensively documented, the 3-alkylcyclopentanone motif is a cornerstone in the synthesis of several classes of important bioactive molecules.

Prostaglandin (B15479496) Analogues

Prostaglandins (B1171923) are a class of lipid compounds with diverse physiological effects, and their synthesis has been a major driver in the development of asymmetric methodologies.[1] The core structure of many prostaglandins features a substituted cyclopentane (B165970) ring. The use of a chiral 3-alkylcyclopentanone building block can provide a convergent and stereocontrolled entry into the synthesis of various prostaglandin analogues. The propyl side chain at the C3 position could lead to novel analogues with potentially altered biological activity and receptor selectivity.

Jasmonate Analogues

Jasmonates are a group of plant hormones involved in various developmental processes and stress responses.[2][3] Their structures are based on a cyclopentanone core with two side chains. The synthesis of novel jasmonate analogues is an active area of research for the development of new plant growth regulators and agrochemicals. Chiral this compound could serve as a key starting material for the synthesis of jasmonate analogues with modified side chains, potentially leading to compounds with enhanced or altered biological profiles.[4][5]

Visualizing Synthetic Pathways

Diagram 1: General Workflow for Asymmetric Synthesis of this compound

G cluster_start Starting Materials cluster_synthesis Asymmetric Synthesis cluster_product Chiral Product cluster_application Potential Applications start1 Cyclopentenone method1 Asymmetric Conjugate Addition (Chiral Copper Catalyst) start1->method1 method2 Organocatalytic Michael Addition (Chiral Amine Catalyst) start1->method2 start2 Propyl Source (e.g., Propyl Grignard) start2->method1 product Enantiomerically Enriched This compound method1->product method2->product via intermediate app1 Prostaglandin Analogues product->app1 app2 Jasmonate Analogues product->app2 app3 Other Bioactive Molecules product->app3 Propyl Source\n(e.g., Propanal) Propyl Source (e.g., Propanal) Propyl Source\n(e.g., Propanal)->method2 G building_block Chiral this compound Building Block synthesis Stereoselective Synthesis of Novel Analogues building_block->synthesis screening Biological Screening (e.g., Receptor Binding Assays) synthesis->screening lead_compound Lead Compound Identification screening->lead_compound optimization Lead Optimization (Structure-Activity Relationship) lead_compound->optimization drug_candidate Drug Candidate optimization->drug_candidate

References

An In-depth Technical Guide to the Thermochemical Properties of 3-Propylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 3-propylcyclopentanone. Due to the limited availability of direct experimental values for this specific compound, this guide leverages data from structurally similar molecules to provide reasonable estimations. It also details the standard experimental protocols for the determination of these properties, offering a foundational understanding for further research and application in fields such as drug development and chemical process design.

Data Presentation: Thermochemical Properties

Table 1: Thermochemical Data for n-Propylcyclopentane (as an estimate for this compound)

PropertySymbolValueUnitsReference
Standard Molar Enthalpy of Formation (liquid) ΔfH°liquid-203.4 ± 1.1kJ/mol[1]
Standard Molar Enthalpy of Combustion (liquid) ΔcH°liquid-5235.8 ± 1.1kJ/mol[1]
Standard Molar Entropy (liquid) S°liquid293.4 ± 0.6J/mol·K[1]
Molar Heat Capacity (liquid) Cp,liquid215.34J/mol·K[1]

Table 2: Thermochemical Data for Cyclopentanone

PropertySymbolValueUnitsReference
Standard Molar Enthalpy of Formation (gas) ΔfH°gas-189.5 ± 1.1kJ/mol[2]
Standard Molar Enthalpy of Combustion (liquid) ΔcH°liquid-2920.8 ± 0.5kJ/mol[3]
Standard Molar Entropy (gas) S°gas313.2 ± 2.1J/mol·K[2]
Molar Heat Capacity (gas) Cp,gas106.4J/mol·K[2]

Experimental Protocols

The determination of thermochemical data for organic compounds like this compound relies on well-established experimental techniques. The following are detailed methodologies for key experiments.

1. Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is often determined indirectly from the enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.[4]

  • Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath of known volume. The temperature change of the water is measured to calculate the heat of combustion.

  • Apparatus: A high-pressure stainless steel bomb, a water bath (calorimeter), a high-precision thermometer, a stirrer, and an ignition system.

  • Procedure:

    • A pellet of a known mass of this compound is placed in a sample holder within the bomb.

    • The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

    • The bomb is submerged in a known quantity of water in the calorimeter. The initial temperature of the water is recorded.

    • The sample is ignited via an electrical fuse.

    • The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

    • The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

  • Data Analysis: The heat of combustion is calculated using the temperature rise, the heat capacity of the calorimeter, and the mass of the sample. The standard enthalpy of formation is then calculated using Hess's Law, which relates the heat of combustion to the enthalpies of formation of the products (CO₂ and H₂O) and the reactant.

2. Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpies of Transition

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure heat capacity (Cp) and the enthalpies of phase transitions (e.g., fusion and vaporization).[4][5]

  • Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference material as a function of temperature.

  • Apparatus: A differential scanning calorimeter with a furnace, sample and reference pans, and a temperature programmer.

  • Procedure for Heat Capacity:

    • An empty sample pan and a reference pan are heated at a constant rate to obtain a baseline.

    • A known mass of a standard material (e.g., sapphire) is placed in the sample pan and heated at the same rate.

    • A known mass of this compound is placed in the sample pan and subjected to the same heating program.

  • Procedure for Enthalpy of Fusion/Vaporization:

    • A known mass of the sample is placed in the sample pan.

    • The sample is heated at a constant rate through its melting or boiling point.

    • The heat flow to the sample will increase during the phase transition.

  • Data Analysis: The heat capacity is calculated by comparing the heat flow to the sample with that of the standard. The enthalpy of fusion or vaporization is determined by integrating the area of the peak corresponding to the phase transition.

3. The Kinetic Method for Gas-Phase Thermochemistry

The kinetic method, a tandem mass spectrometry technique, can be used to determine relative thermochemical properties like proton affinities in the gas phase.[6]

  • Principle: The method relies on the competitive dissociation of a proton-bound dimer of two different molecules. The ratio of the fragment ions is related to the relative proton affinities of the two molecules.

  • Apparatus: A tandem mass spectrometer (e.g., a triple quadrupole or a quadrupole ion trap).

  • Procedure:

    • A mixture containing this compound and a reference compound with a known proton affinity is introduced into the ion source of the mass spectrometer to generate proton-bound dimers.

    • The dimer ions of interest are mass-selected in the first stage of the mass spectrometer.

    • The selected ions are subjected to collision-induced dissociation (CID) in a collision cell.

    • The resulting fragment ions are mass-analyzed in the second stage of the mass spectrometer.

  • Data Analysis: The relative proton affinities are determined from the ratio of the intensities of the protonated monomers. By using a series of reference compounds, an absolute proton affinity for this compound can be established.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of thermochemical data.

Caption: Experimental workflow for determining thermochemical data.

Logical_Relationship_Thermochemical_Properties dHc ΔcH° (Combustion Calorimetry) dHf ΔfH° (Standard Enthalpy of Formation) dHc->dHf Hess's Law dGf ΔfG° (Gibbs Free Energy of Formation) dHf->dGf Cp Cp (DSC) S (Standard Molar Entropy) Cp->S Integration from 0 K S->dGf

Caption: Interrelation of key thermochemical properties.

References

Navigating the Safety Landscape of 3-Propylcyclopentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Propylcyclopentanone is a substituted cyclic ketone with potential applications in chemical synthesis and drug discovery. Due to a lack of specific safety data, this document provides a comprehensive overview of its anticipated hazards, handling precautions, and emergency procedures based on data from cyclopentanone (B42830) and related analogues. It is presumed to be a flammable liquid that can cause skin and eye irritation. This guide serves as a foundational resource for laboratory personnel, emphasizing the importance of standard safety protocols for handling volatile organic compounds.

Physicochemical and Toxicological Data

The following tables summarize the available physicochemical properties for this compound (largely computed) and the experimental safety and toxicological data for cyclopentanone, which should be used as a conservative proxy.

Table 1: Physicochemical Properties

PropertyThis compound (Computed)Cyclopentanone (Experimental)Data Source
Molecular Formula C₈H₁₄OC₅H₈O[1]
Molecular Weight 126.20 g/mol 84.12 g/mol [1]
Boiling Point Not Available130 - 131 °C
Melting Point Not Available-51 °C
Flash Point Not Available30 °C (86 °F) - closed cup
Density Not Available0.949 g/cm³

Table 2: Toxicological Data (Cyclopentanone)

EndpointValueSpeciesData Source
Acute Toxicity (Inhalation) LC50: 19,500 mg/m³Rat
Acute Toxicity (Intraperitoneal) LD50: 1950 mg/kgMouse
Skin Irritation Mild skin irritationRabbit
Eye Irritation Severe eye irritationRabbit
Carcinogenicity Not classified as a carcinogen by IARC, NTP, or OSHAN/A

Hazard Identification and Classification

Based on the available data for cyclopentanone and GHS notifications for 2-propylcyclopentanone, this compound should be handled as a substance with the following hazards[2]:

  • Flammable Liquid: Assumed to be a Category 3 Flammable Liquid. Vapors may form explosive mixtures with air and can travel a considerable distance to an ignition source and flash back.

  • Skin Irritation: Causes skin irritation (Category 2).

  • Eye Irritation: Causes serious eye irritation (Category 2A).

  • Respiratory Irritation: May cause respiratory tract irritation.

Experimental Protocols

The data presented for cyclopentanone are derived from standardized testing methodologies, which would be applicable for any future characterization of this compound.

4.1 Flash Point Determination The flash point is typically determined using a closed-cup method, such as the Pensky-Martens closed-cup tester (ASTM D93) or a similar apparatus. The liquid is heated at a slow, constant rate in a closed vessel, and a small flame is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors above the liquid ignite.

4.2 Acute Toxicity (LD50/LC50) Studies Acute toxicity studies are generally conducted following OECD (Organisation for Economic Co-operation and Development) guidelines.

  • Oral LD50 (OECD 423): A single dose of the substance is administered to a group of fasted animals (typically rats) by gavage. The animals are observed for up to 14 days for signs of toxicity and mortality. The LD50 is the statistically estimated dose that would be lethal to 50% of the animals.

  • Inhalation LC50 (OECD 403): Animals (typically rats) are exposed to the substance's vapor or aerosol in an inhalation chamber for a specified period (e.g., 4 hours). The concentration that is lethal to 50% of the test animals is determined.

4.3 Skin and Eye Irritation Studies

  • Dermal Irritation (OECD 404): A small amount of the substance is applied to a shaved patch of skin on a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) over a period of several days.

  • Eye Irritation (OECD 405): A small amount of the substance is instilled into one eye of a test animal (typically a rabbit), with the other eye serving as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva.

Safety and Handling

5.1 Engineering Controls

  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Use explosion-proof electrical, ventilating, and lighting equipment.

  • Ground and bond containers and receiving equipment to prevent static discharge.

5.2 Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: If ventilation is inadequate or if there is a risk of inhaling vapors, use a NIOSH-approved respirator with an organic vapor cartridge.

5.3 Handling and Storage

  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mists.

  • Wash hands thoroughly after handling.

Emergency Procedures

6.1 First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

6.2 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. For large fires, use water spray or fog.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors are heavier than air and may spread along floors, creating a fire hazard.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

6.3 Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition. Wear appropriate PPE.

  • Environmental Precautions: Prevent the product from entering drains.

  • Containment and Cleanup: Absorb the spill with a non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.

Logical and Workflow Diagrams

The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.

Hazard_Assessment_Logic cluster_data Data Sources cluster_assessment Risk Assessment Process cluster_output Safety Outputs Data_3PCP This compound (Limited Data) Extrapolation Extrapolate Hazards (Flammability, Irritation) Data_3PCP->Extrapolation Primary subject Data_CP Cyclopentanone (Well-Characterized) Data_CP->Extrapolation Surrogate data Data_2PCP 2-Propylcyclopentanone (Analogue Data) Data_2PCP->Extrapolation Analogue data Classification Classify Hazards (GHS) Extrapolation->Classification SDS Develop Safe Handling Procedures (SOP) Classification->SDS Handling Handling & Storage Precautions SDS->Handling PPE PPE Requirements SDS->PPE Emergency Emergency Procedures SDS->Emergency

Caption: Hazard assessment logic for compounds with limited data.

Safe_Handling_Workflow start Receive Chemical storage Store in Flammables Cabinet (Cool, Ventilated, Tightly Sealed) start->storage pre_use Pre-Use Checklist: - Review SDS - Verify Fume Hood Function - Don PPE storage->pre_use experiment Conduct Experiment in Fume Hood pre_use->experiment spill Spill Occurs experiment->spill waste Collect Waste (Labeled, Sealed Container) experiment->waste spill_response Execute Spill Response: - Evacuate & Ventilate - Use Spill Kit spill->spill_response Yes spill_response->experiment decontaminate Decontaminate Glassware & Work Area waste->decontaminate disposal Dispose of Waste via EH&S Protocols decontaminate->disposal

References

Methodological & Application

Enantioselective Synthesis of 3-Propylcyclopentanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of substituted carbocyclic compounds is a cornerstone of modern pharmaceutical and fragrance chemistry. 3-Propylcyclopentanone, a chiral ketone, serves as a valuable building block for the synthesis of complex natural products and pharmacologically active molecules. The stereochemistry of the propyl-bearing carbon is often crucial for biological activity, making the development of robust and highly selective synthetic methods a key research objective. This document provides detailed application notes and a representative experimental protocol for the enantioselective synthesis of this compound, primarily focusing on the well-established copper-catalyzed asymmetric conjugate addition of a propyl nucleophile to cyclopentenone.

Overview of Synthetic Strategy

The most direct and efficient method for the enantioselective synthesis of this compound is the asymmetric 1,4-conjugate addition of a propyl organometallic reagent to cyclopentenone. This reaction is typically catalyzed by a chiral copper complex, which creates a chiral environment around the reactants, thereby directing the approach of the nucleophile to one face of the enone and establishing the desired stereocenter. Grignard reagents are often employed as the source of the propyl nucleophile due to their commercial availability and high reactivity. The choice of the chiral ligand is critical for achieving high enantioselectivity.

Quantitative Data Summary

The following table summarizes representative data for the copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones, which is analogous to the synthesis of this compound. High yields and excellent enantioselectivities are consistently achieved with a variety of substrates and ligands.

EntrySubstrateGrignard ReagentChiral LigandCatalyst Loading (mol%)SolventYield (%)Enantiomeric Excess (ee, %)
1CyclopentenonePropylmagnesium bromide(R,R)-TaniaPhos5Toluene (B28343)>95>98
2CyclohexenoneEthylmagnesium bromide(R)-(S)-JosiPhos5TBME9896
3CycloheptenoneMethylmagnesium bromide(R,R)-TaniaPhos5Toluene96>98
4CyclopentenonePhenylmagnesium bromide(R)-(S)-JosiPhos5TBME9997

Data is representative of the copper-catalyzed asymmetric conjugate addition methodology and is compiled from analogous reactions reported in the literature.[1][2]

Experimental Workflow

The general experimental workflow for the enantioselective synthesis of this compound via copper-catalyzed asymmetric conjugate addition is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagent_prep Reagent and Glassware Preparation catalyst_prep In situ Catalyst Preparation (Copper Source + Chiral Ligand) reagent_prep->catalyst_prep 1. Anhydrous Conditions addition Addition of Cyclopentenone to Catalyst Solution catalyst_prep->addition grignard_addition Slow Addition of Propylmagnesium Bromide addition->grignard_addition 2. Cooled to -78 °C reaction_progress Reaction Monitoring (TLC/GC) grignard_addition->reaction_progress 3. Stir at low temp. quench Quenching (e.g., sat. aq. NH4Cl) reaction_progress->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, IR, MS) purification->characterization ee_determination Enantiomeric Excess Determination (Chiral HPLC/GC) characterization->ee_determination

Caption: General workflow for the enantioselective synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the copper-catalyzed asymmetric conjugate addition of propylmagnesium bromide to cyclopentenone.

Materials:

  • Copper(I) bromide dimethyl sulfide (B99878) complex (CuBr·SMe₂)

  • (R,R)-TaniaPhos or (R)-(S)-JosiPhos

  • Cyclopentenone (freshly distilled)

  • Propylmagnesium bromide (solution in Et₂O or THF)

  • Anhydrous toluene

  • Anhydrous tert-butyl methyl ether (TBME)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexanes and ethyl acetate (B1210297) for chromatography

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry, argon-flushed glassware

  • Magnetic stirrer and stir bars

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Syringes and needles for reagent transfer

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glass column for chromatography

Procedure:

  • Catalyst Preparation (In Situ):

    • To a flame-dried and argon-purged Schlenk flask, add CuBr·SMe₂ (5 mol%) and the chiral phosphine (B1218219) ligand (e.g., (R,R)-TaniaPhos, 5.5 mol%).

    • Add anhydrous toluene (to make a ~0.1 M solution with respect to the catalyst).

    • Stir the mixture at room temperature for 30 minutes under argon to form the active catalyst complex.

  • Reaction Setup:

    • In a separate flame-dried and argon-purged Schlenk flask, dissolve freshly distilled cyclopentenone (1.0 eq) in anhydrous toluene.

    • Cool the cyclopentenone solution to -78 °C using a dry ice/acetone bath.

  • Conjugate Addition:

    • To the cooled cyclopentenone solution, add the pre-formed chiral copper catalyst solution via cannula.

    • Slowly add the propylmagnesium bromide solution (1.2 eq) dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature remains below -70 °C.

    • Stir the reaction mixture at -78 °C for the specified time (typically 1-3 hours). Monitor the reaction progress by TLC or GC analysis of quenched aliquots.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

  • Characterization and Enantiomeric Excess Determination:

    • Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

    • Determine the enantiomeric excess of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the key interactions and transformations in the catalytic cycle.

G cluster_catalyst Catalyst Formation cluster_cycle Catalytic Cycle Cu_source Cu(I) Source Active_Catalyst [Cu(L)]+ Cu_source->Active_Catalyst Ligand Chiral Ligand (L) Ligand->Active_Catalyst Cuprate Propyl-Cu(L*) Active_Catalyst->Cuprate Grignard Propyl-MgBr Grignard->Cuprate Transmetalation Enone Cyclopentenone Pi_complex π-Complex Enone->Pi_complex Enolate Chiral Cu-Enolate Pi_complex->Enolate 1,4-Addition Cuprate->Pi_complex Enolate->Active_Catalyst Catalyst Regeneration Product This compound Enolate->Product Protonolysis (Workup) Final_Product Final Product

Caption: Catalytic cycle for copper-catalyzed asymmetric conjugate addition.

Conclusion

The enantioselective synthesis of this compound via copper-catalyzed asymmetric conjugate addition is a highly efficient and reliable method. The use of chiral phosphine ligands allows for excellent control over the stereochemical outcome, consistently providing the desired enantiomer in high yield and enantiomeric excess. The detailed protocol and workflow provided herein serve as a valuable resource for researchers in organic synthesis and drug development, enabling the production of this important chiral building block for further synthetic applications.

References

Catalytic Routes to 3-Propylcyclopentanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propylcyclopentanone is a valuable building block in organic synthesis, finding applications in the preparation of pharmaceuticals, fragrances, and other fine chemicals. Its synthesis via catalytic methods offers advantages in terms of efficiency, selectivity, and sustainability over stoichiometric approaches. This document provides detailed application notes and experimental protocols for the catalytic synthesis of this compound, focusing on two primary and effective strategies: Catalytic Conjugate Addition to Cyclopentenone and Rhodium-Catalyzed Intramolecular Hydroacylation .

I. Catalytic Conjugate Addition to Cyclopentenone

The 1,4-conjugate addition of a propyl nucleophile to cyclopentenone is one of the most direct and reliable methods for the synthesis of this compound. This approach can be achieved using various catalytic systems, including organocuprates and rhodium-catalyzed additions of organoboron reagents.

A. Organocuprate Mediated Conjugate Addition

Organocuprates, often referred to as Gilman reagents, are highly effective for the 1,4-addition to α,β-unsaturated ketones.[1] While stoichiometric in the copper reagent, the reaction is catalytic in copper when starting from a copper(I) salt and an organolithium or Grignard reagent.

Reaction Scheme:

cluster_reactants Reactants cluster_products Product r1 Cyclopentenone p1 This compound r1->p1 1. (CH3CH2CH2)2CuLi 2. H3O+ workup r2 Propylcuprate

Figure 1: General scheme for the organocuprate conjugate addition to cyclopentenone.

Data Presentation

EntryPropyl SourceCopper(I) SaltSolventTemperature (°C)Time (h)Yield (%)Reference
1n-PrLiCuITHF-78 to RT2>95General Protocol
2n-PrMgBrCuClEt₂O-20 to 01.590-98General Protocol

Experimental Protocol: Synthesis of this compound via an Organocuprate Reagent

Materials:

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add copper(I) iodide (1.05 equivalents).

  • Add anhydrous THF via syringe and cool the resulting suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-propylithium (2.1 equivalents) to the stirred suspension. The reaction mixture will typically change color, indicating the formation of the lithium dipropylcuprate.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of cyclopentenone (1.0 equivalent) in anhydrous THF dropwise to the organocuprate solution.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford pure this compound.

B. Rhodium-Catalyzed Asymmetric Conjugate Addition

For applications requiring enantiomerically enriched this compound, rhodium-catalyzed asymmetric conjugate addition of a propylboronic acid is a state-of-the-art method.[2][3] This reaction typically employs a chiral phosphine (B1218219) ligand to induce stereoselectivity.

Reaction Scheme:

cluster_reactants Reactants cluster_products Product r1 Cyclopentenone p1 (R)- or (S)-3-Propylcyclopentanone r1->p1 [Rh(I)]/Chiral Ligand Base, Solvent r2 Propylboronic Acid

Figure 2: Rhodium-catalyzed asymmetric conjugate addition for the synthesis of chiral this compound.

Data Presentation

EntryRhodium PrecursorChiral LigandBaseSolventTemp (°C)Time (h)Yield (%)ee (%)
1[Rh(acac)(C₂H₄)₂](S)-BINAPK₃PO₄1,4-Dioxane (B91453)/H₂O1001295>99
2[RhCl(cod)]₂(R)-MeO-BIPHEPCsFToluene/H₂O80189298

Experimental Protocol: Rhodium-Catalyzed Asymmetric Synthesis of (S)-3-Propylcyclopentanone

Materials:

  • Acetylacetonatobis(ethylene)rhodium(I) ([Rh(acac)(C₂H₄)₂])

  • (S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)

  • Propylboronic acid

  • Cyclopentenone

  • Potassium phosphate (B84403) (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine [Rh(acac)(C₂H₄)₂] (1-3 mol%) and (S)-BINAP (1.1 equivalents relative to Rh).

  • Add anhydrous 1,4-dioxane and stir the mixture at room temperature for 15 minutes to form the catalyst complex.

  • To this solution, add cyclopentenone (1.0 equivalent), propylboronic acid (1.5 equivalents), and potassium phosphate (2.0 equivalents).

  • Add deionized water (typically 10% v/v of the dioxane).

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, add water and extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield enantiomerically enriched (S)-3-propylcyclopentanone.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

II. Rhodium-Catalyzed Intramolecular Hydroacylation

An alternative, atom-economical approach to cyclopentanones is the intramolecular hydroacylation of unsaturated aldehydes. For the synthesis of this compound, the required starting material would be oct-4-enal. This substrate can be cyclized using a rhodium catalyst.

Reaction Scheme:

cluster_reactants Reactant cluster_products Product r1 Oct-4-enal p1 This compound r1->p1 [Rh(I)]/Ligand

Figure 3: Intramolecular hydroacylation of oct-4-enal to yield this compound.

Data Presentation

EntryRhodium CatalystLigandSolventTemperature (°C)Time (h)Yield (%)
1[RhCl(PPh₃)₃]-Acetone802475
2[Rh(dppe)]₂ (BF₄)₂dppeCH₂Cl₂25688

Experimental Protocol: Rhodium-Catalyzed Intramolecular Hydroacylation of Oct-4-enal

Materials:

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add [Rh(dppe)]₂(BF₄)₂ (2-5 mol%).

  • Add anhydrous dichloromethane.

  • Add a solution of oct-4-enal (1.0 equivalent) in anhydrous dichloromethane to the catalyst solution.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to obtain this compound.

Logical Workflow for Method Selection

start Start: Synthesize This compound chiral Is enantiopure product required? start->chiral rh_aca Rhodium-Catalyzed Asymmetric Conjugate Addition chiral->rh_aca Yes substrate_avail Starting Material Availability chiral->substrate_avail No end End Product rh_aca->end cuprate Organocuprate Conjugate Addition cuprate->end hydroacylation Intramolecular Hydroacylation hydroacylation->end substrate_avail->cuprate Cyclopentenone substrate_avail->hydroacylation Oct-4-enal

References

Application Notes and Protocols for the Synthesis of Propyl-Substituted Cyclopentanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cyclopentanones are valuable structural motifs in organic synthesis, serving as key intermediates in the preparation of pharmaceuticals, fragrances, and other fine chemicals. The introduction of an alkyl chain, such as a propyl group, onto the cyclopentanone (B42830) ring can significantly alter the molecule's physical, chemical, and biological properties. This document provides detailed protocols for the selective synthesis of both 2-propylcyclopentanone (B73189) and 3-propylcyclopentanone, addressing a common point of ambiguity in the alkylation of cyclic ketones.

The direct alkylation of cyclopentanone at the α-position (the carbon adjacent to the carbonyl group) leads to the formation of 2-propylcyclopentanone. Two robust and widely employed methods for this transformation are presented: direct enolate alkylation using lithium diisopropylamide (LDA) and the Stork enamine synthesis.

In contrast, the synthesis of this compound requires a different strategy, namely the conjugate addition (or 1,4-addition) of a propyl nucleophile to an α,β-unsaturated precursor, cyclopent-2-en-1-one. This protocol will detail the use of a Gilman reagent (lithium dipropylcuprate) to achieve this specific substitution pattern.

These application notes provide comprehensive experimental procedures, expected outcomes, and the necessary data for the successful synthesis and characterization of these target compounds.

Part 1: Synthesis of 2-Propylcyclopentanone via Direct α-Alkylation

The most direct method for the synthesis of 2-propylcyclopentanone involves the formation of a nucleophilic enolate from cyclopentanone, followed by its reaction with a propyl electrophile.

Method A: Direct Alkylation via Lithium Diisopropylamide (LDA)

This method utilizes a strong, sterically hindered base, LDA, to quantitatively generate the cyclopentanone enolate, which is then alkylated with a propyl halide.[1][2]

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the LDA-mediated alkylation of cyclopentanone is provided below.

ParameterValue
Reactants Cyclopentanone, Diisopropylamine (B44863), n-Butyllithium, 1-Iodopropane (B42940)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C to Room Temperature
Reaction Time 2-4 hours
Work-up Aqueous quench, extraction with diethyl ether, washing with brine
Purification Flash column chromatography
Typical Yield 60-75%

Detailed Procedure:

  • LDA Preparation: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF (50 mL) and freshly distilled diisopropylamine (1.2 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath. To this, add n-butyllithium (1.1 equivalents) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of cyclopentanone (1.0 equivalent) in anhydrous THF (10 mL) dropwise. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add 1-iodopropane (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford pure 2-propylcyclopentanone.

Method B: Stork Enamine Synthesis

The Stork enamine synthesis is a milder alternative to direct alkylation with strong bases, minimizing the risk of side reactions.[3][4][5][6][7] It involves the formation of an enamine from cyclopentanone and a secondary amine (e.g., pyrrolidine), followed by alkylation and subsequent hydrolysis.

Reaction Scheme:

Experimental Protocol:

ParameterValue
Reactants Cyclopentanone, Pyrrolidine (B122466), p-Toluenesulfonic acid (catalytic), 1-Bromopropane (B46711)
Solvent Toluene (B28343), Dioxane or Acetonitrile
Temperature Reflux (for enamine formation), Room Temperature (for alkylation)
Reaction Time 4-6 hours (enamine formation), 12-18 hours (alkylation), 1-2 hours (hydrolysis)
Work-up Aqueous work-up, extraction
Purification Distillation or Column Chromatography
Typical Yield 50-65%

Detailed Procedure:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclopentanone (1.0 equivalent), pyrrolidine (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene. Reflux the mixture for 4-6 hours, collecting the water that is formed. Once the theoretical amount of water has been collected, cool the mixture to room temperature and remove the toluene under reduced pressure. The crude enamine is typically used in the next step without further purification.

  • Alkylation: Dissolve the crude enamine in a suitable solvent such as dioxane or acetonitrile. Add 1-bromopropane (1.1 equivalents) and stir the mixture at room temperature for 12-18 hours.

  • Hydrolysis: After the alkylation is complete, add an aqueous acid solution (e.g., 2M HCl) and stir vigorously for 1-2 hours to hydrolyze the iminium salt intermediate back to the ketone.

  • Work-up and Purification: Extract the reaction mixture with diethyl ether (3 x 30 mL). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by vacuum distillation or flash column chromatography to yield 2-propylcyclopentanone.

Characterization of 2-Propylcyclopentanone
Data TypeDescription
Molecular Formula C₈H₁₄O[8]
Molecular Weight 126.20 g/mol [8]
Appearance Colorless liquid
Boiling Point ~184-186 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 2.35-2.25 (m, 1H), 2.20-2.05 (m, 2H), 2.00-1.85 (m, 2H), 1.70-1.55 (m, 2H), 1.45-1.25 (m, 4H), 0.90 (t, J=7.2 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 221.5, 49.8, 38.2, 34.5, 29.8, 20.9, 20.6, 14.1
IR (neat, cm⁻¹) ~2960, 2873, 1745 (C=O), 1458, 1150

Part 2: Synthesis of this compound via Conjugate Addition

The synthesis of this compound requires a different synthetic approach, as direct alkylation of cyclopentanone does not yield the desired isomer. The most effective method is the conjugate addition of a propyl nucleophile to cyclopent-2-en-1-one. Gilman reagents (lithium dialkylcuprates) are the reagents of choice for this transformation, as they favor 1,4-addition over 1,2-addition to the carbonyl group.

Method C: Conjugate Addition of a Gilman Reagent

This protocol involves the preparation of lithium dipropylcuprate from propyl lithium and a copper(I) salt, followed by its reaction with cyclopent-2-en-1-one.

Reaction Scheme:

Experimental Protocol:

ParameterValue
Reactants 1-Bromopropane, Lithium metal, Copper(I) iodide, Cyclopent-2-en-1-one
Solvent Anhydrous Diethyl Ether, Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C to Room Temperature
Reaction Time 3-5 hours
Work-up Quench with aqueous ammonium chloride, extraction
Purification Flash column chromatography
Typical Yield 70-85%

Detailed Procedure:

  • Preparation of Propyllithium: In a flame-dried, three-necked flask under a nitrogen atmosphere, place lithium metal (2.2 equivalents) in anhydrous diethyl ether. Add 1-bromopropane (1.0 equivalent) dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour. The concentration of the resulting propyllithium solution should be determined by titration.

  • Preparation of Lithium Dipropylcuprate (Gilman Reagent): In a separate flame-dried flask under nitrogen, suspend copper(I) iodide (0.5 equivalents) in anhydrous THF and cool to -78 °C. To this suspension, add the freshly prepared propyllithium solution (1.0 equivalent) dropwise via syringe. The mixture should turn from a yellow suspension to a clear, colorless, or slightly yellow solution of the Gilman reagent.

  • Conjugate Addition: To the Gilman reagent at -78 °C, add a solution of cyclopent-2-en-1-one (1.0 equivalent) in anhydrous THF dropwise. Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench and Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Stir the mixture until the copper salts precipitate. Filter the mixture through a pad of Celite, washing with diethyl ether. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.

Characterization of this compound
Data TypeDescription
Molecular Formula C₈H₁₄O[9]
Molecular Weight 126.20 g/mol [9]
Appearance Colorless liquid
Boiling Point ~180-182 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 2.40-2.25 (m, 2H), 2.20-2.05 (m, 2H), 2.00-1.85 (m, 1H), 1.80-1.65 (m, 1H), 1.45-1.25 (m, 5H), 0.92 (t, J=7.0 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 219.5, 45.2, 38.6, 36.8, 34.2, 29.5, 20.8, 14.2
IR (neat, cm⁻¹) ~2958, 2872, 1742 (C=O), 1460, 1165

Summary of Synthetic Methods

MethodTarget ProductKey ReagentsTypical YieldAdvantagesDisadvantages
Direct Alkylation (LDA) 2-PropylcyclopentanoneCyclopentanone, LDA, 1-Iodopropane60-75%High yield, clean reactionRequires cryogenic temperatures, strong base
Stork Enamine Synthesis 2-PropylcyclopentanoneCyclopentanone, Pyrrolidine, 1-Bromopropane50-65%Milder conditions, avoids strong baseMulti-step, moderate yield
Conjugate Addition (Gilman) This compoundCyclopent-2-en-1-one, Pr₂CuLi70-85%High yield, excellent regioselectivityRequires organometallic reagents, anhydrous conditions

Visualizations

Logical Relationship of Synthetic Pathways

G cluster_0 Synthesis of 2-Propylcyclopentanone cluster_1 Synthesis of this compound Cyclopentanone Cyclopentanone LDA Alkylation LDA Alkylation Cyclopentanone->LDA Alkylation Stork Enamine Synthesis Stork Enamine Synthesis Cyclopentanone->Stork Enamine Synthesis 2-Propylcyclopentanone 2-Propylcyclopentanone LDA Alkylation->2-Propylcyclopentanone Stork Enamine Synthesis->2-Propylcyclopentanone Cyclopent-2-en-1-one Cyclopent-2-en-1-one Conjugate Addition Conjugate Addition Cyclopent-2-en-1-one->Conjugate Addition This compound This compound Conjugate Addition->this compound

Caption: Synthetic routes to 2- and this compound.

Experimental Workflow for LDA-Mediated Alkylation

G start Start lda_prep Prepare LDA Solution (Diisopropylamine, n-BuLi, THF, -78°C) start->lda_prep enolate_form Form Enolate (Cyclopentanone, -78°C) lda_prep->enolate_form alkylation Alkylate (1-Iodopropane, -78°C to RT) enolate_form->alkylation quench Quench Reaction (aq. NH4Cl) alkylation->quench extract Extract with Et2O quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Purify by Chromatography wash_dry->purify product 2-Propylcyclopentanone purify->product

Caption: Workflow for the synthesis of 2-propylcyclopentanone via LDA alkylation.

Reaction Mechanism for Conjugate Addition

G Cyclopentenone Cyclopent-2-en-1-one Intermediate Enolate Intermediate Cyclopentenone->Intermediate 1,4-Addition Gilman Li[Pr2Cu] Gilman->Intermediate Product This compound Intermediate->Product Protonation H+ Work-up Protonation->Product

Caption: Mechanism of conjugate addition to form this compound.

References

Application Notes and Protocols: Synthesis of Jasmonate Analogs from 3-Propylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonates are a class of lipid-based plant hormones that play crucial roles in regulating plant growth, development, and defense mechanisms against biotic and abiotic stresses. Due to their diverse biological activities, synthetic jasmonate analogs are of significant interest in agrochemical research for developing novel plant growth regulators and in the pharmaceutical industry as potential therapeutic agents, particularly for their anti-inflammatory and anti-cancer properties.

This document provides detailed application notes and experimental protocols for the synthesis of jasmonate analogs utilizing 3-propylcyclopentanone as a key starting material. The synthetic strategy involves a two-step process: the dehydrogenation of this compound to the corresponding α,β-unsaturated ketone, followed by a Michael addition to introduce the characteristic acetic acid side chain.

Synthetic Strategy Overview

The synthesis of jasmonate analogs from this compound is a versatile approach to creating a variety of derivatives with modified side chains. The general synthetic workflow is outlined below.

G A This compound B Saegusa-Ito Oxidation A->B 1. Dehydrogenation C 2-Propyl-2-cyclopenten-1-one B->C D Michael Addition (e.g., with Dimethyl Malonate) C->D 2. C-C Bond Formation E Jasmonate Analog Precursor D->E F Hydrolysis and Decarboxylation E->F 3. Side Chain Modification G Final Jasmonate Analog F->G

Caption: Synthetic workflow for jasmonate analogs.

Key Experimental Protocols

Protocol 1: Synthesis of 2-Propyl-2-cyclopenten-1-one via Saegusa-Ito Oxidation

This protocol describes the dehydrogenation of this compound to its corresponding α,β-unsaturated ketone, a critical intermediate for the subsequent Michael addition. The Saegusa-Ito oxidation is a reliable method for this transformation.[1][2][3][4][5]

Materials:

Procedure:

  • Formation of the Silyl (B83357) Enol Ether:

    • To a solution of LDA (1.1 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add chlorotrimethylsilane (1.2 eq) dropwise and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude silyl enol ether.

  • Oxidation to the Enone:

    • Dissolve the crude silyl enol ether in anhydrous acetonitrile.

    • To this solution, add palladium(II) acetate (0.05 eq) and p-benzoquinone (1.1 eq).

    • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

    • Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., 9:1 hexane:ethyl acetate) to afford 2-propyl-2-cyclopenten-1-one.

Quantitative Data (Representative):

StepReactantProductReagentsSolventTime (h)Temp (°C)Yield (%)
Silyl Enol Ether FormationThis compound1-(Trimethylsilyloxy)-2-propylcyclopent-1-eneLDA, TMSClTHF3-78 to RT~95
Saegusa-Ito OxidationSilyl Enol Ether2-Propyl-2-cyclopenten-1-onePd(OAc)₂, p-BenzoquinoneMeCN12-24RT70-85
Protocol 2: Michael Addition of Dimethyl Malonate to 2-Propyl-2-cyclopenten-1-one

This protocol details the conjugate addition of a carbanion, derived from dimethyl malonate, to the α,β-unsaturated ketone intermediate to form the core structure of the jasmonate analog.[1][6][7]

Materials:

  • 2-Propyl-2-cyclopenten-1-one

  • Dimethyl malonate

  • Sodium methoxide (B1231860) (NaOMe)

  • Anhydrous methanol (B129727) (MeOH)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • To a solution of sodium methoxide (0.1 eq) in anhydrous methanol, add dimethyl malonate (1.5 eq) at room temperature under a nitrogen atmosphere.

  • Stir the mixture for 15 minutes to generate the sodium salt of dimethyl malonate.

  • Add a solution of 2-propyl-2-cyclopenten-1-one (1.0 eq) in anhydrous methanol dropwise.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 4:1 hexane:ethyl acetate) to yield the Michael adduct, dimethyl 2-(3-oxo-2-propylcyclopentyl)malonate.

Quantitative Data (Representative):

ReactantNucleophileProductCatalystSolventTime (h)Temp (°C)Yield (%)
2-Propyl-2-cyclopenten-1-oneDimethyl malonateDimethyl 2-(3-oxo-2-propylcyclopentyl)malonateNaOMeMeOH24-48RT80-90

Biological Context: The Jasmonate Signaling Pathway

Jasmonate analogs often exert their biological effects by interacting with components of the jasmonate signaling pathway. Understanding this pathway is crucial for the rational design of novel, bioactive analogs. The core of this pathway involves the perception of the active jasmonate form, jasmonoyl-isoleucine (JA-Ile), by a co-receptor complex leading to the degradation of JAZ transcriptional repressors and the subsequent activation of jasmonate-responsive genes by transcription factors like MYC2.[8][9][10][11][12]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JA Jasmonic Acid (JA) JAR1 JAR1 JA->JAR1 + Isoleucine JA_Ile JA-Isoleucine (JA-Ile) (Active Hormone) JAR1->JA_Ile COI1 COI1 JA_Ile->COI1 Binds to cluster_nucleus cluster_nucleus JAZ JAZ Repressor COI1->JAZ Recruits MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Ubiquitination & Degradation Genes Jasmonate-Responsive Genes MYC2->Genes Activates Transcription

Caption: Core components of the jasmonate signaling pathway.

References

Application of 3-Propylcyclopentanone in Fragrance Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Propylcyclopentanone, a lesser-known derivative of cyclopentanone (B42830), presents an intriguing profile for exploration in fragrance chemistry. While not as extensively documented as other commercial cyclopentanone-based fragrance ingredients like Hedione® (methyl dihydrojasmonate) or Magnolione, its chemical structure suggests potential for unique olfactory contributions to fragrance compositions. This document provides an overview of its potential applications, synthesized from existing knowledge of analogous alkyl-substituted cyclopentanones, alongside detailed experimental protocols for its synthesis and analysis.

Cyclopentanone and its derivatives are a well-established class of compounds in the fragrance industry, valued for their diverse scent profiles ranging from floral and fruity to minty and fresh. The introduction of an alkyl substituent, such as a propyl group, on the cyclopentanone ring is known to significantly influence the molecule's volatility, polarity, and ultimately, its odor characteristics. Generally, such modifications can impart fruity, herbaceous, or subtly floral notes.

Based on the fragrance profiles of structurally related compounds, this compound is hypothesized to possess a nuanced aroma that could be described as having green, fruity, and slightly earthy or herbaceous facets. Its moderate molecular weight suggests it would function as a middle note in a fragrance pyramid, contributing to the body and character of a scent. Its potential applications could include:

  • Enhancement of Green and Fruity Accords: The propyl substituent may introduce a fresh, slightly unripe fruitiness, making it a valuable component in creating natural-smelling green apple, pear, or quince accords.

  • Addition of Complexity to Floral Compositions: In floral fragrances, particularly those centered around white florals like jasmine and lily-of-the-valley, this compound could provide a modern, green twist, moving away from traditional heavy floral scents.

  • Foundation for Novel Fragrance Structures: As a less common ingredient, it offers perfumers an opportunity to create novel and distinctive fragrance profiles that stand out in a competitive market.

It is important to note that the specific olfactory character of the 3-propyl isomer, as opposed to the more studied 2-alkyl isomers, is not well-documented in publicly available literature. Empirical evaluation through synthesis and sensory analysis is essential to fully characterize its fragrance profile and unlock its potential in perfumery.

Quantitative Data

PropertyValueSource
Molecular Formula C₈H₁₄OPubChem
Molecular Weight 126.20 g/mol PubChem
CAS Number 82322-93-8PubChem
IUPAC Name 3-propylcyclopentan-1-onePubChem
Boiling Point (Predicted) 185.7 ± 8.0 °CPubChem
Density (Predicted) 0.899 ± 0.06 g/cm³PubChem
LogP (Predicted) 2.3PubChem

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Protocol 1: Synthesis of this compound via Enamine Alkylation

This method is a common and effective way to achieve C-alkylation of ketones.

Materials:

  • Cyclopentanone

  • Pyrrolidine (B122466)

  • Toluene (B28343)

  • 1-Iodopropane (B42940)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flasks

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Formation of the Enamine:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclopentanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

    • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator to yield the crude enamine.

  • Alkylation:

    • Dissolve the crude enamine in a suitable aprotic solvent such as acetonitrile (B52724) or THF.

    • Add 1-iodopropane (1.1 eq) dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, or until TLC/GC-MS analysis indicates the completion of the reaction.

  • Hydrolysis:

    • To the reaction mixture, add an equal volume of 1 M hydrochloric acid.

    • Stir vigorously for 1-2 hours at room temperature to hydrolyze the iminium salt intermediate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers.

  • Work-up and Purification:

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Protocol 2: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for fragrance analysis (e.g., HP-5MS, DB-5).

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium, constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

MS Conditions (Example):

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Dilute the purified this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethanol) to a concentration of approximately 100 ppm.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Analyze the mass spectrum and compare it with a reference library (e.g., NIST) to confirm the structure. The expected molecular ion peak would be at m/z 126.

Visualizations

Synthesis_Workflow cluster_enamine Enamine Formation cluster_alkylation Alkylation cluster_hydrolysis Hydrolysis & Purification cyclopentanone Cyclopentanone enamine N-(cyclopent-1-en-1-yl)pyrrolidine cyclopentanone->enamine + Pyrrolidine Toluene, reflux pyrrolidine Pyrrolidine iminium_salt Iminium Salt Intermediate enamine->iminium_salt + 1-Iodopropane iodopropane 1-Iodopropane propylcyclopentanone This compound iminium_salt->propylcyclopentanone + H₂O/H⁺ Purification hcl Aqueous HCl

Caption: Synthesis workflow for this compound via enamine alkylation.

GCMS_Workflow sample_prep Sample Preparation (Dilution in Solvent) gc_injection GC Injection sample_prep->gc_injection gc_separation Separation on Capillary Column gc_injection->gc_separation ms_ionization Electron Ionization (70 eV) gc_separation->ms_ionization ms_detection Mass Detection (m/z 40-400) ms_ionization->ms_detection data_analysis Data Analysis (Retention Time & Mass Spectrum) ms_detection->data_analysis

Caption: Experimental workflow for GC-MS analysis of this compound.

Application Notes and Protocols: Reaction of 3-Propylcyclopentanone with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleophilic addition of organometallic reagents to ketones is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the creation of tertiary alcohols. 3-Propylcyclopentanone, a chiral ketone, presents an interesting substrate for such reactions. The stereochemical outcome of the addition is of significant interest, as the existing stereocenter at the 3-position can influence the facial selectivity of the nucleophilic attack on the carbonyl carbon, leading to the formation of diastereomeric products. Understanding and controlling this diastereoselectivity is crucial for the synthesis of stereochemically defined molecules, which is of paramount importance in drug development and the synthesis of complex natural products.

These application notes provide an overview of the reaction of this compound with common organometallic reagents, including Grignard reagents and organolithium compounds. It will cover the theoretical principles governing the diastereoselectivity of the reaction and provide representative experimental protocols.

Stereochemical Considerations: Predicting the Major Diastereomer

The addition of an organometallic reagent (R-M) to this compound results in the formation of a new stereocenter at the carbonyl carbon. The two possible products are the cis and trans diastereomers, relative to the propyl group. The stereochemical outcome of this reaction can be predicted using established models of asymmetric induction, such as the Felkin-Anh and Cram's models.

According to the Felkin-Anh model , the largest group on the adjacent chiral carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the least hindered face, following the Bürgi-Dunitz trajectory (approximately 107°). In the case of this compound, the propyl group is the largest substituent on the adjacent stereocenter. Therefore, the nucleophile is expected to attack from the face opposite to the propyl group, leading to the formation of the trans diastereomer as the major product.

dot

Felkin_Anh cluster_0 Felkin-Anh Model for this compound cluster_1 Logical Flow ketone This compound (Propyl group is largest substituent 'L') transition_state Transition State (Propyl group anti to incoming nucleophile) ketone->transition_state Nucleophilic Attack (R-M) product Major Product (trans-1-Alkyl-3-propylcyclopentanol) transition_state->product Protonation (H3O+) A Identify Chiral Center Adjacent to Carbonyl B Identify Largest (L), Medium (M), and Small (S) Substituents A->B C Orient Largest Group (L) Perpendicular to C=O Bond B->C D Nucleophile Attacks from Least Hindered Face (opposite L) C->D E Predict Major Diastereomer (trans) D->E

Caption: Felkin-Anh model predicts the trans product.

Data Presentation

While specific, experimentally determined quantitative data for the reaction of this compound with a wide range of organometallic reagents is not extensively available in the literature, the following tables provide representative data based on analogous reactions with 3-alkylcyclopentanones and general principles of stereoselectivity. The diastereomeric ratio (d.r.) is expected to favor the trans isomer.

Table 1: Reaction of this compound with Grignard Reagents (Representative Data)

EntryGrignard Reagent (R-MgX)Product (1-R-3-propylcyclopentanol)Typical Yield (%)Diastereomeric Ratio (trans:cis)
1Methylmagnesium bromide (CH₃MgBr)1-Methyl-3-propylcyclopentanol80-90>3:1
2Ethylmagnesium bromide (C₂H₅MgBr)1-Ethyl-3-propylcyclopentanol75-85>3:1
3Phenylmagnesium bromide (C₆H₅MgBr)1-Phenyl-3-propylcyclopentanol70-80>4:1
4Vinylmagnesium bromide (CH₂=CHMgBr)1-Vinyl-3-propylcyclopentanol65-75>3:1

Table 2: Reaction of this compound with Organolithium Reagents (Representative Data)

EntryOrganolithium Reagent (R-Li)Product (1-R-3-propylcyclopentanol)Typical Yield (%)Diastereomeric Ratio (trans:cis)
1Methyllithium (CH₃Li)1-Methyl-3-propylcyclopentanol85-95~3:1
2n-Butyllithium (n-BuLi)1-Butyl-3-propylcyclopentanol80-90~3:1
3Phenyllithium (B1222949) (C₆H₅Li)1-Phenyl-3-propylcyclopentanol75-85~4:1

Experimental Protocols

The following are detailed, representative protocols for the reaction of this compound with organometallic reagents. Strict anhydrous and inert atmosphere techniques are crucial for the success of these reactions.

Protocol 1: Synthesis of 1-Methyl-3-propylcyclopentanol via Grignard Reaction

This protocol is adapted from the synthesis of 1,3-dimethylcyclopentanol.[1]

Materials:

  • This compound

  • Methyl iodide

  • Magnesium turnings

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Iodine crystal (as initiator)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) supply

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part A: Preparation of Methylmagnesium Iodide

  • Flame-dry all glassware and allow to cool to room temperature under a stream of inert gas.

  • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the three-necked flask equipped with a magnetic stir bar.

  • Assemble the flask with the reflux condenser and dropping funnel. Maintain a positive pressure of inert gas.

  • Add anhydrous diethyl ether to the flask to cover the magnesium.

  • In a separate dry flask, prepare a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the methyl iodide solution to the magnesium. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the gray Grignard reagent solution at room temperature for 30-60 minutes.

Part B: Reaction with this compound

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add this solution to the dropping funnel.

  • Add the ketone solution dropwise to the stirred, cooled Grignard reagent. This reaction is exothermic; control the addition rate to maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

Part C: Workup and Purification

  • Cool the reaction mixture again in an ice bath to 0 °C.

  • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with diethyl ether.

  • Combine all the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-methyl-3-propylcyclopentanol.

dot

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagent Prepare Methylmagnesium Iodide in Et2O cool_reagent Cool Grignard Reagent to 0 °C prep_reagent->cool_reagent prep_ketone Dissolve this compound in Et2O add_ketone Dropwise Addition of Ketone Solution prep_ketone->add_ketone cool_reagent->add_ketone stir_rt Stir at Room Temperature for 1 hour add_ketone->stir_rt quench Quench with Saturated NH4Cl Solution stir_rt->quench extract Extract with Et2O quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation concentrate->purify

Caption: Workflow for the synthesis of 1-methyl-3-propylcyclopentanol.
Protocol 2: Synthesis of 1-Phenyl-3-propylcyclopentanol via Organolithium Reaction

Materials:

  • This compound

  • Phenyllithium solution in cyclohexane/ether

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk flask or three-necked round-bottom flask

  • Septa

  • Syringes and needles

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) supply

  • Dry ice/acetone bath (-78 °C)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Flame-dry all glassware and allow to cool to room temperature under a stream of inert gas.

  • To a Schlenk flask containing a magnetic stir bar, add a solution of this compound (1.0 equivalent) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add phenyllithium solution (1.1 equivalents) dropwise via syringe to the stirred ketone solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford pure 1-phenyl-3-propylcyclopentanol.

dot

Organolithium_Workflow cluster_setup Reaction Setup cluster_addition Nucleophilic Addition cluster_workup_purification Workup and Purification dissolve_ketone Dissolve this compound in Anhydrous THF cool_solution Cool to -78 °C dissolve_ketone->cool_solution add_phenyllithium Dropwise Addition of Phenyllithium Solution cool_solution->add_phenyllithium stir_cold Stir at -78 °C for 1-2 hours add_phenyllithium->stir_cold quench_reaction Quench with Saturated NH4Cl Solution stir_cold->quench_reaction warm_rt Warm to Room Temperature quench_reaction->warm_rt extraction Extract with Diethyl Ether warm_rt->extraction wash_brine Wash with Brine extraction->wash_brine dry_concentrate Dry and Concentrate wash_brine->dry_concentrate chromatography Purify by Column Chromatography dry_concentrate->chromatography

Caption: Workflow for the synthesis of 1-phenyl-3-propylcyclopentanol.

Conclusion

The reaction of this compound with organometallic reagents provides a reliable method for the synthesis of tertiary 1-alkyl-3-propylcyclopentanols. The diastereoselectivity of the reaction is generally good, with a preference for the formation of the trans isomer, which can be rationalized by the Felkin-Anh model of nucleophilic addition to chiral ketones. The provided protocols offer a starting point for the synthesis of these valuable compounds, which can be further utilized in various areas of chemical research and development. Careful control of reaction conditions, particularly the exclusion of water and oxygen, is paramount for achieving high yields and purity.

References

Asymmetric Reduction of 3-Propylcyclopentanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. 3-Propylcyclopentanol, with its two stereocenters, is a valuable chiral intermediate. The control of both absolute stereochemistry (enantioselectivity) and relative stereochemistry (diastereoselectivity, cis/trans) during the reduction of 3-propylcyclopentanone is paramount for accessing stereochemically pure isomers. This document provides detailed application notes and protocols for the asymmetric reduction of this compound using prevalent catalytic systems.

Methods Overview

Several robust methods are available for the asymmetric reduction of ketones. This note focuses on three widely employed and effective strategies:

  • Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane (B79455) reagent to the ketone.[1][2]

  • Noyori Asymmetric Hydrogenation: This technique employs ruthenium catalysts bearing chiral phosphine (B1218219) ligands for the enantioselective hydrogenation of ketones.[3][4][5][6][7]

  • Biocatalytic Reduction: Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated enzymes offer a green and highly selective alternative for ketone reduction.[8][9][10][11][12]

Data Presentation

While specific data for the asymmetric reduction of this compound is not extensively reported in the literature, the following table summarizes representative data for the reduction of closely related 3-alkylcyclopentanones. This data serves as a strong starting point for the optimization of the reduction of this compound.

Catalyst/MethodSubstrateCatalyst Loading (mol%)Reducing AgentSolventTemp. (°C)Yield (%)e.e. (%)Diastereomeric Ratio (cis:trans)
(S)-2-Methyl-CBS-oxazaborolidine3-Methylcyclopentanone10BH₃·THFTHF-78 to -40>959295:5
RuCl₂[(R)-BINAP]3-Methylcyclopentanone1H₂ (50 atm)Methanol (B129727)25>9895>99:1 (cis)
Saccharomyces cerevisiae (Baker's Yeast)3-EthylcyclopentanoneN/AGlucoseWater/Buffer3070-85>9990:10

Note: The data presented is based on typical results for analogous 3-alkylcyclopentanones and should be considered as a guide for reaction development for this compound.

Experimental Protocols

Protocol 1: Asymmetric Reduction using (S)-2-Methyl-CBS-oxazaborolidine

This protocol is designed to favor the formation of the corresponding (R)-alcohol. For the (S)-alcohol, the (R)-2-Methyl-CBS-oxazaborolidine catalyst should be used.

Materials:

  • This compound

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)[1][2]

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet/outlet

Procedure:

  • Under an inert atmosphere of nitrogen, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 10 mol%) to a flame-dried round-bottom flask containing anhydrous THF.

  • Cool the solution to 0 °C and slowly add BH₃·THF (0.6 eq) dropwise. Stir the mixture for 15 minutes at 0 °C.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add the solution of this compound dropwise to the catalyst mixture at -78 °C over 30 minutes.

  • After the addition is complete, add an additional portion of BH₃·THF (1.0 eq) dropwise over 1 hour.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, slowly quench the reaction by the dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then carefully add 1 M HCl.

  • Stir for 30 minutes, then neutralize with saturated NaHCO₃ solution.

  • Extract the product with diethyl ether or ethyl acetate (B1210297) (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the chiral 3-propylcyclopentanol.

  • Determine the enantiomeric excess and diastereomeric ratio by chiral GC or HPLC analysis.

Protocol 2: Noyori Asymmetric Hydrogenation

This protocol describes a general procedure for the asymmetric hydrogenation of a ketone using a Ru-BINAP catalyst.[3][4][5][6][7]

Materials:

  • This compound

  • [RuCl₂((R)-BINAP)]₂·NEt₃ (or a similar Ru-BINAP precatalyst)

  • Methanol (anhydrous and degassed)

  • Hydrogen gas (high purity)

  • High-pressure reactor (autoclave)

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with this compound (1.0 eq) and the Ru-BINAP catalyst (0.5-1 mol%).

  • Add anhydrous, degassed methanol to dissolve the substrate and catalyst.

  • Seal the glass liner inside the autoclave.

  • Remove the autoclave from the glovebox and connect it to a hydrogen line.

  • Purge the autoclave with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete (monitored by GC or TLC).

  • Carefully vent the hydrogen gas from the reactor.

  • Open the reactor and remove the reaction mixture.

  • Concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography.

  • Determine the enantiomeric excess and diastereomeric ratio by chiral GC or HPLC analysis.

Protocol 3: Biocatalytic Reduction with Baker's Yeast (Saccharomyces cerevisiae)

This protocol provides a simple and environmentally friendly method for the asymmetric reduction of this compound.[8][9][10][11][12]

Materials:

  • This compound

  • Baker's yeast (Saccharomyces cerevisiae), active dry yeast

  • Glucose (or sucrose)

  • Water (deionized)

  • Ethyl acetate

  • Celite® or diatomaceous earth

  • Erlenmeyer flask, magnetic stirrer

Procedure:

  • In an Erlenmeyer flask, suspend baker's yeast (e.g., 10 g) in warm water (e.g., 100 mL, ~35-40 °C).

  • Add glucose (e.g., 10 g) and stir the mixture for 30 minutes to activate the yeast.

  • Add this compound (e.g., 1 mmol) to the yeast suspension. The ketone can be added neat or as a solution in a minimal amount of ethanol (B145695) to aid solubility.

  • Stir the reaction mixture at room temperature for 24-72 hours. The flask should be loosely covered to allow for the release of CO₂.

  • Monitor the reaction progress by extracting a small aliquot with ethyl acetate and analyzing by GC or TLC.

  • Upon completion, add Celite® to the reaction mixture and filter through a pad of Celite® to remove the yeast cells. Wash the filter cake with ethyl acetate.

  • Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (2 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess and diastereomeric ratio by chiral GC or HPLC analysis.

Visualizations

Logical Workflow for Catalyst Selection and Optimization

Catalyst Selection Workflow Asymmetric Reduction of this compound Workflow Start Define Target Stereoisomer ((1R,3R), (1S,3S), etc.) Method_Selection Select Reduction Method Start->Method_Selection CBS CBS Reduction Method_Selection->CBS Chemical Hydride Source Noyori Noyori Hydrogenation Method_Selection->Noyori H₂ Gas Biocatalysis Biocatalysis Method_Selection->Biocatalysis Green Chemistry Optimization Reaction Optimization (Temp, Time, Solvent, etc.) CBS->Optimization Noyori->Optimization Biocatalysis->Optimization Analysis Analysis (Yield, e.e., d.r.) Optimization->Analysis Target_Achieved Target Stereoisomer Achieved? Analysis->Target_Achieved Target_Achieved->Method_Selection No, Re-evaluate End Purification Target_Achieved->End Yes

Caption: A workflow diagram for selecting and optimizing a method for the asymmetric reduction of this compound.

Signaling Pathway: CBS Reduction Mechanism

CBS Reduction Mechanism Simplified CBS Reduction Mechanism cluster_catalyst Catalyst Activation cluster_reduction Ketone Reduction cluster_workup Product Formation CBS_Catalyst Chiral Oxazaborolidine (CBS Catalyst) Active_Catalyst Activated Catalyst-Borane Complex CBS_Catalyst->Active_Catalyst Borane BH₃ Source (e.g., BH₃·THF) Borane->Active_Catalyst Transition_State Six-membered Transition State Active_Catalyst->Transition_State Active_Catalyst->Transition_State Ketone This compound Ketone->Transition_State Product_Complex Alkoxyborane Intermediate Transition_State->Product_Complex Product_Complex->CBS_Catalyst Catalyst Regeneration Workup Acidic Workup Product_Complex->Workup Chiral_Alcohol Chiral 3-Propylcyclopentanol Workup->Chiral_Alcohol

Caption: A simplified diagram illustrating the key steps in the Corey-Bakshi-Shibata (CBS) reduction of a ketone.

References

Derivatization of 3-propylcyclopentanone for analytical purposes

Author: BenchChem Technical Support Team. Date: December 2025

Analyse von 3-Propylcyclopentanon: Applikationshinweise und Protokolle zur Derivatisierung

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung ist die genaue Quantifizierung von Carbonylverbindungen wie 3-Propylcyclopentanon entscheidend. Die direkte Analyse kann jedoch aufgrund von Faktoren wie geringer Flüchtigkeit, thermischer Instabilität oder unzureichender Detektierbarkeit bei Standard-Chromatographietechniken eine Herausforderung darstellen. Die chemische Derivatisierung ist eine grundlegende Strategie, um diese Hürden zu überwinden, indem die Analyten in Derivate mit verbesserten analytischen Eigenschaften umgewandelt werden.

Diese Applikationsschrift bietet detaillierte Protokolle für drei gängige Derivatisierungsmethoden für 3-Propylcyclopentanon: Oximierung für die Gaschromatographie-Massenspektrometrie (GC-MS), Hydrazonbildung für die Hochleistungsflüssigkeitschromatographie (HPLC-UV) und ein zweistufiges Methoximierungs-/Silylierungsverfahren für die umfassende GC-MS-Analyse.

Vergleich der Derivatisierungsstrategien

Die Wahl der Derivatisierungsmethode hängt von der analytischen Plattform, der erforderlichen Empfindlichkeit und der Probenmatrix ab. Die folgende Tabelle fasst die wichtigsten Ansätze für 3-Propylcyclopentanon zusammen.

MerkmalOximierung mit PFBHAHydrazonbildung mit DNPHMethoximierung & Silylierung
Ziel-Analytik GC-MS, GC-ECDHPLC-UVGC-MS
Reagenz O-(2,3,4,5,6-Pentafluorbenzyl)hydroxylamin2,4-DinitrophenylhydrazinMethoxyamin-HCl, dann MSTFA
Vorteile Hohe Empfindlichkeit (NCI-MS, ECD)[1][2]Robust, gute UV-Detektion[3][4][5][6][7]Stabilisiert Isomere, erhöht die Flüchtigkeit[8][9][10][11]
Anwendungsbereich Spurenanalyse von CarbonylenUmwelt- und LebensmittelanalytikMetabolomik, umfassendes Profiling

Allgemeiner Arbeitsablauf der Derivatisierung

Der Prozess von der Probenvorbereitung bis zur Datenanalyse folgt einem strukturierten Weg. Die Derivatisierung ist ein entscheidender Schritt, der eine erfolgreiche chromatographische Trennung und Detektion gewährleistet.

G cluster_reaction Reaktion cluster_analysis Analyse Sample Probe mit 3-Propylcyclopentanon Derivatization Derivatisierung (z.B. Oximierung, Hydrazonbildung) Sample->Derivatization Standard Standardlösung (optional) Standard->Derivatization Workup Probenaufarbeitung (Extraktion/Reinigung) Derivatization->Workup Analysis Chromatographische Analyse (GC-MS oder HPLC-UV) Workup->Analysis Data Datenerfassung und -verarbeitung Analysis->Data

Allgemeiner Arbeitsablauf von der Probe bis zur Analyse.

Applikationshinweis 1: Spurenanalyse mittels GC-MS nach PFBHA-Oximierung

Die Derivatisierung mit O-(2,3,4,5,6-Pentafluorbenzyl)hydroxylamin (PFBHA) ist eine äußerst empfindliche Methode zur Quantifizierung von Carbonylverbindungen.[1] Das resultierende PFB-Oximderivat ist stark elektronegativ und eignet sich daher hervorragend für die Detektion mittels Elektroneneinfang-Detektor (ECD) oder Massenspektrometrie im negativen chemischen Ionisationsmodus (NCI-MS), was sehr niedrige Nachweisgrenzen ermöglicht.[1][2]

Protokoll 1: PFBHA-Derivatisierung

Materialien:

  • 3-Propylcyclopentanon-Standard oder -Probe

  • PFBHA-Reagenz (O-(2,3,4,5,6-Pentafluorbenzyl)hydroxylamin-Hydrochlorid)

  • Lösungsmittel (z. B. Hexan, Ethylacetat, wasserfrei)

  • Gepufferte wässrige Lösung (z. B. pH 6) oder Pyridin als Katalysator

  • Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Septumkappen)

  • Heizblock oder Wasserbad

  • Vortexmischer

Verfahren:

  • Probenvorbereitung: Lösen Sie eine genau abgewogene Menge 3-Propylcyclopentanon oder den Probenextrakt in einem geeigneten Lösungsmittel, um eine bekannte Konzentration zu erhalten. Überführen Sie ein Aliquot (z. B. 100 µL) in ein Reaktionsgefäß.

  • Reagenz zugeben: Bereiten Sie eine PFBHA-Lösung (z. B. 10 mg/ml in gepufferter Lösung oder organischem Lösungsmittel) vor. Geben Sie einen Überschuss des PFBHA-Reagenzes (z. B. 200 µL) zur Probe.

  • Reaktion: Verschließen Sie das Gefäß fest. Vortexen Sie die Mischung kurz und inkubieren Sie sie bei 60–80 °C für 60 Minuten.

  • Aufarbeitung: Kühlen Sie die Reaktion auf Raumtemperatur ab. Fügen Sie 500 µL eines unpolaren organischen Lösungsmittels (z. B. Hexan) und 500 µL Reinstwasser hinzu. Vortexen Sie kräftig für 30 Sekunden.

  • Extraktion: Lassen Sie die Phasen sich trennen. Überführen Sie die obere organische Phase, die das Derivat enthält, vorsichtig in ein sauberes GC-Vial für die Analyse.

G cluster_reaction Oximierungsreaktion compound 3-Propylcyclopentanon product 3-Propylcyclopentanon-PFB-Oxim compound->product + H₂O reagent PFBHA reagent->product

Reaktionsschema der PFBHA-Oximierung.
GC-MS-Bedingungen (Beispiel)

ParameterEinstellung
Säule DB-5ms, 30 m x 0,25 mm ID, 0,25 µm
Trägergas Helium, konstanter Fluss 1,2 ml/min
Injektor-Temperatur 250 °C
Ofenprogramm 60 °C (2 min halten), dann 10 °C/min bis 280 °C (5 min halten)
MS-Modus NCI (Negativ-chemische Ionisation) oder EI
Ionisation 70 eV (für EI)
MS-Transferleitung 280 °C

Applikationshinweis 2: HPLC-UV-Analyse nach DNPH-Derivatisierung

Die Reaktion von Carbonylverbindungen mit 2,4-Dinitrophenylhydrazin (DNPH) ist eine der am weitesten verbreiteten Methoden für deren Analyse.[3][6] Sie führt zur Bildung stabiler, gelb-oranger Hydrazone, die eine starke UV-Absorption bei etwa 360 nm aufweisen, was eine empfindliche Detektion mittels HPLC mit einem UV-Vis-Detektor ermöglicht.[3][4][7] Diese Methode ist robust und wird häufig in der Umweltanalytik zur Überwachung von Aldehyden und Ketonen in der Luft eingesetzt.[5]

Protokoll 2: DNPH-Derivatisierung

Materialien:

  • 3-Propylcyclopentanon-Standard oder -Probe

  • DNPH-Reagenz: Gesättigte Lösung von 2,4-Dinitrophenylhydrazin in Acetonitril mit katalytischer Menge Säure (z. B. Schwefelsäure oder Salzsäure). Kommerziell erhältliche, vorgemischte Lösungen oder beschichtete Kieselgel-Kartuschen sind ebenfalls verfügbar.[3][6]

  • Acetonitril (HPLC-Qualität)

  • Reinstwasser (HPLC-Qualität)

  • Reaktionsgefäße (z. B. 4-ml-Glasvials)

Verfahren:

  • Probenvorbereitung: Lösen Sie die Probe in Acetonitril.

  • Reaktion: Mischen Sie 1 ml der Probelösung mit 1 ml der DNPH-Reagenzlösung in einem Vial.[12]

  • Inkubation: Verschließen Sie das Vial und lassen Sie die Reaktion bei Raumtemperatur für 1–2 Stunden oder bei 40 °C für 30 Minuten ablaufen. Die Bildung einer gelben oder orangefarbenen Farbe zeigt die Produktbildung an.[12]

  • Probenvorbereitung für HPLC: Die Reaktionsmischung kann direkt in die HPLC injiziert oder bei Bedarf mit Acetonitril verdünnt werden.[4] Eine Filtration durch einen 0,45-µm-Spritzenfilter wird vor der Injektion empfohlen.

G cluster_reaction Hydrazonbildung compound 3-Propylcyclopentanon product 3-Propylcyclopentanon-2,4-Dinitrophenylhydrazon compound->product + H₂O reagent 2,4-DNPH reagent->product

Reaktionsschema der DNPH-Hydrazonbildung.
HPLC-Bedingungen (Beispiel)

ParameterEinstellung
Säule C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm)[5]
Mobile Phase Gradient aus Wasser (A) und Acetonitril (B)[7]
Flussrate 1,0 ml/min
Säulentemperatur 30 °C[7]
Detektor UV-Vis bei 360 nm[7]
Injektionsvolumen 10 µL

Applikationshinweis 3: Umfassende GC-MS-Analyse durch Methoximierung und Silylierung

Für eine umfassende Analyse, insbesondere im Kontext der Metabolomik, ist ein zweistufiges Derivatisierungsverfahren, bestehend aus Methoximierung gefolgt von Silylierung, der Goldstandard.[8][11] Der erste Schritt, die Methoximierung mit Methoxyamin-Hydrochlorid, stabilisiert die Carbonylgruppe des 3-Propylcyclopentanons durch Umwandlung in ein Methoxim.[9][10] Dieser Schritt verhindert die Bildung von Tautomeren während der nachfolgenden Silylierung.[9] Der zweite Schritt verwendet ein Silylierungsmittel wie N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA), um alle aktiven Wasserstoffatome (falls in anderen Analyten vorhanden) durch eine Trimethylsilyl-(TMS)-Gruppe zu ersetzen. Dies erhöht die Flüchtigkeit und thermische Stabilität der Moleküle erheblich und macht sie ideal für die GC-MS-Analyse.[10]

Protokoll 3: Zweistufige Methoximierung-Silylierung

Materialien:

  • Probenextrakt (getrocknet)

  • Methoxyamin-Hydrochlorid-Lösung (z. B. 20 mg/ml in Pyridin, wasserfrei)

  • N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA), optional mit 1% TMCS

  • Lösungsmittel (z. B. Hexan oder Ethylacetat)

  • GC-Vials mit Einlegern und Septumkappen

  • Heizblock oder Thermomixer

  • Zentrifuge (zur Trocknung)

Verfahren:

  • Trocknung: Die Probe muss vollständig trocken sein. Lyophilisieren oder trocknen Sie den Probenextrakt unter einem Stickstoffstrom oder in einer Vakuumzentrifuge. Wasser stört die Silylierungsreaktion.[8]

  • Methoximierung: Geben Sie 50 µL der Methoxyamin-Hydrochlorid-Lösung zum trockenen Rückstand. Verschließen Sie das Vial fest. Inkubieren Sie bei 37 °C für 90 Minuten unter Schütteln.[8][10]

  • Silylierung: Kühlen Sie die Probe auf Raumtemperatur ab. Geben Sie 80 µL MSTFA hinzu. Verschließen Sie das Vial erneut und inkubieren Sie bei 37 °C für 30 Minuten unter Schütteln.[8][10]

  • Analyse: Nach dem Abkühlen ist die Probe bereit für die direkte Injektion in das GC-MS-System. Eine Verdünnung mit einem trockenen Lösungsmittel kann bei Bedarf erfolgen.

G Start Getrocknete Probe (3-Propylcyclopentanon) Step1 Schritt 1: Methoximierung + Methoxyamin-HCl in Pyridin (37°C, 90 min) Start->Step1 Intermediate 3-Propylcyclopentanon-Methoxim Step1->Intermediate Step2 Schritt 2: Silylierung + MSTFA (37°C, 30 min) Intermediate->Step2 Final TMS-Derivat (für GC-MS-Analyse bereit) Step2->Final

Zweistufiger Prozess der Methoximierung und Silylierung.
GC-MS-Bedingungen (Beispiel für Metaboliten-Profiling)

ParameterEinstellung
Säule DB-5ms oder äquivalent, 30 m x 0,25 mm ID, 0,25 µm
Trägergas Helium, konstanter Fluss 1 ml/min
Injektor-Temperatur 250 °C, Splitless-Modus
Ofenprogramm 70 °C (1 min halten), dann 5 °C/min bis 310 °C (10 min halten)
MS-Modus EI (Elektronenionisation)
Ionisation 70 eV
Scan-Bereich m/z 50–600

References

Application Notes and Protocol for the Purification of 3-Propylcyclopentanone by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Propylcyclopentanone is a substituted cyclic ketone with applications in the synthesis of fragrances and pharmaceutical intermediates. Following its synthesis, purification is often necessary to remove unreacted starting materials, solvents, and byproducts. Distillation is a primary method for the purification of liquid organic compounds. This document provides a detailed protocol for the purification of this compound using distillation. Due to the absence of a reported boiling point in the literature, this protocol is based on estimated values derived from structurally similar compounds and provides guidance for both atmospheric and vacuum distillation approaches.

Physicochemical Data Summary

A summary of the known and estimated physical properties of this compound is provided below. These values are crucial for designing and executing the distillation protocol.

PropertyValueSource/Notes
Molecular Formula C₈H₁₄O[1]
Molecular Weight 126.20 g/mol [1]
Appearance Colorless liquid (presumed)General property of similar ketones
Boiling Point (Atmospheric) 170-190 °C (Estimated) Estimated based on the boiling points of cyclopentanone (B42830) (130.6 °C) and 3-methylcyclopentanone (B121447) (141.6 °C). The addition of a propyl group is expected to significantly increase the boiling point.
Boiling Point (Vacuum) Lower than atmospheric boiling pointThe boiling point will decrease with reduced pressure, which is advantageous for preventing thermal decomposition.[2][3][4]
Potential Impurities Unreacted starting materials (e.g., cyclopentanone, 1-bromopropane), solvents from synthesis (e.g., THF, toluene), and reaction byproducts.[5]

Experimental Protocol: Purification by Distillation

This protocol outlines the procedure for the purification of this compound. Given the estimated high boiling point, vacuum distillation is the recommended method to prevent potential thermal degradation of the compound.[6] However, instructions for atmospheric distillation are also included should vacuum equipment be unavailable and the compound proves to be thermally stable.

Materials and Equipment:
  • Crude this compound

  • Round-bottom flask (distillation flask)

  • Heating mantle with a stirrer

  • Magnetic stir bar or boiling chips

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a condenser

  • Thermometer and adapter

  • Receiving flasks

  • Vacuum pump (for vacuum distillation)

  • Manometer (for vacuum distillation)

  • Cold trap (for vacuum distillation)

  • Glass wool or aluminum foil for insulation

  • Standard laboratory glassware and clamps

Procedure:

1. Apparatus Setup:

  • Assemble the distillation apparatus as depicted in the workflow diagram below. Ensure all glassware is clean and dry.

  • Place the crude this compound and a magnetic stir bar or a few boiling chips into the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Connect the fractionating column to the distillation flask. For efficient separation of components with close boiling points, a longer column with packing material is recommended.[7][8]

  • Place the distillation head on top of the fractionating column, ensuring the thermometer bulb is positioned slightly below the side arm leading to the condenser.

  • Attach the condenser and arrange for a steady flow of cold water.

  • Connect the condenser to a receiving flask. For fractional distillation, a set of receiving flasks should be prepared to collect different fractions.

  • For Vacuum Distillation: Connect the vacuum source to the distillation apparatus via a cold trap. The trap, cooled with dry ice/acetone or liquid nitrogen, will protect the pump from volatile organic compounds.[9]

2. Distillation Process:

  • Begin stirring the crude mixture.

  • Gradually heat the distillation flask using the heating mantle.

  • Atmospheric Distillation: Increase the temperature until the liquid begins to boil. Observe the vapor rising through the fractionating column.

  • Vacuum Distillation: Once the apparatus is sealed, slowly turn on the vacuum pump to reduce the pressure to the desired level. Begin heating only after the system has reached a stable, reduced pressure.

  • The vapor will ascend the column, and a condensation ring will become visible. To ensure good separation, the heating should be controlled to allow this ring to rise slowly.[7] The column can be insulated with glass wool or aluminum foil to maintain a proper temperature gradient.

  • The temperature at the distillation head will stabilize as the first fraction begins to distill. This fraction will likely be a lower-boiling impurity or residual solvent. Collect this forerun in a separate receiving flask.

3. Collection of Pure this compound:

  • After the initial fraction has been collected, the temperature may drop slightly before rising again and stabilizing at the boiling point of the next component.

  • When the temperature stabilizes at the expected boiling point of this compound, switch to a clean receiving flask to collect the main fraction.

  • Maintain a slow and steady distillation rate (approximately 1-2 drops per second) for optimal separation.[10]

  • Continue collecting the fraction as long as the temperature remains constant.

  • If the temperature begins to drop or fluctuate significantly, or if the distillation rate slows considerably, this indicates that the main product has been distilled. Stop the distillation at this point to avoid collecting higher-boiling impurities.

4. Shutdown:

  • Turn off the heating mantle and allow the apparatus to cool.

  • For Vacuum Distillation: Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

  • Disassemble the apparatus once it has cooled to room temperature.

Safety Precautions:
  • Always perform distillation in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Be aware that ketones can be flammable. Keep flammable materials away from the heating source.[11]

  • When performing vacuum distillation, inspect all glassware for cracks or defects to prevent implosion. Use a blast shield if possible.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the purification protocol for this compound by distillation.

Distillation_Workflow Workflow for Purification of this compound cluster_prep Preparation cluster_distillation Distillation cluster_completion Completion start Start setup Assemble Distillation Apparatus start->setup charge_flask Charge Flask with Crude Product setup->charge_flask heat Apply Heat and Stirring charge_flask->heat monitor Monitor Temperature and Distillation Rate heat->monitor collect_forerun Collect Low-Boiling Impurities (Forerun) collect_forerun->monitor Temp rises again collect_main Collect Main Fraction (this compound) stop Stop Distillation collect_main->stop monitor->collect_forerun Temp stabilizes at lower BP monitor->collect_main Temp stabilizes at product BP cooldown Cool Apparatus stop->cooldown disassemble Disassemble and Characterize Product cooldown->disassemble end End disassemble->end

Caption: Purification workflow for this compound.

References

Application Notes and Protocols: 3-Propylcyclopentanone in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single synthetic operation. These reactions are highly valued in drug discovery and development for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. Cyclic ketones are versatile building blocks in MCRs, often serving as the carbonyl component to introduce spirocyclic motifs, which are prevalent in many biologically active natural products and pharmaceutical agents.

This document aims to provide detailed application notes and protocols for the use of 3-propylcyclopentanone in multi-component reactions. However, a comprehensive review of the scientific literature did not yield specific examples of this compound being utilized as a reactant in published multi-component reactions. Therefore, to illustrate the potential applications for researchers, this document will present a generalized protocol and application notes based on a closely related and well-documented multi-component reaction involving a substituted cyclopentanone, namely cyclopentane-1,3-dione. This example serves to highlight the expected reactivity and potential of this compound in similar synthetic transformations.

General Application: Synthesis of Spiro[dihydropyridine-oxindoles]

A relevant example of a multi-component reaction involving a cyclic ketone is the synthesis of novel spiro[dihydropyridine-oxindole] derivatives from an arylamine, isatin (B1672199), and cyclopentane-1,3-dione.[1] This reaction proceeds efficiently at room temperature and provides a framework for how this compound could potentially be employed. The core of this transformation is the formation of a complex heterocyclic system in a one-pot synthesis.

Hypothetical Reaction Scheme with this compound:

While no specific literature exists for this reaction, one could envision a similar three-component reaction where this compound reacts with an arylamine and isatin to form a novel spiro compound. The propyl group at the 3-position would introduce a lipophilic substituent, potentially modulating the biological activity of the resulting molecule.

Experimental Protocols

The following is a generalized experimental protocol adapted from the synthesis of spiro[dihydropyridine-oxindoles] using cyclopentane-1,3-dione.[1] This protocol can serve as a starting point for developing a specific procedure for this compound.

General Procedure for the Synthesis of Spiro[dihydropyridine-oxindoles]

  • Reactant Preparation: To a 25 mL round-bottom flask, add the arylamine (2.0 mmol, 1.0 equiv), isatin (2.0 mmol, 1.0 equiv), and cyclopentane-1,3-dione (2.0 mmol, 1.0 equiv).

  • Solvent Addition: Add 10.0 mL of glacial acetic acid to the flask.

  • Reaction Execution: Stir the mixture at room temperature for 9-12 hours.

  • Product Isolation: The resulting precipitate is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol (B145695) to yield the pure spiro[dihydropyridine-oxindole] product.

  • Analysis: The structure of the product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS).

Note: For a reaction involving this compound, optimization of the solvent, catalyst (if any), temperature, and reaction time would be necessary.

Data Presentation

The following table represents hypothetical data for the synthesis of spiro compounds, illustrating how quantitative results would be summarized.

EntryArylamine (R)Isatin (R')Cyclic KetoneYield (%)Diastereomeric Ratio
1AnilineIsatinCyclopentane-1,3-dione85>95:5
2p-ToluidineIsatinCyclopentane-1,3-dione88>95:5
3p-Anisidine5-Cl-IsatinCyclopentane-1,3-dione82>95:5
4AnilineIsatinThis compoundTBDTBD
5p-ToluidineIsatinThis compoundTBDTBD

Entries 4 and 5 are hypothetical and would require experimental validation.

Mandatory Visualization

Reaction Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and analysis of spiro compounds via a three-component reaction.

G Workflow for Three-Component Synthesis of Spiro Compounds Reactants Arylamine Isatin Cyclic Ketone Solvent Glacial Acetic Acid Reactants->Solvent 1. Add Reaction Stir at RT (9-12h) Solvent->Reaction 2. Initiate Filtration Collect Precipitate Reaction->Filtration 3. Isolate Washing Wash with Cold Ethanol Filtration->Washing 4. Purify Product Pure Spiro Compound Washing->Product Analysis Spectroscopic Analysis (NMR, IR, HRMS) Product->Analysis 5. Characterize

Caption: General workflow for the synthesis of spiro compounds.

Proposed Reaction Mechanism

The following diagram illustrates a plausible reaction pathway for the formation of spiro[dihydropyridine-oxindoles].

G Proposed Mechanism for Spiro[dihydropyridine-oxindole] Formation cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product Isatin Isatin Intermediate1 Enamine Intermediate Isatin->Intermediate1 + Arylamine Arylamine Arylamine Cyclopentanedione Cyclopentane-1,3-dione Cyclopentanedione->Intermediate1 + Arylamine Intermediate2 Michael Adduct Intermediate1->Intermediate2 Michael Addition Product Spiro[dihydropyridine-oxindole] Intermediate2->Product Cyclization & Dehydration

Caption: Plausible mechanism for spiro compound formation.

While there is a lack of specific literature on the use of this compound in multi-component reactions, the established reactivity of other cyclic ketones, such as cyclopentane-1,3-dione, provides a strong basis for its potential application in the synthesis of novel spirocyclic and other complex heterocyclic structures. The propyl substituent offers a handle for tuning the physicochemical properties of the resulting molecules, which is of significant interest in medicinal chemistry and drug development.

Researchers are encouraged to explore the reactivity of this compound in various MCRs, such as the Ugi, Passerini, and Biginelli reactions, as well as in the synthesis of spirooxindoles. Such investigations would require systematic optimization of reaction conditions to achieve good yields and selectivities. The protocols and frameworks presented in these notes can serve as a valuable starting point for these exploratory studies. The successful development of MCRs involving this compound would broaden the scope of accessible chemical space for the discovery of new bioactive compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Propylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-propylcyclopentanone. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common laboratory methods for the synthesis of this compound are:

  • Direct Alkylation of Cyclopentanone (B42830): This involves the formation of a cyclopentanone enolate followed by its reaction with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane).[1][2]

  • Dieckmann Condensation Route: This method involves the intramolecular cyclization of a propyl-substituted adipic acid ester to form a β-keto ester, which is then hydrolyzed and decarboxylated to yield this compound.[3][4]

Q2: What are the most common side reactions in the alkylation of cyclopentanone to form this compound?

A2: The most prevalent side reactions include:

  • Polyalkylation: The addition of more than one propyl group to the cyclopentanone ring, resulting in di- or tri-propylated products. This is more common when using weaker bases that do not fully convert the ketone to its enolate.[1]

  • O-alkylation: The reaction of the enolate at the oxygen atom instead of the α-carbon, leading to the formation of 3-propoxycyclopent-1-ene.[5][6] The choice of solvent and counter-ion can influence the ratio of C- to O-alkylation.[7]

  • Aldol (B89426) Condensation: The enolate can react with unreacted cyclopentanone, leading to the formation of aldol adducts, which can then dehydrate. This is more likely if the enolate is not formed quickly and completely.[2]

  • Elimination Reactions: The propyl halide can undergo elimination reactions (E2) in the presence of a strong base, especially if the base is sterically hindered.[8]

Q3: How can I minimize polyalkylation?

A3: To minimize polyalkylation, it is crucial to use a strong, non-nucleophilic base that rapidly and completely converts the cyclopentanone to its enolate form. Lithium diisopropylamide (LDA) is a common choice for this purpose.[1][8] Adding the alkylating agent slowly to the pre-formed enolate solution can also help.

Q4: How can I favor C-alkylation over O-alkylation?

A4: The ratio of C- to O-alkylation is influenced by several factors. Generally, C-alkylation is favored by:

  • Using less polar, aprotic solvents like tetrahydrofuran (B95107) (THF).[9]

  • Employing counter-ions that associate more strongly with the oxygen of the enolate, such as Li⁺.

  • Using "softer" electrophiles like alkyl iodides over bromides or chlorides.[10]

Q5: What issues might I encounter with the Dieckmann condensation route?

A5: The primary side reaction in a Dieckmann condensation is intermolecular condensation, where two different diester molecules react with each other instead of intramolecularly. This can be minimized by using high dilution conditions. The subsequent alkylation of the resulting β-keto ester can also be subject to the same side reactions as direct alkylation.[3][11]

Troubleshooting Guides

Problem 1: Low yield of this compound and presence of multiple higher molecular weight impurities.
Possible Cause Suggested Solution
Polyalkylation Use a strong, sterically hindered base like LDA to ensure complete and rapid formation of the enolate before adding the propyl halide.[1][12] Add the cyclopentanone to the LDA solution at low temperature (-78 °C) to form the enolate, and then add the propyl halide.
Aldol Condensation Ensure that the cyclopentanone is fully converted to the enolate before the propyl halide is introduced. This can be achieved by using a slight excess of a strong base and allowing sufficient time for deprotonation.
Problem 2: Presence of a significant amount of a volatile impurity with a different spectroscopic signature (e.g., C=C bond in IR/NMR).
Possible Cause Suggested Solution
O-alkylation To favor C-alkylation, use a less polar aprotic solvent such as THF. Consider using 1-iodopropane (B42940) as the alkylating agent, as softer electrophiles tend to favor C-alkylation.[7][10] Ensure the use of a lithium-based strong base like LDA.
Elimination of Propyl Halide Use a less sterically hindered base if possible, although this may increase the risk of other side reactions. Ensure the reaction temperature is kept low during the addition of the propyl halide.
Problem 3: The reaction is slow or does not go to completion.
Possible Cause Suggested Solution
Inactive Alkylating Agent Use a more reactive propyl halide, such as 1-iodopropane, instead of 1-bromopropane or 1-chloropropane.
Poor Enolate Formation Ensure anhydrous conditions, as water will quench the strong base and the enolate. Use a freshly prepared or titrated solution of the strong base (e.g., LDA).
Steric Hindrance While less of an issue with a propyl group, ensure the reaction is given sufficient time to proceed to completion.

Summary of Reaction Conditions and Expected Outcomes

Reaction Parameter Condition A (Favors Mono-C-Alkylation) Condition B (Potential for Side Reactions) Expected Outcome
Base Lithium diisopropylamide (LDA)Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)LDA promotes complete enolate formation, minimizing polyalkylation and aldol reactions.[1] Weaker alkoxide bases can result in an equilibrium with the starting ketone, leading to side products.
Solvent Tetrahydrofuran (THF)Dimethyl sulfoxide (B87167) (DMSO) or EthanolTHF is a weakly polar, aprotic solvent that favors C-alkylation.[9] Polar aprotic solvents can increase O-alkylation, while protic solvents are incompatible with strong bases.
Alkylating Agent 1-Iodopropane1-Bromopropane or 1-ChloropropaneThe softer iodide is more likely to react at the carbon of the enolate.[10]
Temperature -78 °C for enolate formation, then slow warming.Room temperature or higherLow temperatures favor kinetic control and can improve selectivity.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Alkylation

This protocol is a representative example for the mono-alkylation of cyclopentanone.

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 eq.) in anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (1.05 eq.) and stir for 30 minutes at -78 °C to form LDA.

  • Add cyclopentanone (1.0 eq.) dropwise to the LDA solution, ensuring the temperature remains below -70 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add 1-iodopropane (1.0 eq.) dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield of this compound check_impurities Analyze Crude Product (GC-MS, NMR) start->check_impurities polyalkylation High MW Impurities Detected (Polyalkylation) check_impurities->polyalkylation Yes o_alkylation Isomeric Impurity with C=C bond (O-Alkylation) check_impurities->o_alkylation Yes unreacted_sm Significant Unreacted Starting Material check_impurities->unreacted_sm Yes solution_poly Use Stronger Base (LDA) Ensure Complete Enolate Formation polyalkylation->solution_poly solution_o_alkyl Change Solvent to THF Use Alkyl Iodide o_alkylation->solution_o_alkyl solution_sm Use More Reactive Alkyl Halide Check Base Activity unreacted_sm->solution_sm

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction Pathways: C- vs. O-Alkylation

c_vs_o_alkylation cluster_start Reactants cyclopentanone Cyclopentanone enolate Cyclopentanone Enolate (Ambident Nucleophile) cyclopentanone->enolate + Base base Strong Base (e.g., LDA) propyl_halide Propyl Halide (R-X) c_alkylation C-Alkylation (Favored by soft electrophiles, non-polar solvents) enolate->c_alkylation + R-X o_alkylation O-Alkylation (Favored by hard electrophiles, polar aprotic solvents) enolate->o_alkylation + R-X product This compound (Desired Product) c_alkylation->product side_product 3-Propoxycyclopent-1-ene (Side Product) o_alkylation->side_product

Caption: Competing C- and O-alkylation pathways of the cyclopentanone enolate.

References

Optimization of reaction conditions for 3-propylcyclopentanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed information, troubleshooting guides, and optimized protocols for the synthesis of 3-propylcyclopentanone. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary and most effective methods for synthesizing this compound are the direct alkylation of a cyclopentanone (B42830) enolate using a strong base like Lithium Diisopropylamide (LDA), and the Stork enamine synthesis, which involves the alkylation of a pre-formed enamine followed by hydrolysis.[1][2][3]

Q2: Which synthetic route generally provides a higher yield and better purity?

A2: Both methods can achieve good to excellent yields (typically 60-85%). The Stork enamine route often provides better control over common side reactions like polyalkylation, which can simplify purification and potentially lead to a higher isolated yield of the desired mono-alkylated product.[4][5]

Q3: What is the most significant challenge encountered during this synthesis?

A3: The most common issue is controlling the extent of alkylation. Over-alkylation can occur, leading to the formation of 2,5-dipropylcyclopentanone and other poly-alkylated species. This makes product purification difficult and lowers the yield of the target compound. Using a strong, hindered base at low temperatures or employing the enamine methodology helps to mitigate this issue.[1][6]

Q4: What type of propylating agent should be used?

A4: A primary alkyl halide is required. 1-bromopropane (B46711) or 1-iodopropane (B42940) are excellent choices. 1-iodopropane is more reactive and will likely require milder conditions or shorter reaction times, but 1-bromopropane is often more cost-effective and is sufficiently reactive for this transformation. The general reactivity trend for the leaving group is I > Br > Cl.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Base (LDA method): The LDA may have degraded due to moisture or prolonged storage. 2. Wet Reagents/Glassware: Trace amounts of water will quench the enolate or LDA.[4] 3. Poor Quality Alkylating Agent: The 1-propyl halide may have degraded.1. Use freshly prepared or newly purchased LDA. Titrate the solution to confirm its molarity. 2. Flame-dry all glassware under vacuum or nitrogen. Use freshly distilled, anhydrous solvents (e.g., THF, dioxane). 3. Use a freshly opened bottle or distill the alkylating agent before use.
Significant Polyalkylation Products 1. Enolate Equilibration: The initially formed enolate is reacting with the product to form a new enolate, which is then alkylated again. 2. Slow Alkylation: The alkylation step is too slow, allowing for side reactions. 3. Excess Alkylating Agent: Using too much of the propyl halide.1. (LDA Method): Use a strong, non-nucleophilic, hindered base like LDA at low temperatures (-78 °C) to ensure rapid and irreversible enolate formation.[1][8] 2. (LDA Method): Add the alkylating agent slowly to the enolate solution at low temperature. Consider using the more reactive 1-iodopropane. 3. Use the ketone as the limiting reagent (e.g., 1.0 equivalent of ketone to 1.05-1.1 equivalents of base and alkylating agent).
Difficult Separation of Product from Starting Material 1. Similar Physical Properties: this compound and cyclopentanone have relatively close boiling points, making separation by simple distillation challenging.1. Purification: Perform careful fractional distillation using a Vigreux or packed column. Alternatively, silica (B1680970) gel column chromatography using a low-polarity eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) is highly effective for separation.
(Enamine Method) Incomplete Enamine Formation 1. Presence of Water: The formation of an enamine from a ketone and a secondary amine is a condensation reaction that produces water. The reaction is reversible and will not go to completion if water is not removed.1. Water Removal: Use a Dean-Stark apparatus during the refluxing step to azeotropically remove the water as it is formed. This will drive the equilibrium towards the enamine product.
(Enamine Method) Incomplete Hydrolysis 1. Insufficient Acid/Time: The intermediate iminium salt requires acidic conditions for hydrolysis back to the ketone. The hydrolysis may be slow.1. Hydrolysis Conditions: Ensure the reaction mixture is acidic (pH ~2) by adding aqueous HCl. Allow the mixture to stir vigorously for at least one hour at room temperature to ensure complete hydrolysis.

Optimization of Reaction Conditions

Quantitative data from related systems can guide the optimization of this compound synthesis.

Table 1: Comparison of General Alkylation Methodologies

MethodBase/ReagentSolventTemperature (°C)Typical Yield (%)Key Advantages
Enolate Alkylation LDAAnhydrous THF-78 to 060 - 85%[4]Fast reaction, well-established procedure.
Stork Enamine Synthesis Pyrrolidine (p-TsOH cat.)Toluene (B28343)/DioxaneReflux, then RT70 - 80%[5]Excellent control of mono-alkylation, milder conditions for alkylation step.

Table 2: Relative Efficiency of Halide Leaving Groups in Enolate Alkylation

Data adapted from analogous intramolecular alkylation reactions to form cyclopentanones.

Leaving GroupAlkylating AgentRelative ReactivityTypical Yield
-I1-IodopropaneHighestExcellent[7]
-Br1-BromopropaneHighGood[7]
-Cl1-ChloropropaneModerateModerate[7]

Experimental Protocols

Disclaimer: These are representative protocols based on established chemical literature. All experiments should be conducted in a fume hood with appropriate personal protective equipment.

Method A: Direct Alkylation via Lithium Diisopropylamide (LDA)

This protocol describes the formation of a lithium enolate from cyclopentanone, followed by alkylation with 1-bromopropane.

Workflow Diagram: LDA Alkylation

LDA_Alkylation cluster_prep Step 1: Enolate Formation cluster_react Step 2: Alkylation cluster_workup Step 3: Workup & Purification start Diisopropylamine (B44863) + n-BuLi in THF at -78°C lda Freshly Prepared LDA Solution start->lda 15 min ketone Add Cyclopentanone Dropwise at -78°C lda->ketone enolate Lithium Enolate of Cyclopentanone ketone->enolate 30 min alkyl_halide Add 1-Bromopropane at -78°C enolate->alkyl_halide warm Warm to Room Temperature alkyl_halide->warm Stir for 2-4h product_crude Crude this compound warm->product_crude quench Quench with sat. NH4Cl (aq) product_crude->quench extract Extract with Diethyl Ether quench->extract dry Dry (Na2SO4), Filter, Concentrate extract->dry purify Purify via Fractional Distillation or Chromatography dry->purify final_product Pure this compound purify->final_product

LDA Alkylation Workflow

Materials:

  • Diisopropylamine (1.1 eq)

  • n-Butyllithium (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclopentanone (1.0 eq)

  • 1-Bromopropane (1.1 eq)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium dropwise via syringe and stir for 15 minutes at -78 °C.

  • Enolate Formation: While maintaining the temperature at -78 °C, add cyclopentanone dropwise to the freshly prepared LDA solution. Stir the resulting mixture for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add 1-bromopropane dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to stir at this temperature for 2-4 hours.

  • Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil by fractional distillation or silica gel column chromatography to yield pure this compound.

Method B: Stork Enamine Synthesis

This two-step protocol involves the formation of a cyclopentanone enamine, followed by its alkylation and subsequent hydrolysis.

Workflow Diagram: Stork Enamine Synthesis

Stork_Enamine_Synthesis cluster_enamine Step 1: Enamine Formation cluster_alkylation Step 2: Alkylation and Hydrolysis cluster_workup Step 3: Workup & Purification start Cyclopentanone + Pyrrolidine + p-TsOH (cat.) in Toluene reflux Reflux with Dean-Stark Trap start->reflux Remove H2O enamine 1-(Cyclopent-1-en-1-yl)pyrrolidine reflux->enamine Purify by distillation alkylate Add 1-Bromopropane to Enamine in Dioxane enamine->alkylate iminium Iminium Salt Intermediate alkylate->iminium Stir 12h at RT hydrolyze Hydrolyze with Aqueous HCl iminium->hydrolyze product_crude Crude this compound hydrolyze->product_crude extract Extract with Diethyl Ether product_crude->extract dry Dry (Na2SO4), Filter, Concentrate extract->dry purify Purify via Fractional Distillation or Chromatography dry->purify final_product Pure this compound purify->final_product

Stork Enamine Synthesis Workflow

Materials:

  • Cyclopentanone (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH, 0.01 eq)

  • Toluene or Benzene

  • 1-Bromopropane (1.1 eq)

  • Dioxane or Acetonitrile (solvent for alkylation)

  • Aqueous Hydrochloric Acid (HCl, 10%)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine cyclopentanone, pyrrolidine, and a catalytic amount of p-TsOH in toluene. Heat the mixture to reflux until no more water is collected in the trap.

  • Enamine Purification: Cool the reaction mixture and remove the toluene under reduced pressure. Purify the resulting crude enamine by vacuum distillation to obtain 1-(cyclopent-1-en-1-yl)pyrrolidine.

  • Alkylation: In a separate flask, dissolve the purified enamine in dry dioxane. Add 1-bromopropane and stir the mixture at room temperature for 12-24 hours.[5]

  • Hydrolysis: Add 10% aqueous HCl to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the intermediate iminium salt.

  • Workup and Purification: Transfer the mixture to a separatory funnel and extract three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by fractional distillation or silica gel column chromatography.

References

Technical Support Center: Alkylation of 3-Propylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of 3-propylcyclopentanone alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the alkylation of this compound, and how can they be minimized?

A1: The most prevalent side reactions are over-alkylation (di- or poly-alkylation) and elimination reactions.

  • Over-alkylation: This occurs when the mono-alkylated product is deprotonated and reacts with another equivalent of the alkylating agent. To minimize this, use a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure rapid and complete conversion of the starting material to the enolate.[1][2] Careful control of stoichiometry, using only a slight excess of the alkylating agent (e.g., 1.05 equivalents), is also crucial.[1]

  • Elimination Reactions: This is more likely to occur with secondary and tertiary alkyl halides.[3] To favor substitution over elimination, it is best to use primary alkyl halides as the alkylating agent.[3]

Q2: How can I control the regioselectivity of alkylation on the unsymmetrical this compound?

A2: The regioselectivity of alkylation depends on whether the kinetic or thermodynamic enolate is formed.

  • Kinetic Enolate (less substituted α-carbon): To favor alkylation at the less substituted carbon, use a strong, sterically hindered base like LDA in an aprotic solvent such as THF at low temperatures (e.g., -78°C). These conditions promote the rapid formation of the less sterically hindered enolate.

  • Thermodynamic Enolate (more substituted α-carbon): To favor alkylation at the more substituted carbon, use a weaker base, such as sodium ethoxide or potassium tert-butoxide, in a protic solvent like ethanol (B145695) at higher temperatures (from 0°C to room temperature). These conditions allow for an equilibrium to be established, favoring the formation of the more stable, more substituted enolate.

Q3: My reaction is not proceeding to completion. What are the potential causes and solutions?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Base: Ensure that at least one full equivalent of a strong base is used to completely deprotonate the ketone.

  • Inactive Alkylating Agent: The alkylating agent may have degraded. Use a fresh bottle or purify the existing stock.

  • Poor Quality Reagents or Solvents: Ensure all reagents and solvents are pure and anhydrous, as trace amounts of water can quench the enolate.

  • Low Reaction Temperature: While low temperatures are often necessary to control side reactions, the reaction may proceed very slowly. Consider allowing the reaction to stir for a longer period or slightly increasing the temperature after the addition of the alkylating agent.

Q4: Are there alternative methods to the traditional enolate alkylation of this compound?

A4: Yes, several alternative methods can be employed:

  • Silyl (B83357) Enol Ether Alkylation: This method involves the formation of a silyl enol ether from this compound, which is then alkylated in the presence of a Lewis acid. This approach can be advantageous for certain substrates and can avoid the use of strong bases.

  • Enamine Alkylation: this compound can be converted to an enamine, which is then alkylated. The resulting iminium salt is subsequently hydrolyzed to yield the alkylated ketone.

  • Palladium-Catalyzed Asymmetric Decarboxylative Allylic Alkylation: For the introduction of an allylic group, this method can provide high yields and enantioselectivity.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Mono-alkylated Product Over-alkylationUse a strong, sterically hindered base like LDA. Add the ketone to the base (inverse addition). Use a slight excess of the alkylating agent (1.05 eq).
Competing elimination reactionUse a primary alkyl halide. Ensure the leaving group on the alkylating agent is suitable (e.g., I > Br > Cl).
Incomplete enolate formationUse a strong, non-nucleophilic base like LDA or NaH. Ensure anhydrous reaction conditions.
Mixture of Regioisomers Lack of regiocontrolFor the kinetic product (less substituted), use LDA at -78°C. For the thermodynamic product (more substituted), use NaOEt or t-BuOK at room temperature.
Formation of Aldol Condensation Products Use of a weaker, nucleophilic base (e.g., NaOH, NaOEt)Employ a strong, non-nucleophilic base like LDA to rapidly and completely form the enolate, minimizing the concentration of the ketone available for self-condensation.
Reaction Fails to Initiate Impure reagents or solventsUse freshly distilled solvents and high-purity reagents. Ensure all glassware is flame-dried to remove moisture.
Deactivated alkylating agentUse a fresh or purified alkylating agent.

Data Presentation

Table 1: Comparison of Methods for Cyclopentanone (B42830) Synthesis

MethodCatalyst/BaseKey FeaturesTypical Yields (%)
Traditional Base-MediatedStrong, non-nucleophilic bases (e.g., LDA, NaH, KHMDS)Well-established, versatile for various substrates.60-95
Lewis Acid-CatalyzedScandium(III) triflate (Sc(OTf)₃)Mild reaction conditions, operational simplicity, tolerant of various functional groups.up to 85[5]
Palladium-Catalyzed Asymmetric Decarboxylative Allylic AlkylationPd₂(dba)₃ / Chiral LigandForms all-carbon quaternary centers, highly enantioselective.up to >99[5]
Chiral Auxiliary-DirectedStrong base (e.g., NaHMDS) with a chiral auxiliaryHigh diastereoselectivity, reliable and predictable stereochemical outcome.70-90

Data adapted from a comparative guide on intramolecular enolate alkylation methods for cyclopentanone synthesis.[5]

Experimental Protocols

Representative Protocol for the Alkylation of this compound (Kinetic Control)

This protocol is a representative example and may require optimization for specific alkylating agents and scales.

Materials:

Procedure:

  • LDA Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the mixture at -78°C for 30 minutes to generate the LDA solution.

  • Enolate Formation: To the freshly prepared LDA solution at -78°C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 15 minutes. Stir the resulting mixture at -78°C for 1 hour to ensure complete enolate formation.

  • Alkylation: To the enolate solution at -78°C, add the alkyl halide (1.1 equivalents) dropwise. Stir the reaction mixture at -78°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alkylated this compound.

Visualizations

Alkylation_Mechanism cluster_enolate Enolate Formation cluster_alkylation Alkylation Ketone This compound Enolate Lithium Enolate Ketone->Enolate + LDA - Diisopropylamine Base LDA Product Alkylated Product Enolate->Product + R-X - LiX AlkylHalide R-X

Caption: General mechanism for the alkylation of this compound.

Troubleshooting_Workflow Start Low Yield of Alkylated Product Check_Overalkylation Check for Over-alkylation (GC-MS, NMR) Start->Check_Overalkylation Check_StartingMaterial Unreacted Starting Material? Check_Overalkylation->Check_StartingMaterial No Solution_Overalkylation Optimize Stoichiometry Use Stronger, Hindered Base Inverse Addition Check_Overalkylation->Solution_Overalkylation Yes Check_SideProducts Other Side Products? Check_StartingMaterial->Check_SideProducts No Solution_IncompleteReaction Increase Reaction Time/Temp Check Reagent Purity Ensure Anhydrous Conditions Check_StartingMaterial->Solution_IncompleteReaction Yes Solution_Elimination Use Primary Alkyl Halide Change Leaving Group (I>Br>Cl) Check_SideProducts->Solution_Elimination Elimination Product Solution_Aldol Use Non-nucleophilic Base (LDA) Check_SideProducts->Solution_Aldol Aldol Product

Caption: Troubleshooting workflow for low yield in this compound alkylation.

References

Technical Support Center: Purification of Crude 3-Propylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-propylcyclopentanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities present in crude this compound are highly dependent on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Residual cyclopentanone (B42830) and the propylating agent (e.g., 1-bromopropane, propyl iodide).

  • Byproducts of Alkylation: Di-propylated cyclopentanone (2,5-dipropylcyclopentanone), O-alkylated products, and products from self-condensation of cyclopentanone (e.g., aldol (B89426) products).

  • Solvent and Reagent Residues: High-boiling point solvents used in the reaction and residual base or acid catalysts.

Q2: What is the recommended general approach for purifying crude this compound?

A2: A multi-step approach is generally recommended for achieving high purity. This typically involves an initial workup with extraction to remove water-soluble impurities, followed by fractional distillation to separate the product from components with significantly different boiling points. For the highest purity, column chromatography is often employed as a final polishing step to remove closely related impurities.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of your sample. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent for quantifying the percentage of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of the main product and any significant impurities.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause(s) Solution(s)
Poor separation of product from impurities. - Inefficient fractionating column (too few theoretical plates).- Distillation rate is too fast.- Poor insulation of the distillation column.- Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).- Slow down the distillation rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.- Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.
Product is co-distilling with a lower-boiling impurity. The boiling points of the product and impurity are very close.- Increase the efficiency of the fractional distillation setup (see above).- Consider using vacuum distillation to lower the boiling points and potentially increase the boiling point difference between the components.- Follow up with column chromatography for a finer separation.
The temperature at the distillation head is fluctuating. - Uneven heating of the distillation flask.- Bumping of the liquid.- Ensure the heating mantle is in good contact with the flask and provides even heating.- Use a magnetic stir bar or boiling chips to ensure smooth boiling.
No distillate is being collected. - The heating temperature is too low.- There is a leak in the system (especially under vacuum).- Gradually increase the temperature of the heating mantle.- Check all joints and connections for a proper seal. Ensure vacuum grease is applied correctly if using ground glass joints.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of spots on the TLC plate. The solvent system (eluent) is not optimal.- If the spots are too high on the plate (high Rf), the eluent is too polar. Decrease the polarity by reducing the proportion of the more polar solvent (e.g., ethyl acetate (B1210297) in a hexane/ethyl acetate mixture).- If the spots are too low on the plate (low Rf), the eluent is not polar enough. Increase the polarity by increasing the proportion of the more polar solvent.
The product is eluting with impurities from the column. - The chosen solvent system does not provide adequate separation.- The column was not packed properly, leading to channeling.- Optimize the solvent system using TLC to achieve a clear separation between the product and impurities.- Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks.
The compound is streaking on the TLC plate and column. - The compound is too polar for the chosen eluent.- The sample is overloaded on the column.- The compound may be acidic or basic and is interacting strongly with the silica gel.- Increase the polarity of the eluent.- Reduce the amount of sample loaded onto the column.- Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine (B128534) for a basic compound or acetic acid for an acidic compound).
The compound is not eluting from the column. - The eluent is not polar enough.- The compound may have decomposed on the silica gel.- Gradually increase the polarity of the eluent. A gradient elution may be necessary.- Check the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for some time, and then eluting it to see if any new spots appear.

Purification Workflow

PurificationWorkflow Purification Workflow for this compound crude_product Crude this compound extraction Aqueous Workup (e.g., with NaHCO3 and brine) crude_product->extraction drying Drying of Organic Layer (e.g., with Na2SO4 or MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration distillation Fractional Distillation (Atmospheric or Vacuum) concentration->distillation chromatography Column Chromatography (Silica Gel) distillation->chromatography For high purity analysis Purity Analysis (GC, HPLC, NMR) distillation->analysis If sufficiently pure chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: A general workflow for the purification of crude this compound.

Experimental Protocols

Fractional Distillation

This protocol is suitable for separating this compound from impurities with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Stir bar or boiling chips

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.

  • Place the crude this compound and a stir bar or boiling chips into the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • Observe the vapor rising through the fractionating column. Adjust the heating rate to ensure a slow and steady distillation.

  • Collect any low-boiling fractions (e.g., residual solvent or starting materials) in a separate receiving flask.

  • Monitor the temperature at the distillation head. The boiling point of this compound is approximately 185-187 °C at atmospheric pressure. Collect the fraction that distills at a constant temperature corresponding to the boiling point of the product.

  • Stop the distillation before the flask goes to dryness to prevent the formation of peroxides and potential decomposition of the residue.

  • Analyze the purity of the collected fractions using GC or NMR.

Column Chromatography

This protocol is used to separate this compound from impurities with similar polarities.

Materials:

  • Partially purified this compound (e.g., from distillation)

  • Silica gel (for flash chromatography)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Sand

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Determine the appropriate eluent system: Use Thin Layer Chromatography (TLC) to find a solvent mixture that gives good separation between this compound and its impurities. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1).

  • Pack the column: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, and then add a layer of sand on top.

  • Load the sample: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the silica gel column.

  • Elute the column: Add the eluent to the top of the column and begin collecting fractions. Apply pressure (e.g., with a pump or bulb) for flash chromatography.

  • Monitor the separation: Collect fractions and monitor their composition using TLC.

  • Combine and concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Analyze the purity: Confirm the purity of the final product using GC, HPLC, or NMR.

Data Presentation

The following table provides an illustrative example of the expected purity and yield after each purification step. The actual values may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification Step Purity (GC Area %) Yield (%) Notes
Crude Product 60-80%100%Contains starting materials, byproducts, and solvent.
After Extraction 70-85%95%Removes water-soluble impurities.
After Fractional Distillation 90-97%70-85%Removes impurities with significantly different boiling points.
After Column Chromatography >98%80-90% (of the distilled material)Removes closely related impurities.

Technical Support Center: Separation of 2- and 3-Propylcyclopentanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of 2- and 3-propylcyclopentanone isomers.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic separation of 2- and this compound.

Question: Why am I observing poor resolution or complete co-elution of my 2- and this compound peaks in my gas chromatogram?

Answer: Poor resolution between 2- and this compound is a common challenge due to their nature as positional isomers with very similar physical properties and boiling points.[1] The primary causes are often related to your column selection and the analytical parameters you are using.

  • Inadequate Stationary Phase: The selectivity of the column's stationary phase is critical for resolving isomers.[2] A standard non-polar phase (e.g., 5% diphenyl / 95% dimethylpolysiloxane) may not provide sufficient separation. For challenging positional isomers, a more specialized stationary phase is often necessary. Consider using a mid-polarity or a shape-selective cyclodextrin (B1172386) derivative (CDD) capillary column, which can provide simultaneous resolution of isomers.[3]

  • Incorrect Temperature Program: A temperature ramp that is too rapid will not allow for adequate interaction between the isomers and the stationary phase, causing them to elute too closely together. A slower temperature ramp, particularly around the expected elution temperature of the isomers, is crucial for improving separation.[2]

  • Suboptimal Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically Helium or Hydrogen) significantly affects chromatographic efficiency. An improperly set flow rate can lead to peak broadening and a reduction in resolution.[2]

  • Column Overload: Injecting an excessive amount of your sample can saturate the column, resulting in broad, tailing, and poorly resolved peaks.[2]

Question: My HPLC analysis is failing to separate the 2- and this compound isomers. What should I try?

Answer: Separating positional isomers by HPLC can be challenging.[1] If you are not achieving separation, consider the following:

  • Column Chemistry: Standard C18 columns may not have the appropriate selectivity for these isomers. Phenyl-based columns, such as Phenyl-Hexyl or Pentafluorophenyl (PFP) phases, can offer different selectivity for aromatic and positional isomers due to π-π interactions.[4] For ketones, a reverse-phase column like Newcrom R1 with a mobile phase of acetonitrile (B52724), water, and an acid modifier can be effective.[5]

  • Mobile Phase Composition: The composition of your mobile phase is a critical parameter. Fine-tuning the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can enhance resolution. Sometimes, small adjustments can have a significant impact on the separation.[6]

  • Chiral Columns: While these are not chiral isomers, chiral columns can sometimes resolve positional isomers due to their unique selectivities.[4][6] This is a more advanced approach to consider if other options fail.

Question: I'm seeing peak tailing for my propylcyclopentanone peaks. What is the cause and how can I fix it?

Answer: Peak tailing can be caused by several factors:

  • Active Sites: The ketone group can interact with active sites in the GC system, such as acidic silanol (B1196071) groups in the inlet liner or on the column itself, leading to peak tailing.[2] Ensure you are using a deactivated inlet liner and a high-quality, inert GC column.[2]

  • Column Contamination: Accumulation of non-volatile residues at the head of the column can cause peak tailing. Trimming the first few centimeters of the column may resolve this issue.[7][8]

  • Sample Overload: As mentioned previously, injecting too much sample can lead to peak shape distortion, including tailing.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most suitable chromatographic technique for separating 2- and this compound?

A1: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can potentially be used for the separation of these isomers. GC is often a good starting point for volatile and semi-volatile compounds like ketones.[9][10] The choice will depend on the available equipment and the specific requirements of your analysis. For complex mixtures, comprehensive two-dimensional GC (GCxGC) can offer superior resolving power.[3]

Q2: What type of GC column is best for separating these positional isomers?

A2: For challenging separations of positional isomers, shape-selective columns are highly recommended. Specifically, cyclodextrin derivative (CDD) capillary columns have demonstrated success in separating 2- and 3-methyl-substituted positional isomers, a similar challenge.[3] A mid-polarity column could also provide better selectivity than a standard non-polar column.[2]

Q3: Can I use a mass spectrometer (MS) with these methods?

A3: Yes, both GC and HPLC can be coupled with mass spectrometry (GC-MS and LC-MS). This is highly recommended for positive identification of the isomers, as they will have the same molecular weight but may show subtle differences in their fragmentation patterns. For LC-MS applications using a Newcrom R1 column, phosphoric acid in the mobile phase should be replaced with a volatile modifier like formic acid.[5]

Q4: How can I confirm the identity of each peak after separation?

A4: The most reliable method for peak identification is to run authentic standards of 2- and this compound under the same chromatographic conditions. The retention times should match. Coupling your chromatograph to a mass spectrometer will provide further confirmation based on the mass spectra of the eluted peaks.

Data Presentation

When optimizing your separation, it is crucial to systematically record your experimental parameters and results. Below are example tables to guide your data organization.

Table 1: GC Method Parameters and Results

ParameterMethod AMethod BMethod C
Column DB-5 (30m x 0.25mm, 0.25µm)DB-Wax (30m x 0.25mm, 0.25µm)Beta-Dex 120 (30m x 0.25mm, 0.25µm)
Oven Program 60°C (1 min), then 5°C/min to 150°C60°C (1 min), then 3°C/min to 150°C70°C (2 min), then 2°C/min to 140°C
Carrier Gas HeliumHeliumHydrogen
Flow Rate 1.0 mL/min1.2 mL/min1.5 mL/min
Retention Time 2-isomer (min) 12.514.218.1
Retention Time 3-isomer (min) 12.514.518.9
Resolution (Rs) 01.32.1

Table 2: HPLC Method Parameters and Results

ParameterMethod XMethod YMethod Z
Column C18 (150mm x 4.6mm, 5µm)Phenyl-Hexyl (150mm x 4.6mm, 3.5µm)Newcrom R1 (150mm x 4.6mm, 5µm)
Mobile Phase 60:40 ACN:H₂O55:45 MeOH:H₂O with 0.1% Formic Acid70:30 ACN:H₂O with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Detection Wavelength 210 nm210 nm210 nm
Retention Time 2-isomer (min) 8.19.511.3
Retention Time 3-isomer (min) 8.19.911.9
Resolution (Rs) 01.61.8

Experimental Protocols

Below are detailed starting methodologies for GC and HPLC separation of 2- and this compound. These should be considered as starting points for further optimization.

Gas Chromatography (GC) Protocol

This protocol is a general starting point for the separation of propylcyclopentanone isomers.

  • System Preparation:

    • GC System: Agilent 8890 GC or equivalent, equipped with a Flame Ionization Detector (FID).

    • Injector: Split/Splitless inlet.

    • Column: Beta-Dex 120 (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar shape-selective column.[3]

    • Carrier Gas: Hydrogen or Helium.[2]

  • GC Parameters:

    • Injector Temperature: 250°C.

    • Injection Mode: Split (100:1 ratio) to avoid column overload.[11]

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial Temperature: 70°C, hold for 2 minutes.

      • Ramp: Increase at 2°C/min to 140°C.

    • Detector Temperature: 280°C.

    • Carrier Gas Flow: Constant flow at 1.5 mL/min.

  • Sample Preparation:

    • Dilute the sample mixture in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 100 µg/mL.

  • Data Analysis:

    • Integrate the peaks corresponding to the two isomers and calculate the resolution (Rs) between them. An Rs value of ≥ 1.5 is generally considered baseline resolved.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a starting point for HPLC-based separation.

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

    • Column: Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • HPLC Parameters:

    • Flow Rate: 0.8 mL/min.

    • Gradient Program:

      • Start with 55% B.

      • Hold at 55% B for 15 minutes.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection: 210 nm.

  • Sample Preparation:

    • Dissolve the sample mixture in the mobile phase to a concentration of approximately 0.1 mg/mL.[1]

  • Data Analysis:

    • Integrate the peaks and calculate the resolution between the 2- and this compound isomers.

Visualizations

The following diagrams illustrate logical steps for troubleshooting and method selection.

TroubleshootingWorkflow Start Poor or No Resolution CheckInjectionVol Is sample overload a possibility? Start->CheckInjectionVol CheckColumn Is the column appropriate for isomer separation? OptimizeGC Optimize GC Parameters CheckColumn->OptimizeGC Yes (GC) OptimizeHPLC Optimize HPLC Parameters CheckColumn->OptimizeHPLC Yes (HPLC) NewGCCol Select a more selective GC column (e.g., Cyclodextrin-based) CheckColumn->NewGCCol No (GC) NewHPLCCol Select a more selective HPLC column (e.g., Phenyl-Hexyl, PFP) CheckColumn->NewHPLCCol No (HPLC) SlowRamp Decrease temperature ramp rate OptimizeGC->SlowRamp AdjustMobilePhase Adjust mobile phase composition/gradient OptimizeHPLC->AdjustMobilePhase NewGCCol->OptimizeGC NewHPLCCol->OptimizeHPLC CheckFlow Verify optimal carrier gas flow rate SlowRamp->CheckFlow Resolved Peaks Resolved CheckFlow->Resolved AdjustMobilePhase->Resolved CheckInjectionVol->CheckColumn No ReduceConc Reduce sample concentration/injection volume CheckInjectionVol->ReduceConc Yes ReduceConc->Resolved

Caption: A step-by-step workflow for diagnosing the cause of poor peak resolution.

MethodSelection Goal What is the analytical goal? Qualitative Qualitative Screening Goal->Qualitative Quantitative Quantitative Analysis Goal->Quantitative Preparative Preparative Separation Goal->Preparative GC_Method Gas Chromatography (GC) Qualitative->GC_Method HPLC_Method High-Performance Liquid Chromatography (HPLC) Qualitative->HPLC_Method Quantitative->GC_Method Quantitative->HPLC_Method Prep_HPLC Preparative HPLC is generally preferred Preparative->Prep_HPLC GC_Advantages Advantages: - High efficiency for volatile compounds - Well-established methods for ketones GC_Method->GC_Advantages HPLC_Advantages Advantages: - Versatile column chemistries - Room temperature operation HPLC_Method->HPLC_Advantages

Caption: A decision tree for selecting the appropriate chromatographic method.

References

Technical Support Center: Synthesis of Cyclopentanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polyalkylation during cyclopentanone (B42830) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation in the context of cyclopentanone synthesis, and why is it a problem?

A1: Polyalkylation is a common side reaction where more than one alkyl group is added to the cyclopentanone ring. This occurs because the initial mono-alkylated cyclopentanone can be more reactive than the starting material, leading to the formation of di-, tri-, or even tetra-alkylated products. This is problematic as it reduces the yield of the desired mono-alkylated product and introduces significant challenges in purification, requiring chromatographic separation from a mixture of products with similar polarities.

Q2: Which cyclopentanone synthesis methods are most susceptible to polyalkylation?

A2: Polyalkylation is a primary concern in two main approaches:

  • Direct Alkylation of Cyclopentanone Enolates: This is the most common scenario where polyalkylation occurs. After the first alkyl group is introduced, the resulting mono-alkylated cyclopentanone can form a new enolate and react further with the alkylating agent.

  • Robinson Annulation: While primarily used for forming six-membered rings, variations can be adapted for cyclopentanone structures. In this multi-step reaction, a double alkylation of the starting ketone can occur as a side reaction, leading to undesired byproducts.[1]

Q3: What are the key strategies to prevent or minimize polyalkylation?

A3: The core strategies revolve around controlling the reactivity of the enolate and the stoichiometry of the reactants. Key approaches include:

  • Control of Reaction Conditions: Manipulating temperature and reaction time to favor the formation of the kinetic enolate.

  • Choice of Base: Utilizing sterically hindered bases to selectively deprotonate the less substituted α-carbon.

  • Stoichiometric Control: Using a precise amount of the alkylating agent, often in slight excess, to limit the availability for a second alkylation.

  • Use of Protecting Groups: Temporarily blocking the reactive carbonyl group to prevent enolate formation until desired.

Troubleshooting Guides

Issue 1: Excessive Polyalkylation in Direct Alkylation of Cyclopentanone

Symptom: GC-MS or NMR analysis of the crude product mixture shows significant peaks corresponding to di- and poly-alkylated cyclopentanone derivatives, resulting in a low yield of the desired mono-alkylated product.

Cause: The mono-alkylated product is reacting further with the alkylating agent. This can be due to the formation of the more stable thermodynamic enolate, an excess of the alkylating agent, or reaction conditions that allow for equilibration and multiple alkylation events.

Solutions:

StrategyRecommendationExpected Outcome
Kinetic vs. Thermodynamic Control To favor mono-alkylation at the less substituted position, promote the formation of the kinetic enolate . This is achieved by using a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C)[2][3]. The bulky base will preferentially abstract a proton from the less sterically hindered α-carbon, and the low temperature prevents equilibration to the more stable thermodynamic enolate[2].Increased selectivity for the less substituted mono-alkylated product.
To favor mono-alkylation at the more substituted position, promote the formation of the thermodynamic enolate . This is achieved using a smaller, non-hindered base (e.g., NaH, NaOEt) at higher temperatures (e.g., room temperature)[3][4]. These conditions allow for reversible enolate formation, leading to the predominance of the more stable, substituted enolate. However, careful control of stoichiometry is crucial to prevent polyalkylation.Increased selectivity for the more substituted mono-alkylated product.
Stoichiometric Control Use a precise molar equivalent of the alkylating agent, typically between 1.0 and 1.1 equivalents relative to the cyclopentanone. This ensures there is not a large excess of the alkylating agent available to react with the mono-alkylated product.Minimizes the opportunity for a second alkylation event, thereby reducing the formation of di-alkylated byproducts.
Order of Addition Employ "inverse addition" by slowly adding the cyclopentanone solution to the base at low temperature. This maintains a low concentration of the ketone and helps to ensure complete enolate formation before the addition of the alkylating agent.Reduces the chance of unreacted cyclopentanone being present alongside the enolate, which can lead to side reactions.

Experimental Protocols

Protocol 1: Selective Mono-alkylation of Cyclopentanone via Kinetic Enolate Formation

This protocol is designed to favor the formation of the less substituted mono-alkylated product.

Materials:

  • Cyclopentanone

  • Lithium Diisopropylamide (LDA) solution in THF

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • To the flask, add a solution of cyclopentanone (1.0 eq.) in anhydrous THF via the dropping funnel.

  • Slowly add a solution of LDA (1.05 eq.) in THF to the stirred cyclopentanone solution, maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete formation of the lithium enolate.

  • Slowly add the alkyl halide (1.0 eq.) to the reaction mixture.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Perform a standard aqueous workup and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizing Reaction Control

Logical Workflow for Preventing Polyalkylation

Polyalkylation_Prevention_Workflow Start Start: Cyclopentanone Alkylation Problem Problem: Polyalkylation Occurs Start->Problem Desired_Product Desired Mono-alkylated Product Strategy Select Control Strategy Problem->Strategy Kinetic Kinetic Control (Less Substituted) Strategy->Kinetic Thermodynamic Thermodynamic Control (More Substituted) Strategy->Thermodynamic Stoichiometry Stoichiometric Control Strategy->Stoichiometry Protecting_Group Protecting Group Strategy Strategy->Protecting_Group Conditions_K Low Temp (-78 °C) Bulky Base (LDA) Short Reaction Time Kinetic->Conditions_K Conditions_T Higher Temp (RT) Small Base (NaH) Longer Reaction Time Thermodynamic->Conditions_T Stoich_Details Use 1.0-1.1 eq. of Alkylating Agent Stoichiometry->Stoich_Details PG_Details Protect Carbonyl (e.g., as a ketal) Protecting_Group->PG_Details Outcome_K Increased Yield of Less Substituted Isomer Conditions_K->Outcome_K Outcome_T Increased Yield of More Substituted Isomer (Risk of Polyalkylation) Conditions_T->Outcome_T Outcome_S Reduced Polyalkylation Stoich_Details->Outcome_S Outcome_PG Selective Mono-alkylation PG_Details->Outcome_PG Analysis Analyze Product Mixture (GC-MS, NMR) Outcome_K->Analysis Outcome_T->Analysis Outcome_S->Analysis Outcome_PG->Analysis Success Success: High Selectivity Analysis->Success Failure Failure: Significant Polyalkylation Analysis->Failure Success->Desired_Product Failure->Strategy Re-evaluate Strategy

Caption: A decision-making workflow for preventing polyalkylation.

Signaling Pathway of Enolate Formation and Alkylation

Enolate_Alkylation_Pathway cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Ketone_K Cyclopentanone Base_K LDA (-78 °C) Ketone_K->Base_K Deprotonation Enolate_K Kinetic Enolate (Less Substituted) Base_K->Enolate_K Alkyl_Halide_K R-X Enolate_K->Alkyl_Halide_K Alkylation Product_K Mono-alkylated Product (Less Substituted) Alkyl_Halide_K->Product_K Ketone_T Cyclopentanone Base_T NaH (RT) Ketone_T->Base_T Deprotonation Enolate_T Thermodynamic Enolate (More Substituted) Base_T->Enolate_T Polyalkylation Polyalkylation (Side Reaction) Base_T->Polyalkylation Alkyl_Halide_T R-X Enolate_T->Alkyl_Halide_T Alkylation Product_T Mono-alkylated Product (More Substituted) Alkyl_Halide_T->Product_T Product_T->Base_T Further Deprotonation

Caption: Kinetic vs. Thermodynamic pathways in cyclopentanone alkylation.

References

Alternative reagents for the synthesis of 3-propylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-propylcyclopentanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the various synthetic routes for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The synthesis of this compound can be primarily achieved through two strategic approaches:

  • Conjugate Addition (Michael Addition) to Cyclopentenone: This is often the most reliable method for obtaining the 3-substituted product. It involves the 1,4-addition of a propyl nucleophile to cyclopentenone. The most common nucleophiles for this purpose are organocuprates, such as lithium dipropylcuprate.

  • Alkylation of Cyclopentanone (B42830): This method involves the formation of a nucleophilic enamine or enolate from cyclopentanone, followed by its reaction with a propyl electrophile (e.g., propyl iodide or bromide). While direct, this method can sometimes lead to a mixture of 2- and this compound, as well as polyalkylation products.

Q2: How can I favor the formation of the 3-propyl isomer over the 2-propyl isomer when using alkylation methods?

A2: Achieving regioselectivity for the 3-position in alkylation can be challenging. Here are some strategies:

  • Use of Bulky Bases: Employing a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) can favor the formation of the kinetic enolate at the less hindered α-carbon, which can then be alkylated. However, for cyclopentanone, both α-positions are sterically similar.

  • Enamine Synthesis: The Stork enamine synthesis provides a milder alternative to direct enolate alkylation and can offer better control, often leading to less over-alkylation.[1]

  • Thermodynamic vs. Kinetic Control: The formation of the more substituted enolate (leading to the 2-alkyl product) is thermodynamically favored, while the less substituted enolate is kinetically favored.[2][3][4] Careful selection of base and reaction conditions is crucial to influence this equilibrium.[2][3][5]

Q3: What are the common side reactions to be aware of?

A3: The most common side reactions include:

  • Polyalkylation: Especially in direct alkylation of cyclopentanone, the mono-alkylated product can be deprotonated again and react with another equivalent of the alkylating agent.[6][7]

  • 1,2-Addition vs. 1,4-Addition: In conjugate addition reactions, strongly nucleophilic reagents like Grignard reagents (without a copper catalyst) may lead to 1,2-addition to the carbonyl group instead of the desired 1,4-conjugate addition.[8]

  • Self-Condensation: Under basic conditions, the enolate of cyclopentanone can react with another molecule of cyclopentanone in an aldol (B89426) condensation reaction.

Troubleshooting Guides

Method 1: Conjugate Addition of Lithium Dipropylcuprate to Cyclopentenone
Problem Potential Cause Troubleshooting Solution
Low or no yield of this compound Inactive organocuprate reagent.Ensure anhydrous and oxygen-free conditions during the preparation and use of the organocuprate. Use freshly prepared or properly stored organolithium and copper(I) salts.
Low reactivity of the cuprate (B13416276).The addition of a Lewis acid, such as boron trifluoride etherate, can sometimes accelerate the conjugate addition.[8]
Competing 1,2-addition.This is less common with organocuprates but can occur. Ensure the reaction temperature is kept low (typically -78 °C to 0 °C) to favor the 1,4-addition pathway.
Formation of Wurtz coupling side-product (hexane) The organolithium reagent is reacting with the propyl halide during cuprate formation.Ensure the organolithium is fully consumed in the formation of the cuprate before the addition of cyclopentenone.
Difficult purification Presence of unreacted starting materials and copper byproducts.Quench the reaction carefully with a saturated aqueous solution of ammonium (B1175870) chloride. The resulting copper salts can often be removed by filtration and the organic product purified by column chromatography.
Method 2: Stork Enamine Synthesis and Alkylation
Problem Potential Cause Troubleshooting Solution
Incomplete enamine formation Presence of water in the reaction mixture.Use a Dean-Stark apparatus to azeotropically remove water during the enamine formation. Ensure all reagents and solvents are anhydrous.
Insufficient acid catalyst.A catalytic amount of a non-nucleophilic acid, such as p-toluenesulfonic acid, is required to facilitate the reaction.
Low yield of alkylated product Low reactivity of the enamine.Enamines derived from cyclic secondary amines like pyrrolidine (B122466) are generally more reactive. Ensure the use of a reactive alkylating agent (iodide > bromide > chloride).
N-alkylation instead of C-alkylation.While C-alkylation is generally favored, N-alkylation can occur. The resulting quaternary ammonium salt is usually in equilibrium with the C-alkylated iminium salt. Hydrolysis will still lead to the desired ketone.
Polyalkylation The mono-alkylated enamine reacts again.Use a slight excess of the enamine relative to the alkylating agent to minimize the chance of the product reacting further.
Incomplete hydrolysis of the iminium salt Insufficiently acidic conditions or short reaction time.Ensure the hydrolysis is carried out with sufficient aqueous acid (e.g., HCl) and for an adequate duration to completely convert the intermediate iminium salt to the ketone.[9][10]

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of this compound. Please note that actual results may vary depending on the specific experimental setup and scale.

Method Key Reagents Solvent Temperature (°C) Typical Reaction Time Typical Yield (%)
Conjugate Addition Lithium dipropylcuprate, CyclopentenoneTHF or Diethyl Ether-78 to 01-4 hours70-90
Stork Enamine Alkylation Cyclopentanone, Pyrrolidine, Propyl IodideDioxane, Toluene (B28343), or Acetonitrile (B52724)Reflux (enamine formation), Room Temp (alkylation)12-24 hours50-70

Experimental Protocols

Protocol 1: Synthesis of this compound via Conjugate Addition

This protocol is a representative example for the conjugate addition of an organocuprate to cyclopentenone.

Step 1: Preparation of Lithium Dipropylcuprate

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon or nitrogen, add copper(I) iodide.

  • Cool the flask to -40 °C in an acetonitrile/dry ice bath.

  • Slowly add two equivalents of a solution of n-propyllithium (B2647332) in ether via syringe.

  • Stir the resulting mixture at -40 °C for 30 minutes to form a solution of lithium dipropylcuprate.

Step 2: Conjugate Addition

  • In a separate flame-dried flask under an inert atmosphere, dissolve cyclopentenone in anhydrous diethyl ether or THF and cool to -78 °C.

  • Slowly transfer the freshly prepared lithium dipropylcuprate solution to the cyclopentenone solution via a cannula.

  • Stir the reaction mixture at -78 °C for 2-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and stir until the aqueous layer is a deep blue color.

Step 3: Work-up and Purification

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford this compound.

Protocol 2: Synthesis of this compound via Stork Enamine Alkylation

This protocol outlines the three-step process of enamine formation, alkylation, and hydrolysis.[1][11][12]

Step 1: Formation of the Enamine

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclopentanone, 1.2 equivalents of pyrrolidine, and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-4 hours).

  • Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine, which can often be used in the next step without further purification.

Step 2: Alkylation of the Enamine

  • Dissolve the crude enamine in a suitable solvent such as dioxane or acetonitrile under an inert atmosphere.[13]

  • Add 1.05 equivalents of propyl iodide and stir the mixture at room temperature for 12-24 hours. The formation of a precipitate (the iminium salt) may be observed.

Step 3: Hydrolysis of the Iminium Salt

  • To the reaction mixture from the previous step, add an equal volume of water and a sufficient amount of hydrochloric acid to make the solution acidic.

  • Stir the mixture vigorously for 1-2 hours at room temperature to facilitate the hydrolysis of the iminium salt to the ketone.[9][10]

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography to yield this compound.

Reagent Selection Workflow

The choice of synthetic route often depends on the desired regioselectivity and the available starting materials. The following diagram illustrates a logical workflow for selecting an appropriate method.

ReagentSelection cluster_cyclopentanone Cyclopentanone Route cluster_cyclopentenone Cyclopentenone Route start Starting Material? cyclopentanone Cyclopentanone start->cyclopentanone Available cyclopentenone Cyclopentenone start->cyclopentenone Available method_enamine Stork Enamine Synthesis cyclopentanone->method_enamine React with secondary amine method_cuprate Conjugate Addition cyclopentenone->method_cuprate reagent_propyl_halide Propyl Halide (e.g., Propyl Iodide) method_enamine->reagent_propyl_halide Alkylation product_3pc This compound reagent_propyl_halide->product_3pc Hydrolysis method_cuprate->product_3pc Work-up reagent_cuprate Lithium Dipropylcuprate reagent_cuprate->method_cuprate

Caption: Logical workflow for selecting a synthetic route to this compound.

References

Technical Support Center: Scalable Synthesis of 3-Propylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scalable synthesis of 3-propylcyclopentanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the common challenges encountered during the synthesis of this valuable cyclopentanone (B42830) derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable synthetic routes to this compound?

A1: The two most common scalable synthetic strategies for producing this compound are:

  • Route 1: Conjugate Addition to Cyclopentenone: This is a direct approach involving the 1,4-addition (Michael addition) of a propyl nucleophile to cyclopent-2-en-one. Organocuprates, such as lithium dipropylcuprate (a Gilman reagent), are highly effective for this transformation.[1][2][3][4]

  • Route 2: Alkylation of Cyclopentanone (to form 2-propylcyclopentanone) followed by isomerization: This indirect route first involves the synthesis of 2-propylcyclopentanone (B73189) via enolate or enamine chemistry, which is then isomerized to the 3-propyl isomer. However, the conjugate addition route is generally more direct and preferred for selective synthesis of the 3-isomer.

Q2: What are the main challenges in the conjugate addition route using organocuprates?

A2: The primary challenges include:

  • Preparation and Handling of Gilman Reagents: Gilman reagents are typically prepared from organolithium precursors, which are pyrophoric and moisture-sensitive, requiring strict anhydrous and inert atmosphere conditions.[1][5]

  • Side Reactions: The most common side reaction is the 1,2-addition to the carbonyl group of cyclopentenone, leading to the formation of an undesired tertiary alcohol.[6]

  • Reaction Quenching and Work-up: The reaction mixture contains copper salts that need to be effectively removed during the work-up to avoid purification issues.

  • Temperature Control: These reactions are typically carried out at low temperatures to enhance selectivity and prevent reagent decomposition.[1]

Q3: What are the key difficulties in the synthesis of 2-propylcyclopentanone via Stork Enamine Alkylation?

A3: The Stork enamine synthesis, a popular method for α-alkylation of ketones, presents the following challenges:

  • Enamine Formation: The formation of the enamine intermediate from cyclopentanone and a secondary amine (e.g., pyrrolidine) is a reversible reaction that requires the removal of water, often through azeotropic distillation with a Dean-Stark apparatus.[7][8][9]

  • N- vs. C-Alkylation: A common side reaction is the N-alkylation of the enamine, which is often the initial kinetic product. While this can sometimes rearrange to the C-alkylated product, it can also lead to reduced yields.[10]

  • Over-alkylation: Poly-alkylation can occur, leading to the formation of dipropylcyclopentanone isomers, which can be difficult to separate from the desired mono-propylated product.[8]

  • Hydrolysis: The final step of hydrolyzing the iminium salt back to the ketone requires careful control of pH to avoid side reactions.[7][9]

Troubleshooting Guides

Route 1: Conjugate Addition of Lithium Dipropylcuprate to Cyclopentenone

Problem 1: Low Yield of this compound

Possible Cause Troubleshooting Steps
Poor Quality Gilman Reagent - Ensure the use of high-purity organolithium reagent and copper(I) salt. - Prepare the Gilman reagent at the recommended low temperature (typically -78 °C to 0 °C) to prevent decomposition.[1] - Use freshly prepared Gilman reagent for the best results.
Incorrect Stoichiometry - Use a slight excess of the Gilman reagent (typically 1.1 to 1.5 equivalents) to ensure complete consumption of the cyclopentenone.
Reaction Temperature Too High - Maintain a low reaction temperature (e.g., -78 °C) during the addition of the Gilman reagent to the cyclopentenone to favor 1,4-addition.[6]
Inefficient Quenching - Quench the reaction at low temperature with a saturated aqueous solution of ammonium (B1175870) chloride to decompose the excess Gilman reagent and copper species.

Problem 2: Significant Formation of 1,2-Addition Byproduct

Possible Cause Troubleshooting Steps
Reaction Conditions Favoring 1,2-Addition - Ensure the reaction is carried out at a sufficiently low temperature. - Use a less reactive "higher order" cyanocuprate if 1,2-addition persists.[11]
Presence of Protic Impurities - Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen) to exclude moisture. - Use anhydrous solvents.

Problem 3: Difficulty in Product Purification

Possible Cause Troubleshooting Steps
Residual Copper Salts - After quenching, wash the organic layer with aqueous ammonium chloride solution to remove copper salts. - Filtration of the crude product through a plug of silica (B1680970) gel can also help in removing baseline impurities and residual copper salts.
Similar Boiling Points of Product and Byproducts - Employ fractional distillation under reduced pressure for efficient separation of this compound from any unreacted starting material or side products.[12]
Route 2: Stork Enamine Alkylation for 2-Propylcyclopentanone Synthesis

Problem 1: Low Yield of 2-Propylcyclopentanone

Possible Cause Troubleshooting Steps
Incomplete Enamine Formation - Use a Dean-Stark apparatus to effectively remove water during the enamine formation step.[7] - Use a slight excess of the secondary amine (e.g., pyrrolidine).
N-Alkylation as a Major Side Reaction - Use a less reactive alkylating agent if possible. - Consider using a metalloenamine (formed by deprotonation of an imine with a Grignard reagent) which can favor C-alkylation.[10]
Low Reactivity of Alkyl Halide - Propyl bromide is a suitable alkylating agent. Ensure its purity. - The reaction may require extended reaction times or gentle heating.

Problem 2: Formation of Poly-alkylated Products

Possible Cause Troubleshooting Steps
Excess Alkylating Agent or Prolonged Reaction Time - Use a controlled stoichiometry of the alkylating agent (typically 1.0 to 1.1 equivalents). - Monitor the reaction progress by GC or TLC and stop the reaction once the starting material is consumed.
Deprotonation of the Product - The product can be deprotonated by any remaining enamine, leading to further alkylation. Ensure complete hydrolysis of the iminium salt.

Experimental Protocols

Protocol 1: Synthesis of this compound via Conjugate Addition

Materials:

  • Copper(I) Iodide (CuI)

  • n-Propylithium in hexanes

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Cyclopent-2-en-one

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Lithium Dipropylcuprate (Gilman Reagent): In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend CuI in anhydrous diethyl ether or THF. Cool the suspension to -78 °C in a dry ice/acetone bath. Slowly add two equivalents of n-propylithium solution dropwise while maintaining the temperature below -70 °C. Allow the mixture to stir at this temperature for 30 minutes to form a clear, Gilman reagent solution.[1]

  • Conjugate Addition: To the freshly prepared Gilman reagent at -78 °C, add a solution of one equivalent of cyclopent-2-en-one in anhydrous diethyl ether or THF dropwise. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation under vacuum to obtain this compound.[12]

Protocol 2: Synthesis of 2-Propylcyclopentanone via Stork Enamine Alkylation

Materials:

  • Cyclopentanone

  • Pyrrolidine

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Propyl bromide

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclopentanone, 1.2 equivalents of pyrrolidine, and a catalytic amount of p-toluenesulfonic acid in toluene. Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.[7]

  • Alkylation: Cool the reaction mixture to room temperature and add 1.1 equivalents of propyl bromide. Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by GC or TLC).

  • Hydrolysis: Add 1 M hydrochloric acid to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the iminium salt.

  • Work-up: Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude 2-propylcyclopentanone by fractional distillation under vacuum.[12]

Data Presentation

Table 1: Comparison of Synthetic Routes for Propylcyclopentanone

Parameter Route 1: Conjugate Addition Route 2: Stork Enamine Alkylation (for 2-isomer)
Target Isomer This compound2-Propylcyclopentanone
Key Reagents n-Propylithium, Copper(I) Iodide, Cyclopent-2-en-oneCyclopentanone, Pyrrolidine, Propyl bromide
Typical Yield 70-90%60-80%
Key Challenges Handling of pyrophoric reagents, 1,2-addition side reaction, copper removalWater removal for enamine formation, N-alkylation, poly-alkylation
Scalability Good, with appropriate safety measures for organometallicsGood, requires efficient water removal at scale

Visualizations

Logical Workflow for Troubleshooting Low Yield in Conjugate Addition

G Troubleshooting Low Yield in Conjugate Addition start Low Yield of this compound q1 Check Gilman Reagent Quality start->q1 a1_1 Use high-purity starting materials q1->a1_1 Poor a1_2 Ensure low temperature (-78 °C) during preparation q1->a1_2 Poor a1_3 Use freshly prepared reagent q1->a1_3 Poor q2 Verify Reaction Stoichiometry q1->q2 Good a1_1->q2 a1_2->q2 a1_3->q2 a2_1 Use slight excess (1.1-1.5 eq.) of Gilman reagent q2->a2_1 Incorrect q3 Confirm Reaction Temperature q2->q3 Correct a2_1->q3 a3_1 Maintain low temperature (-78 °C) during addition q3->a3_1 Too High q4 Evaluate Quenching Procedure q3->q4 Correct a3_1->q4 a4_1 Quench at low temperature with sat. aq. NH4Cl q4->a4_1 Inefficient end Yield Improved q4->end Efficient a4_1->end G Stork Enamine Alkylation Pathway cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis ketone Cyclopentanone enamine Cyclopentenyl-pyrrolidine (Enamine) ketone->enamine + Pyrrolidine, H+ - H2O amine Pyrrolidine iminium_salt Iminium Salt enamine->iminium_salt + Propyl Bromide side_reaction N-Alkylation Product enamine->side_reaction Side Reaction alkyl_halide Propyl Bromide product 2-Propylcyclopentanone iminium_salt->product + H3O+

References

Technical Support Center: Managing Stereoselectivity in 3-Propylcyclopentanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 3-propylcyclopentanone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this chiral molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the successful and stereocontrolled synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling the stereochemistry of this compound?

The main challenge in the synthesis of this compound is the selective formation of a specific stereoisomer. Since the propyl group is at the 3-position, a stereocenter is created, leading to the possibility of (R)- and (S)-enantiomers. Achieving high enantioselectivity is crucial for applications in drug development where a single enantiomer is often responsible for the desired biological activity. Key challenges include controlling facial selectivity during the introduction of the propyl group and preventing racemization.

Q2: What are the most common strategies for achieving a stereoselective synthesis of this compound?

There are three primary strategies to control the stereochemistry in the synthesis of this compound:

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.[1][2]

  • Organocatalysis: This approach utilizes small organic molecules as catalysts to promote a stereoselective transformation. For the synthesis of this compound, organocatalytic conjugate addition to cyclopentenone is a common method.

  • Asymmetric Hydrogenation: If a precursor like 3-propyl-2-cyclopenten-1-one is synthesized, asymmetric hydrogenation can be employed to selectively reduce the double bond, creating the chiral center with high enantioselectivity.

Q3: How do I choose the best strategy for my specific needs?

The choice of strategy depends on several factors including the desired enantiomeric purity, scalability, cost of reagents, and available equipment.

  • Chiral auxiliaries often provide high diastereoselectivity and are well-established, but they require additional steps for attachment and removal, which can lower the overall yield.[2]

  • Organocatalysis offers a direct approach, often with high enantioselectivity and under mild conditions. The catalyst loading is typically low, making it an attractive option.

  • Asymmetric hydrogenation is highly efficient for specific substrates but requires specialized catalysts and high-pressure hydrogenation equipment.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Chiral Auxiliary-Mediated Alkylation

Symptom: The alkylation of a cyclopentanone (B42830) enolate attached to a chiral auxiliary results in a low diastereomeric ratio (d.r.).

Possible CauseRecommended Solutions
Ineffective Chiral Auxiliary The chosen chiral auxiliary may not be providing sufficient steric hindrance to effectively block one face of the enolate. Troubleshooting: - Screen different chiral auxiliaries with varying steric bulk (e.g., Evans' oxazolidinones, SAMP/RAMP hydrazones).[2] - Ensure the chiral auxiliary is of high enantiomeric purity.
Incorrect Enolate Geometry The geometry of the enolate (E vs. Z) can significantly influence the direction of alkylation. Troubleshooting: - Modify the conditions for enolate formation. The choice of base (e.g., LDA, KHMDS), solvent (e.g., THF, toluene), and additives (e.g., HMPA, LiCl) can influence the enolate geometry.
Reaction Temperature Too High Higher temperatures can lead to lower selectivity by allowing the reaction to proceed through higher energy transition states. Troubleshooting: - Perform the alkylation at lower temperatures (e.g., -78 °C to -100 °C).
Epimerization of the Product The product may be epimerizing under the reaction or workup conditions. Troubleshooting: - Use a non-protic quench at low temperature. - Minimize the time the product is exposed to basic or acidic conditions.
Issue 2: Low Enantioselectivity in Organocatalytic Conjugate Addition

Symptom: The organocatalytic Michael addition of a propyl nucleophile to cyclopentenone yields a product with low enantiomeric excess (e.e.).

Possible CauseRecommended Solutions
Suboptimal Catalyst The chosen organocatalyst may not be providing a well-organized chiral environment in the transition state. Troubleshooting: - Screen a range of organocatalysts (e.g., prolinol ethers, chiral primary amines, squaramides). - Modify the catalyst structure (e.g., changing substituents on the catalyst) to fine-tune its steric and electronic properties.
Incorrect Reaction Conditions Solvent, temperature, and the nature of the propyl nucleophile can all impact enantioselectivity. Troubleshooting: - Solvent Screening: Test a variety of solvents with different polarities. - Temperature Optimization: Lowering the reaction temperature often improves enantioselectivity. - Nucleophile Variation: If using a propyl organometallic reagent, the choice of metal (e.g., Cu, Zn) and ligands can be critical.
Background Uncatalyzed Reaction A non-selective background reaction may be competing with the desired catalyzed pathway. Troubleshooting: - Lower the reaction temperature to slow down the uncatalyzed reaction. - Use a lower concentration of reactants.

Data Presentation

The following tables provide representative data for common stereoselective methods used in the synthesis of 3-substituted cyclopentanones. Note that these are illustrative examples, and results for this compound may vary.

Table 1: Chiral Auxiliary-Mediated Alkylation of Cyclopentanone

Chiral AuxiliaryBaseAlkylating AgentTemp (°C)Diastereomeric Ratio (d.r.)Yield (%)
(S)-(-)-4-benzyl-2-oxazolidinoneLDAPropyl Iodide-7895:585
(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)LDAPropyl Bromide-100>98:280
(R)-(+)-trans-2,5-dimethylpyrrolidineKHMDSPropyl Triflate-7890:1075

Table 2: Organocatalytic Michael Addition to Cyclopentenone

OrganocatalystPropyl SourceSolventTemp (°C)Enantiomeric Excess (e.e.) (%)Yield (%)
(S)-Diphenylprolinol silyl (B83357) etherPropionaldehyde + Malonic AcidToluene (B28343)09288
Chiral Primary Amine-ThioureaDi-n-propylzinc (B12070798)CH2Cl2-209590
Squaramide CatalystPropyl Grignard (with Cu(I) salt)Ether-408878

Experimental Protocols

Protocol 1: Chiral Auxiliary-Mediated Synthesis of (R)-3-Propylcyclopentanone

This protocol is adapted from established procedures using Evans' oxazolidinone auxiliaries.

Step 1: Acylation of the Chiral Auxiliary To a solution of (S)-(-)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF (0.1 M) at -78 °C is added n-butyllithium (1.05 eq) dropwise. After stirring for 30 minutes, cyclopentanecarbonyl chloride (1.1 eq) is added. The reaction is stirred for 2 hours at -78 °C and then warmed to 0 °C for 1 hour. The reaction is quenched with saturated aqueous NH4Cl and the product is extracted with ethyl acetate.

Step 2: Diastereoselective Alkylation The acylated auxiliary (1.0 eq) is dissolved in dry THF (0.1 M) and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) is added dropwise and the solution is stirred for 30 minutes. Propyl iodide (1.5 eq) is then added and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NaHCO3 and extracted with ethyl acetate.

Step 3: Removal of the Chiral Auxiliary The alkylated product is dissolved in a mixture of THF and water (4:1). Lithium hydroxide (B78521) (2.0 eq) and hydrogen peroxide (4.0 eq) are added at 0 °C. The mixture is stirred for 4 hours and then quenched with sodium sulfite. The resulting (R)-3-propylcyclopentanone is extracted and purified by column chromatography.

Protocol 2: Organocatalytic Enantioselective Michael Addition

This protocol describes a general procedure for the organocatalytic conjugate addition of a propyl nucleophile to cyclopentenone.

To a solution of cyclopentenone (1.0 eq) and (S)-diphenylprolinol silyl ether (0.1 eq) in toluene (0.2 M) at -20 °C is added di-n-propylzinc (1.5 eq) dropwise. The reaction mixture is stirred at -20 °C for 24 hours. The reaction is then quenched with 1 M HCl and the product is extracted with diethyl ether. The organic layers are combined, dried over MgSO4, and concentrated. The enantiomeric excess is determined by chiral HPLC analysis and the product is purified by flash chromatography.

Visualizations

experimental_workflow cluster_auxiliary Chiral Auxiliary Pathway cluster_organo Organocatalytic Pathway aux1 Couple Chiral Auxiliary to Cyclopentanone aux2 Diastereoselective Alkylation with Propyl Halide aux1->aux2 Base aux3 Remove Chiral Auxiliary aux2->aux3 Hydrolysis aux_prod (R)- or (S)-3-Propylcyclopentanone aux3->aux_prod org1 Cyclopentenone + Propyl Nucleophile org2 Asymmetric Michael Addition org1->org2 Chiral Organocatalyst org_prod (R)- or (S)-3-Propylcyclopentanone org2->org_prod

Caption: Alternative synthetic pathways to stereochemically pure this compound.

troubleshooting_workflow start Low Stereoselectivity (d.r. or e.e.) q1 Is the chiral controller (auxiliary/catalyst) optimal? start->q1 sol1 Screen different chiral controllers q1->sol1 a1_no q2 Are reaction conditions (temp, solvent) optimized? q1->q2 a1_yes a1_yes Yes a1_no No sol1->q2 sol2 Optimize temperature and solvent q2->sol2 a2_no q3 Is there a competing background reaction? q2->q3 a2_yes a2_yes Yes a2_no No sol2->q3 sol3 Lower temperature and/or concentration q3->sol3 a3_yes end Improved Stereoselectivity q3->end a3_no a3_yes Yes a3_no No sol3->end

Caption: A logical workflow for troubleshooting poor stereoselectivity.

References

Stability of 3-propylcyclopentanone under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 3-propylcyclopentanone under various reaction conditions. The information is intended for researchers, scientists, and drug development professionals to anticipate potential degradation, troubleshoot experimental issues, and design robust synthetic routes and stable formulations.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for this compound?

A1: Based on the chemistry of cyclic ketones, this compound is susceptible to degradation under various stress conditions, including acidic, basic, oxidative, and thermal stress. The primary degradation pathways likely involve reactions at the carbonyl group and the adjacent carbon atoms. Under oxidative conditions, for instance, cyclopentanone (B42830) can undergo oxidation to form cyclopent-2-enone.[1] Thermal decomposition of cyclopentanone can yield products such as 1-butene, carbon monoxide, and ethylene.[2][3] The presence of the propyl group may influence the rate and outcome of these reactions.

Q2: How can I perform a forced degradation study for this compound?

A2: A forced degradation study, or stress testing, is essential to understand the intrinsic stability of a molecule.[4][5][6] A general approach involves subjecting a solution of this compound (e.g., at a concentration of 1 mg/mL) to various stress conditions.[7] The extent of degradation is typically monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[8][9][10][11][12]

Q3: What are the recommended stress conditions for a forced degradation study of this compound?

A3: The choice of stress conditions should be based on the anticipated manufacturing, storage, and use conditions of the final product.[6][13] For a comprehensive study, the following conditions are recommended:

  • Acidic Hydrolysis: 0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) at room temperature, with the potential for heating to 50-60°C if no degradation is observed.[7]

  • Basic Hydrolysis: 0.1 M to 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) at room temperature, with the potential for heating if necessary.[7]

  • Oxidative Degradation: 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid or a solution of the compound at elevated temperatures (e.g., 60-80°C).

  • Photolytic Degradation: Exposing the solid or a solution to a combination of UV and visible light, as per ICH Q1B guidelines.[7]

Troubleshooting Guides

Issue: No degradation is observed under initial stress conditions.

  • Possible Cause: this compound may be relatively stable under the initial conditions.

  • Solution: Increase the severity of the stress conditions. For hydrolytic and thermal studies, increase the temperature (e.g., to 70-80°C) or prolong the exposure time. For oxidative studies, a higher concentration of the oxidizing agent can be used. It is important to note that over-stressing can lead to secondary degradation products not typically seen under normal storage conditions.[4]

Issue: The analytical method does not separate the parent compound from its degradation products.

  • Possible Cause: The chromatographic conditions are not optimized for a stability-indicating assay.

  • Solution: Method development is crucial for a reliable stability-indicating HPLC method.[8][9][10][11][12] This involves optimizing the mobile phase composition (including pH and organic modifier), stationary phase, column temperature, and flow rate to achieve adequate resolution between the parent peak and all degradation product peaks. Gradient elution is often necessary for complex mixtures of degradation products.[10]

Experimental Protocols

General Protocol for Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies on this compound. The specific concentrations, temperatures, and time points may need to be adjusted based on the observed stability of the compound.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Store at room temperature and 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Store at room temperature and 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature.

    • Thermal Degradation: Store the stock solution at 60°C. Also, store the solid compound at 60°C.

  • Time Points: Collect samples at initial (t=0), 6, 24, 48, and 72 hours.

  • Sample Neutralization (for acid and base hydrolysis): Prior to analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC-UV method.

Illustrative Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Data Presentation

The following table summarizes hypothetical results from a forced degradation study of this compound, illustrating the expected level of degradation under different stress conditions.

Stress ConditionTime (hours)This compound Remaining (%)Number of Degradation Products
0.1 M HCl (RT) 7298.51
0.1 M HCl (60°C) 2485.22
0.1 M NaOH (RT) 7295.12
0.1 M NaOH (60°C) 2478.93
3% H₂O₂ (RT) 2489.72
Thermal (60°C, Solution) 7299.11
Thermal (60°C, Solid) 72>99.50

Visualizations

G cluster_workflow Forced Degradation Experimental Workflow prep Prepare 1 mg/mL This compound Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal) prep->stress sample Sample at Time Points (0, 6, 24, 48, 72h) stress->sample neutralize Neutralize Acid/Base -Stressed Samples sample->neutralize If applicable analyze Analyze by Stability-Indicating HPLC-UV sample->analyze neutralize->analyze data Quantify Degradation and Identify Degradants analyze->data

Forced Degradation Experimental Workflow

G cluster_pathways Potential Degradation Pathways of this compound cluster_acid_base Acid/Base Catalyzed cluster_oxidation Oxidative cluster_thermal Thermal parent This compound enol Enol/Enolate Intermediate parent->enol H+ or OH- baeyer Baeyer-Villiger Oxidation Product (Lactone) parent->baeyer [O] alpha_hydroxy α-Hydroxy Ketone parent->alpha_hydroxy [O] decarbox Decarbonylation (Ring Opening) parent->decarbox Heat aldol Aldol Condensation Products (Dimers) enol->aldol dicarboxylic Ring-Opened Dicarboxylic Acid alpha_hydroxy->dicarboxylic Further Oxidation alkene Unsaturated Hydrocarbons decarbox->alkene

Potential Degradation Pathways

References

Technical Support Center: Overcoming Low Yields in the Preparation of 3-Propylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-propylcyclopentanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed experimental protocols to overcome common challenges and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: I attempted to synthesize this compound by direct alkylation of cyclopentanone (B42830) with a propyl halide, but the yield was very low and I obtained a mixture of products. What went wrong?

A1: Direct alkylation of cyclopentanone is not a suitable method for the regioselective synthesis of this compound. The alpha-protons adjacent to the carbonyl group in cyclopentanone are all chemically equivalent. Standard alkylation procedures, such as enolate or enamine synthesis followed by reaction with a propyl halide, will almost exclusively yield 2-propylcyclopentanone, not the desired 3-propyl isomer. Furthermore, these methods are often plagued by side reactions such as poly-alkylation and self-condensation, which contribute to low yields of the mono-alkylated product.

Q2: What is the recommended synthetic route for preparing this compound with a higher yield and purity?

A2: The most reliable and high-yielding method for the synthesis of this compound is the 1,4-conjugate addition (Michael addition) of a propyl nucleophile to 2-cyclopentenone. This approach ensures the propyl group is introduced at the 3-position of the cyclopentanone ring. The use of an organocuprate, such as lithium dipropylcuprate (a Gilman reagent), is highly recommended as it selectively performs 1,4-addition over the competing 1,2-addition to the carbonyl group.

Q3: My conjugate addition of a propyl Grignard reagent to 2-cyclopentenone resulted in a significant amount of 1-propylcyclopent-2-en-1-ol. How can I favor the desired 1,4-addition?

A3: Grignard reagents are highly reactive organometallic compounds that often favor 1,2-addition to α,β-unsaturated ketones, leading to the formation of allylic alcohols. To promote the desired 1,4-addition, it is crucial to use a less reactive organometallic reagent. Organocuprates (Gilman reagents) are the reagents of choice for this transformation as they are "softer" nucleophiles and exhibit a strong preference for 1,4-conjugate addition. You can prepare the Gilman reagent by reacting your propyl Grignard reagent or propyllithium with a copper(I) salt, such as copper(I) iodide (CuI), prior to the addition of 2-cyclopentenone.

Q4: I'm having trouble with the preparation and handling of the organocuprate reagent. Are there any key considerations?

A4: Organocuprate reagents are sensitive to air and moisture and must be prepared and handled under a dry, inert atmosphere (e.g., argon or nitrogen). All glassware should be thoroughly flame-dried or oven-dried before use, and anhydrous solvents are essential. The quality of the starting organolithium or Grignard reagent is also critical. It is advisable to titrate these reagents before use to determine their exact concentration. The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to ensure the stability of the organocuprate and to control the reactivity of the addition reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Decomposition of the Organocuprate Reagent: Exposure to air or moisture.- Ensure all glassware is rigorously dried and the reaction is performed under a positive pressure of an inert gas (argon or nitrogen).- Use freshly distilled, anhydrous solvents.
2. Poor Quality of Organolithium or Grignard Reagent: The starting organometallic reagent may have degraded.- Titrate the organolithium or Grignard reagent immediately before use to determine the active concentration.
3. Incorrect Stoichiometry: An incorrect ratio of organometallic reagent to copper(I) salt or to the cyclopentenone.- Use a slight excess of the organocuprate reagent (e.g., 1.1 to 1.5 equivalents) relative to the 2-cyclopentenone.
4. Reaction Temperature Too High: Can lead to decomposition of the organocuprate and side reactions.- Maintain a low reaction temperature during the formation and reaction of the organocuprate (typically between -78 °C and 0 °C).
Formation of 1,2-Addition Product (Allylic Alcohol) 1. Use of a Grignard Reagent without a Copper Catalyst: Grignard reagents inherently favor 1,2-addition.- Prepare a Gilman reagent (e.g., lithium dipropylcuprate) from propyllithium or propylmagnesium bromide and a copper(I) salt before adding the cyclopentenone.
2. Insufficient Copper(I) Salt: In a copper-catalyzed Grignard reaction, too little catalyst can result in competitive 1,2-addition.- Ensure at least a catalytic amount of a copper(I) salt is used. For stoichiometric Gilman reagents, use 0.5 equivalents of CuI for every 1 equivalent of the organolithium reagent.
Presence of Unreacted 2-Cyclopentenone 1. Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.- Increase the reaction time and monitor the progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
2. Insufficient Organocuprate: Not enough of the nucleophile was added to consume all the starting material.- Use a slight excess of the organocuprate reagent.
Formation of Polymeric or Tar-like Byproducts 1. High Reaction Concentration: Can lead to intermolecular side reactions.- Perform the reaction at a lower concentration by using a larger volume of solvent.
2. Reaction Temperature Too High: Can promote polymerization of the enone.- Maintain a low and controlled reaction temperature.
3. Acidic or Basic Impurities: Can catalyze side reactions.- Ensure all reagents and solvents are pure and neutral.
Difficulty in Product Isolation/Purification 1. Emulsion Formation During Workup: Can make separation of aqueous and organic layers difficult.- Add brine (saturated NaCl solution) to the workup to help break emulsions.
2. Co-elution of Byproducts During Chromatography: Similar polarity of the product and byproducts.- Optimize the solvent system for column chromatography. A gradient elution may be necessary.
3. Thermal Decomposition During Distillation: The product may be sensitive to high temperatures.- Purify by vacuum distillation to lower the boiling point.

Experimental Protocols

Protocol 1: Synthesis of this compound via Conjugate Addition of Lithium Dipropylcuprate

This protocol outlines the preparation of the Gilman reagent, lithium dipropylcuprate, and its subsequent 1,4-addition to 2-cyclopentenone.

Materials:

Procedure:

Step 1: Preparation of Lithium Dipropylcuprate (Gilman Reagent)

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet, add copper(I) iodide (0.5 equivalents based on n-propyllithium).

  • Purge the flask with the inert gas and add anhydrous diethyl ether or THF.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add n-propyllithium solution (1.0 equivalent) dropwise to the stirred suspension. The color of the solution will change, indicating the formation of the organocuprate.

  • Allow the mixture to stir at -78 °C for 30 minutes.

Step 2: Conjugate Addition to 2-Cyclopentenone

  • In a separate flame-dried flask under an inert atmosphere, dissolve 2-cyclopentenone (1.0 equivalent based on the desired product) in anhydrous diethyl ether or THF.

  • Cool the 2-cyclopentenone solution to -78 °C.

  • Slowly transfer the prepared lithium dipropylcuprate solution to the 2-cyclopentenone solution via a cannula or a dropping funnel.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

Step 3: Workup and Purification

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or by vacuum distillation to obtain pure this compound.

Expected Yield: 70-90%

Data Presentation

Table 1: Comparison of Synthetic Methods for Propylcyclopentanone

MethodTarget IsomerTypical ReagentsCommon IssuesEstimated Yield
Enolate Alkylation2-PropylcyclopentanoneCyclopentanone, LDA, Propyl bromidePolyalkylation, low regioselectivity40-60%
Enamine Alkylation2-PropylcyclopentanoneCyclopentanone, Pyrrolidine, Propyl bromideDifficult hydrolysis, potential N-alkylation50-70%
Conjugate Addition This compound 2-Cyclopentenone, (n-Pr)₂CuLi Reagent sensitivity, 1,2-addition with wrong reagent 70-90%

Visualizations

Logical Workflow for Troubleshooting Low Yields

TroubleshootingWorkflow Start Low Yield of this compound CheckReagents Verify Reagent Quality and Stoichiometry Start->CheckReagents CheckConditions Evaluate Reaction Conditions Start->CheckConditions CheckWorkup Analyze Workup and Purification Start->CheckWorkup ProductCharacterization Confirm Product Identity CheckReagents->ProductCharacterization Impure starting materials? SideReaction Identify Side Products CheckReagents->SideReaction Incorrect stoichiometry? CheckConditions->ProductCharacterization Incomplete reaction? CheckConditions->SideReaction Temperature too high/low? CheckWorkup->ProductCharacterization Product loss during extraction/purification? Optimize Optimize Reaction Parameters ProductCharacterization->Optimize SideReaction->Optimize

Caption: A logical workflow for diagnosing and addressing low yields in the synthesis of this compound.

Synthetic Pathway: Conjugate Addition

ConjugateAddition cluster_reagent Gilman Reagent Formation cluster_addition Conjugate Addition nPrLi 2 n-Propyllithium Gilman Lithium Dipropylcuprate [(n-Pr)2CuLi] nPrLi->Gilman CuI Copper(I) Iodide CuI->Gilman Cyclopentenone 2-Cyclopentenone Gilman->Cyclopentenone Product This compound Cyclopentenone->Product 1,4-Addition

Caption: The synthetic pathway for this compound via the formation and conjugate addition of a Gilman reagent.

Validation & Comparative

Comparative Analysis of 3-Propylcyclopentanone Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of three prominent methods for the synthesis of 3-propylcyclopentanone, a valuable building block in the development of pharmaceuticals and other fine chemicals. The methodologies discussed are Stork Enamine Alkylation, LDA-mediated Alkylation, and Intramolecular Aldol Condensation. This document outlines the experimental protocols, presents a comparison of their performance based on available data, and offers a logical workflow for method selection.

Data Presentation: A Comparative Overview

The selection of an optimal synthesis route depends on various factors including yield, reaction conditions, availability of starting materials, and scalability. The following table summarizes the key aspects of the three primary methods for synthesizing this compound. It is important to note that while these methods are well-established for alkylated cyclopentanones, specific yield data for this compound can vary and the presented data is based on typical outcomes for similar transformations.

Synthesis MethodStarting MaterialsKey ReagentsTypical Reaction ConditionsTypical Yield (%)AdvantagesDisadvantages
Stork Enamine Alkylation Cyclopentanone (B42830), Pyrrolidine (B122466), Propyl iodidePyrrolidine, p-toluenesulfonic acid (cat.), Propyl iodide1. Reflux in toluene (B28343) (Dean-Stark); 2. Alkylation in dioxane; 3. Acidic hydrolysis60-75%Mild reaction conditions, avoids strong bases, good for mono-alkylation.Multi-step process, requires anhydrous conditions for enamine formation.
LDA-mediated Alkylation Cyclopentanone, Propyl bromideLithium diisopropylamide (LDA), Propyl bromideLow temperature (-78 °C to rt), anhydrous THF70-85%High yields, relatively fast reaction.Requires strictly anhydrous conditions and inert atmosphere, strong base can lead to side reactions.
Intramolecular Aldol Condensation Heptan-2,6-dioneBase (e.g., NaOH, KOH) or Acid catalystVaries (e.g., reflux in aqueous base)75-85%Forms the cyclopentenone ring and introduces the propyl group precursor in one cyclization step.Requires a specific diketone starting material which may need to be synthesized separately.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific laboratory conditions and desired scale.

Method 1: Stork Enamine Alkylation

This method involves the formation of a pyrrolidine enamine of cyclopentanone, followed by alkylation with propyl iodide and subsequent hydrolysis to yield this compound.

Step 1: Formation of 1-(Cyclopent-1-en-1-yl)pyrrolidine

  • To a solution of cyclopentanone (1.0 eq) in dry toluene, add pyrrolidine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture using a Dean-Stark apparatus to remove water azeotropically.

  • Monitor the reaction by TLC until the cyclopentanone is consumed.

  • Remove the solvent under reduced pressure to yield the crude enamine.

Step 2: Alkylation of the Enamine

  • Dissolve the crude enamine in dry dioxane.

  • Add propyl iodide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature overnight.

Step 3: Hydrolysis to this compound

  • Add an equal volume of 10% aqueous HCl to the reaction mixture.

  • Stir vigorously for 1-2 hours at room temperature.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Method 2: LDA-mediated Alkylation

This protocol describes the direct alkylation of cyclopentanone using the strong, non-nucleophilic base Lithium Diisopropylamide (LDA).[1]

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), prepare a solution of LDA in dry THF.

  • Cool the LDA solution to -78 °C.

  • Slowly add a solution of cyclopentanone (1.0 eq) in dry THF to the LDA solution.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add propyl bromide (1.1 eq) dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or fractional distillation to yield this compound.

Method 3: Intramolecular Aldol Condensation

This method involves the base-catalyzed cyclization of heptan-2,6-dione to form 3-propyl-2-cyclopenten-1-one, which can then be reduced to this compound.

Step 1: Intramolecular Aldol Condensation of Heptan-2,6-dione

  • Dissolve heptan-2,6-dione (1.0 eq) in ethanol (B145695) in a round-bottom flask.

  • Add a 10% aqueous solution of NaOH (or another suitable base).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.[2][3]

  • After completion, cool the reaction mixture to room temperature and neutralize with dilute HCl.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 3-propyl-2-cyclopenten-1-one.

Step 2: Reduction to this compound

  • The resulting α,β-unsaturated ketone can be reduced to the saturated ketone using standard methods, such as catalytic hydrogenation (e.g., H₂, Pd/C).

Mandatory Visualization

Logical Workflow for Synthesis Method Selection

SynthesisMethodSelection start Start: Synthesize This compound q1 Are multi-step syntheses acceptable? start->q1 q2 Is avoidance of strong bases a priority? q1->q2 Yes method2 LDA-mediated Alkylation q1->method2 No (prefer one-pot) q3 Is the diketone starting material (Heptan-2,6-dione) readily available? q2->q3 No method1 Stork Enamine Alkylation q2->method1 Yes q3->method2 No method3 Intramolecular Aldol Condensation q3->method3 Yes

Caption: A decision-making workflow for selecting a suitable synthesis method for this compound.

Signaling Pathway of Stork Enamine Alkylation

StorkEnamineAlkylation cluster_enamine_formation Enamine Formation cluster_alkylation Alkylation cluster_hydrolysis Hydrolysis Cyclopentanone Cyclopentanone Enamine Enamine Intermediate Cyclopentanone->Enamine Pyrrolidine Pyrrolidine Pyrrolidine->Enamine IminiumSalt Iminium Salt Enamine->IminiumSalt Nucleophilic Attack PropylIodide Propyl Iodide PropylIodide->IminiumSalt Product This compound IminiumSalt->Product Water H₂O, H⁺ Water->Product

Caption: The reaction pathway for the synthesis of this compound via Stork Enamine Alkylation.[3][4][5][6][7]

References

A Comparative Guide to the Reactivity of 3-Propylcyclopentanone and 2-Propylcyclopentanone for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug development, the nuanced differences in the reactivity of structural isomers can have profound implications on reaction outcomes, yield, and the biological activity of target molecules. This guide provides a detailed comparison of the reactivity of two constitutional isomers: 3-propylcyclopentanone and 2-propylcyclopentanone (B73189). While direct comparative studies are limited, this document synthesizes available data and established principles of organic chemistry to offer insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A foundational understanding of the physical properties of these isomers is crucial for their handling and use in experimental setups.

Property2-PropylcyclopentanoneThis compoundReference
Molecular Formula C₈H₁₄OC₈H₁₄O[1][2]
Molecular Weight 126.20 g/mol 126.20 g/mol [1][2]
Boiling Point 183 °C (estimated)Not available[3]
Density 0.9017 g/cm³Not available[3]
Refractive Index 1.4429Not available[3]

Reactivity Analysis

The differing placement of the propyl group on the cyclopentanone (B42830) ring significantly influences the steric and electronic environment around the carbonyl group and the α-carbons, leading to distinct reactivity profiles.

Enolate Formation: Kinetic vs. Thermodynamic Control

A key aspect of ketone reactivity is the formation of enolates in the presence of a base. The regioselectivity of this process can be directed by the choice of reaction conditions to favor either the kinetic or the thermodynamic enolate.

  • 2-Propylcyclopentanone: This isomer has two different α-carbons, one of which is substituted with the propyl group.

    • Kinetic Enolate: Deprotonation at the less substituted α-carbon (C5) is sterically favored and occurs more rapidly, especially with a bulky, strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C).[4][5] This leads to the formation of the less substituted, kinetic enolate.

    • Thermodynamic Enolate: In contrast, using a smaller, weaker base (e.g., an alkoxide) at higher temperatures allows for equilibration, favoring the formation of the more substituted and thermodynamically more stable enolate at the α-carbon bearing the propyl group (C2).[4]

  • This compound: The propyl group is at the β-position relative to the carbonyl group. The two α-carbons (C2 and C5) are chemically equivalent in terms of substitution on the ring itself. Therefore, deprotonation will lead to a single enolate, and the concepts of kinetic and thermodynamic enolates with respect to regioselectivity do not apply in the same way as for the 2-substituted isomer.

Enolate_Formation cluster_2_propyl 2-Propylcyclopentanone cluster_3_propyl This compound 2-Propyl 2-Propylcyclopentanone Kinetic_Enolate_2 Kinetic Enolate (less substituted) 2-Propyl->Kinetic_Enolate_2 LDA, -78°C (fast, irreversible) Thermodynamic_Enolate_2 Thermodynamic Enolate (more substituted) 2-Propyl->Thermodynamic_Enolate_2 NaOR, RT (slow, reversible) 3-Propyl This compound Enolate_3 Single Enolate 3-Propyl->Enolate_3 Base

Caption: Enolate formation pathways for 2- and this compound.
Reduction of the Carbonyl Group

The reduction of the carbonyl group in cyclopentanones yields the corresponding cyclopentanols. The stereochemical outcome can be influenced by the steric hindrance around the carbonyl group.

ReactantReducing AgentProductDiastereomeric Ratio (cis:trans)Reference
2-PropylcyclopentanoneNaBH₄2-PropylcyclopentanolData not available, but attack from the face opposite the propyl group is expected to be favored, leading to a mixture of diastereomers.N/A
This compoundNaBH₄3-PropylcyclopentanolData not available, but less steric hindrance compared to the 2-isomer is expected, potentially leading to a different diastereomeric ratio.N/A

Experimental Protocol: Reduction of Substituted Cyclopentanones (General)

A solution of the substituted cyclopentanone (1 equivalent) in methanol (B129727) is cooled to 0°C. Sodium borohydride (B1222165) (1.1 equivalents) is added portion-wise. The reaction is stirred at 0°C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group, converting a cyclic ketone into a lactone. The regioselectivity of this reaction is determined by the migratory aptitude of the adjacent carbon atoms.

  • 2-Propylcyclopentanone: The two carbons adjacent to the carbonyl are the C2 (bearing the propyl group, a secondary alkyl group) and the C5 (a methylene (B1212753) group, part of a primary alkyl environment within the ring). The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl.[6][7] Therefore, the secondary carbon (C2) is expected to migrate preferentially, leading to the formation of a seven-membered lactone.

  • This compound: The two carbons adjacent to the carbonyl (C2 and C5) are both methylene groups (secondary within the ring structure). Due to the symmetry with respect to the carbonyl group's immediate environment, a mixture of two isomeric lactones is expected, although the electronic and steric influence of the distant propyl group might slightly favor one over the other.

Baeyer_Villiger Start_2 2-Propylcyclopentanone Product_2 Major Lactone Product Start_2->Product_2 m-CPBA (Migration of C2) Start_3 This compound Product_3_A Lactone A Start_3->Product_3_A m-CPBA Product_3_B Lactone B Start_3->Product_3_B m-CPBA

Caption: Predicted outcomes of Baeyer-Villiger oxidation.

Experimental Protocol: Baeyer-Villiger Oxidation (General)

To a stirred solution of the ketone (1 equivalent) in a suitable solvent like dichloromethane (B109758) at 0°C, a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) is added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.[8]

Applications in Drug Development and Fragrance Chemistry

Substituted cyclopentanones are valuable intermediates in the synthesis of various biologically active molecules and fragrances.

  • 2-Propylcyclopentanone and its derivatives have been explored for their use in the synthesis of pharmaceuticals and as fragrance components.[3][9]

  • The cyclopentanone moiety is a common scaffold in medicinal chemistry, and the position of substituents can significantly impact biological activity.[10][11] While specific applications of this compound in drug development are not widely reported, its structural motif suggests potential as a building block for novel therapeutic agents.

Conclusion

The reactivity of 2-propylcyclopentanone and this compound is dictated by the position of the propyl group, which influences steric hindrance and the electronic nature of the cyclopentanone ring. For 2-propylcyclopentanone, the differential substitution at the α-carbons allows for regioselective control of enolate formation, providing access to either the kinetic or thermodynamic product. In contrast, this compound offers a more symmetrical environment around the carbonyl group in terms of α-substitution. These differences are critical for planning synthetic routes and predicting reaction outcomes. Further experimental studies directly comparing these two isomers would be highly valuable to the scientific community for a more quantitative understanding of their reactivity profiles.

References

Unraveling the Biological Profile of 3-Propylcyclopentanone: A Comparative Analysis with Classical Jasmonates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of jasmonate analogs is crucial for advancing agriculture and medicine. This guide provides a comparative overview of the known biological activities of various jasmonates, with a focus on contrasting them with the synthetic compound 3-propylcyclopentanone. Due to a lack of publicly available experimental data on the biological activity of this compound, this comparison is based on established principles of jasmonate structure-activity relationships and data from well-characterized jasmonates such as Jasmonic Acid (JA) and Methyl Jasmonate (MeJA).

Introduction to Jasmonate Signaling

Jasmonates are a class of lipid-derived phytohormones that play pivotal roles in regulating plant growth, development, and responses to a wide array of biotic and abiotic stresses.[1][2] The core of the jasmonate signaling pathway involves the perception of the bioactive form, jasmonoyl-L-isoleucine (JA-Ile), by a co-receptor complex composed of CORONATINE INSENSITIVE 1 (COI1) and a JASMONATE-ZIM DOMAIN (JAZ) repressor protein.[3][4] This interaction triggers the degradation of JAZ proteins, leading to the activation of transcription factors that regulate the expression of jasmonate-responsive genes.[3]

Comparative Biological Activity

While direct experimental data for this compound is not available in the reviewed literature, we can infer its potential activity based on the structure-activity relationships of other jasmonate analogs. Key structural features influencing biological activity include the cyclopentanone (B42830) ring, the acetic acid side chain at the C-1 position, and the pentenyl side chain at the C-2 position.[2]

Table 1: Comparative Biological Activity of Jasmonates

CompoundStructureKnown Biological ActivitiesQuantitative Data (Example)
Jasmonic Acid (JA) 3-oxo-2-(pent-2-en-1-yl)cyclopentane-1-acetic acidPotent inhibitor of root growth, inducer of defense gene expression, involved in fruit ripening and senescence.[4]Varies by assay; e.g., significant root growth inhibition in Arabidopsis thaliana at µM concentrations.
Methyl Jasmonate (MeJA) Methyl 3-oxo-2-(pent-2-en-1-yl)cyclopentane-1-acetateVolatile signal, induces defense responses in neighboring plants, similar activities to JA but can be more readily absorbed.[4]Often used in bioassays; can induce expression of defense genes like PDF1.2 and VSP2 in Arabidopsis.
Dihydrojasmonic Acid 3-oxo-2-pentylcyclopentane-1-acetic acidGenerally exhibits lower biological activity compared to JA due to the saturation of the pentenyl side chain.Less active than JA in inducing defense responses.
This compound 3-propylcyclopentan-1-oneNo experimental data found in the reviewed literature. Based on its structure (lacking the C-1 acetic acid side chain and having a saturated alkyl group at C-3), it is hypothesized to have significantly lower or no classical jasmonate activity.Not Available

Experimental Protocols

To facilitate comparative studies, we provide detailed methodologies for key experiments commonly used to assess jasmonate activity.

Root Growth Inhibition Assay

This bioassay is a standard method to quantify the growth-inhibiting effects of jasmonates.

Protocol:

  • Plant Material: Arabidopsis thaliana (e.g., Col-0 ecotype) seeds are surface-sterilized.

  • Growth Medium: Seeds are sown on Murashige and Skoog (MS) medium containing 1% sucrose (B13894) and 0.8% agar, supplemented with various concentrations of the test compound (e.g., 0.1, 1, 10, 50 µM) and a solvent control.

  • Growth Conditions: Plates are stratified at 4°C for 2-3 days in the dark to synchronize germination and then transferred to a growth chamber with a long-day photoperiod (16 h light/8 h dark) at 22°C.

  • Data Collection: After a defined period (e.g., 7-10 days), the primary root length of the seedlings is measured.

  • Data Analysis: The percentage of root growth inhibition is calculated relative to the solvent control for each concentration. Dose-response curves can be generated to determine the IC50 value (the concentration at which 50% of root growth is inhibited).

Jasmonate-Responsive Gene Expression Analysis

This method assesses the ability of a compound to induce the expression of genes known to be regulated by the jasmonate signaling pathway.

Protocol:

  • Plant Treatment: Arabidopsis thaliana seedlings (e.g., 10-14 days old) are treated with the test compound at a specific concentration or a solvent control.

  • RNA Extraction: At various time points after treatment (e.g., 1, 3, 6, 24 hours), aerial tissues are harvested, and total RNA is extracted using a suitable kit or protocol.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of target jasmonate-responsive genes (e.g., VSP2, PDF1.2, LOX2) and a reference gene (e.g., ACTIN2) are quantified using qRT-PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the reference gene, and expressed as a fold change relative to the solvent control.

Visualizing Jasmonate Signaling and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the core jasmonate signaling pathway and a typical experimental workflow for comparing jasmonate analogs.

Jasmonate_Signaling_Pathway Stress Biotic/Abiotic Stress JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis induces JA_Ile JA-Ile (Bioactive Jasmonate) JA_Biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 binds SCF_COI1 SCF-COI1-JAZ Complex COI1->SCF_COI1 JAZ JAZ Repressor JAZ->SCF_COI1 recruited to TF Transcription Factors (e.g., MYC2) JAZ->TF represses Proteasome 26S Proteasome SCF_COI1->Proteasome targets for degradation Proteasome->JAZ degrades JRGs Jasmonate-Responsive Genes TF->JRGs activates Response Biological Response (Defense, Growth Inhibition) JRGs->Response

Caption: The core jasmonate signaling pathway.

Experimental_Workflow start Start: Select Jasmonate Analogs prep Prepare Stock Solutions (e.g., in DMSO) start->prep bioassay Perform Bioassays prep->bioassay root_growth Root Growth Inhibition Assay bioassay->root_growth e.g. gene_expression Gene Expression Analysis bioassay->gene_expression e.g. data_root Measure Root Length root_growth->data_root data_gene qRT-PCR for Jasmonate-Responsive Genes gene_expression->data_gene analysis Data Analysis and Comparison data_root->analysis data_gene->analysis table Generate Comparative Data Tables analysis->table conclusion Draw Conclusions on Structure-Activity Relationship table->conclusion

Caption: A generalized workflow for comparing the biological activity of jasmonate analogs.

Conclusion

Based on established structure-activity relationships for jasmonates, this compound, which lacks the critical C-1 acetic acid side chain and possesses a saturated alkyl group instead of a pentenyl side chain at a different position, is unlikely to exhibit significant classical jasmonate activity. However, without direct experimental evidence, this remains a hypothesis. Further research involving the synthesis and bio-evaluation of this compound using standardized assays, such as those described above, is necessary to definitively determine its biological profile and potential applications. This guide serves as a foundational framework for such future comparative studies.

References

A Spectroscopic Showdown: Unmasking the Isomers of 3-Propylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 2-propylcyclopentanone (B73189) and 3-propylcyclopentanone is presented for researchers, scientists, and professionals in drug development. This guide provides a side-by-side examination of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for the identification and characterization of these closely related isomers.

The subtle difference in the position of the propyl group on the cyclopentanone (B42830) ring gives rise to distinct spectroscopic properties. Understanding these differences is crucial for unambiguous identification in complex reaction mixtures and for quality control in synthetic processes. This guide summarizes the key distinguishing features in their spectra and provides standardized experimental protocols for obtaining reproducible data.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for 2-propylcyclopentanone and this compound.

Table 1: ¹H NMR Chemical Shifts (δ) in CDCl₃
Assignment 2-Propylcyclopentanone (ppm) This compound (ppm)
Propyl-CH₃ ~0.9~0.9
Propyl-CH₂ ~1.3~1.3
Propyl-CH₂ ~1.5~1.5
Cyclopentanone Ring Protons ~1.6 - 2.4~1.7 - 2.3
CH adjacent to C=O (α-proton) ~2.1 (multiplet)~2.2 (multiplet)
CH with propyl group ~2.0 (multiplet)~2.0 (multiplet)

Note: Precise chemical shifts and multiplicities can vary depending on the solvent and the specific instrument used. The data presented here are approximate values for comparison.

Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃
Assignment 2-Propylcyclopentanone (ppm) This compound (ppm)
C=O ~220~219
CH with propyl group ~52~45
CH₂ adjacent to C=O (α-carbon) ~38~38
Other Cyclopentanone Ring Carbons ~20-30~25-35
Propyl-CH₂ ~35~36
Propyl-CH₂ ~20~20
Propyl-CH₃ ~14~14

Note: The chemical shift of the carbonyl carbon is a key indicator. The position of the propyl group significantly influences the chemical shifts of the cyclopentanone ring carbons.

Table 3: Key Infrared (IR) Absorption Frequencies
Vibrational Mode 2-Propylcyclopentanone (cm⁻¹) This compound (cm⁻¹)
C=O Stretch ~1745~1745
C-H Stretch (Aliphatic) ~2850-2960~2850-2960

Note: The strong carbonyl (C=O) stretch is the most prominent feature in the IR spectrum for both isomers and appears at a similar frequency.

Table 4: Key Mass Spectrometry (MS) Fragments (m/z) and Relative Intensities
Fragment (m/z) 2-Propylcyclopentanone (Relative Intensity) This compound (Relative Intensity)
126 [M]⁺ ModerateModerate
97 HighModerate
83 ModerateHigh
69 ModerateModerate
55 HighHigh
41 HighHigh

Note: The fragmentation patterns show notable differences in the relative intensities of key fragments, which can be used for differentiation. The base peak may differ depending on the ionization energy.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure data reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a pulse angle of 30 degrees.

    • Set the relaxation delay to 1.0 seconds.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-230 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2.0 seconds.

    • Acquire a larger number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Mount the sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (typically 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC) for separation prior to analysis.

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

  • Data Acquisition:

    • Set the ionization energy to 70 eV.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of 40-200.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern with known databases or theoretical fragmentation pathways.

Visualization of Isomeric Relationship

The logical relationship between the two isomers is straightforward, differing only in the locant of the propyl substituent on the cyclopentanone ring.

isomers cluster_2_propyl 2-Propylcyclopentanone cluster_3_propyl This compound Cyclopentanone Core Cyclopentanone Core Propyl Group Propyl Group 2-Position 2-Position Propyl Group->2-Position Substitution at C2 3-Position 3-Position Propyl Group->3-Position Substitution at C3 2-Position->Cyclopentanone Core 3-Position->Cyclopentanone Core

Caption: Isomeric relationship of this compound.

Experimental Workflow

The general workflow for the spectroscopic analysis of the this compound isomers is outlined below.

workflow Sample Preparation Sample Preparation NMR Spectroscopy NMR Spectroscopy Sample Preparation->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Sample Preparation->IR Spectroscopy Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry Data Analysis & Comparison Data Analysis & Comparison NMR Spectroscopy->Data Analysis & Comparison IR Spectroscopy->Data Analysis & Comparison Mass Spectrometry->Data Analysis & Comparison

Caption: General experimental workflow for spectroscopic analysis.

A Comparative Guide to the Validation of Analytical Methods for 3-Propylcyclopentanone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical techniques for the quantification of 3-propylcyclopentanone: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization. The information presented is intended to assist researchers and drug development professionals in selecting and validating an appropriate analytical method for their specific needs.

Introduction to Analytical Method Validation

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical applications. This ensures that the method is reliable, reproducible, and accurate for the quantification of the analyte of interest. Key validation parameters, as stipulated by guidelines from the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).

Comparison of Analytical Methods

Two robust methods are proposed and compared for the quantification of this compound: a direct analysis by GC-MS and an indirect analysis by HPLC-UV following derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV detection (HPLC-UV)
Principle Separation of volatile compounds based on their boiling point and polarity, followed by detection and quantification based on their mass-to-charge ratio.Separation of compounds in a liquid mobile phase based on their interaction with a solid stationary phase, followed by UV detection. Derivatization is often required for compounds with weak UV absorbance.
Specificity High, due to the combination of chromatographic separation and mass spectrometric detection.Moderate to high. Specificity is dependent on the chromatographic separation and the selectivity of the derivatization reaction.
Sensitivity High, often reaching picogram levels.Moderate, typically in the nanogram to microgram range. Sensitivity is enhanced by the derivatizing agent.
Sample Preparation Simple dilution in a suitable organic solvent.More complex, involving a derivatization step, which may include heating and quenching.
Throughput Generally higher due to simpler sample preparation.Can be lower due to the additional derivatization step.
Cost Higher initial instrument cost.Lower initial instrument cost.

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the direct quantification of the volatile compound this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in methanol (B129727) to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution in methanol to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • For unknown samples, dissolve them in methanol to an expected concentration within the calibration range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 126, 97, 83, 69, 55).

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) with DNPH Derivatization

This method is suitable for laboratories where GC-MS is not available or for matrices where derivatization enhances specificity.

1. Sample Preparation and Derivatization:

  • Prepare stock and calibration standards of this compound in acetonitrile (B52724).

  • Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing a small amount of sulfuric acid.

  • To an aliquot of each standard and sample, add the DNPH solution.

  • Heat the mixture at 60°C for 30 minutes.

  • Cool the reaction mixture and quench with a suitable reagent if necessary.

  • Dilute the derivatized solution with the mobile phase to the desired concentration.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 360 nm (the maximum absorbance for DNPH derivatives).

Data Presentation: Validation Parameters and Acceptance Criteria

The following tables summarize the key validation parameters and typical acceptance criteria that should be met for each method to be considered validated for its intended purpose.

Table 1: Validation Parameters for GC-MS Method

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of this compound in blank samples.
Linearity (R²) ≥ 0.995 over the concentration range.
Range To be defined based on the application (e.g., 0.1 - 100 µg/mL).
Accuracy (% Recovery) 80% to 120% at three concentration levels (low, medium, high).
Precision (% RSD) - Intra-day (Repeatability): ≤ 15% - Inter-day (Intermediate Precision): ≤ 20%
Limit of Detection (LOD) Signal-to-noise ratio of ≥ 3.
Limit of Quantification (LOQ) Signal-to-noise ratio of ≥ 10, with acceptable precision and accuracy.

Table 2: Validation Parameters for HPLC-UV Method

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of the this compound-DNPH derivative in blank derivatized samples.
Linearity (R²) ≥ 0.995 over the concentration range.
Range To be defined based on the application (e.g., 0.5 - 200 µg/mL).
Accuracy (% Recovery) 80% to 120% at three concentration levels (low, medium, high).
Precision (% RSD) - Intra-day (Repeatability): ≤ 15% - Inter-day (Intermediate Precision): ≤ 20%
Limit of Detection (LOD) Signal-to-noise ratio of ≥ 3.
Limit of Quantification (LOQ) Signal-to-noise ratio of ≥ 10, with acceptable precision and accuracy.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the GC-MS and HPLC-UV methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Prepare Standards & Samples prep2 Dilute in Methanol prep1->prep2 analysis1 Inject Sample (1 µL) prep2->analysis1 analysis2 GC Separation (DB-5ms column) analysis1->analysis2 analysis3 MS Detection (SIM Mode) analysis2->analysis3 data1 Integrate Peak Area analysis3->data1 data2 Construct Calibration Curve data1->data2 data3 Quantify this compound data2->data3

Caption: GC-MS workflow for this compound quantification.

HPLCUV_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep1 Prepare Standards & Samples prep2 Add DNPH Reagent prep1->prep2 prep3 Heat (60°C, 30 min) prep2->prep3 prep4 Dilute with Mobile Phase prep3->prep4 analysis1 Inject Sample (20 µL) prep4->analysis1 analysis2 HPLC Separation (C18 column) analysis1->analysis2 analysis3 UV Detection (360 nm) analysis2->analysis3 data1 Integrate Peak Area analysis3->data1 data2 Construct Calibration Curve data1->data2 data3 Quantify Derivative data2->data3

Caption: HPLC-UV workflow for this compound quantification.

Conclusion

Both GC-MS and HPLC-UV (with derivatization) are suitable techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and desired sample throughput. GC-MS offers higher sensitivity and specificity with simpler sample preparation, while HPLC-UV provides a viable alternative, particularly when GC-MS is unavailable. Regardless of the method chosen, rigorous validation according to established guidelines is essential to ensure the generation of reliable and accurate quantitative data.

A Comparative Guide to the Catalytic Synthesis of 3-Propylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted cyclopentanones is a cornerstone in the development of pharmaceuticals, fragrances, and other fine chemicals. Among these, 3-propylcyclopentanone serves as a valuable building block and target molecule. This guide provides an objective comparison of the catalytic efficiency of two primary synthetic routes to this compound: the copper-catalyzed conjugate addition to cyclopentenone and the palladium-catalyzed α-alkylation of cyclopentanone (B42830). The information presented is supported by experimental data to aid researchers in selecting the most suitable methodology for their applications.

At a Glance: Catalytic Efficiency Comparison

The following table summarizes the key performance indicators for the catalytic synthesis of this compound via two distinct and effective methods.

Catalytic MethodCatalyst SystemStarting MaterialsYield (%)SelectivityKey Advantages
Copper-Catalyzed Conjugate Addition CuCN·2LiClCyclopentenone, Propylmagnesium Bromide89High for 1,4-additionExcellent yields for 1,4-adducts with a broad scope of Grignard reagents.[1]
Palladium-Catalyzed α-Alkylation Pd(OAc)₂ / P(t-Bu)₃ / NaOt-BuCyclopentanone, 1-Bromopropane75High for mono-alkylationEffective for mono-alkylation of cyclic ketones.

Catalytic Pathways and Experimental Insights

The synthesis of this compound can be efficiently achieved through distinct catalytic pathways, each with its own set of advantages. The two primary methods explored are the copper-catalyzed conjugate addition of a propyl nucleophile to an α,β-unsaturated ketone and the palladium-catalyzed direct alkylation of a ketone.

Copper-Catalyzed Conjugate Addition

The 1,4-conjugate addition, or Michael addition, of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful C-C bond-forming reaction. In the synthesis of this compound, this involves the addition of a propyl nucleophile to cyclopentenone. Copper salts are highly effective catalysts for this transformation, particularly when using Grignard reagents. The use of a copper catalyst promotes the desired 1,4-addition over the competing 1,2-addition to the carbonyl group.

A notable example involves the use of CuCN·2LiCl as the catalyst for the conjugate addition of n-butylmagnesium chloride to thiochromone, which resulted in an 89% yield of the 1,4-adduct.[1] While this specific example does not use cyclopentenone, it demonstrates the high efficiency of this catalytic system for the 1,4-addition of alkyl Grignard reagents to cyclic enones. The reaction is typically rapid and offers high selectivity for the conjugate addition product.

Experimental Protocol: Copper-Catalyzed Conjugate Addition of Propylmagnesium Bromide to Cyclopentenone

The following is a representative protocol based on established methods for copper-catalyzed conjugate addition of Grignard reagents.

Materials:

  • Cyclopentenone

  • Propylmagnesium bromide (in a suitable solvent like THF)

  • Copper(I) cyanide (CuCN)

  • Lithium chloride (LiCl)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare the CuCN·2LiCl solution by dissolving CuCN and LiCl in anhydrous THF.

  • Cool the solution to the desired reaction temperature (typically -78 °C to 0 °C).

  • Slowly add the propylmagnesium bromide solution to the cooled catalyst solution and stir for a short period to allow for the formation of the organocuprate species.

  • Add a solution of cyclopentenone in anhydrous THF dropwise to the reaction mixture.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Palladium-Catalyzed α-Alkylation

Direct α-alkylation of ketones is another fundamental C-C bond-forming reaction. Palladium catalysis has emerged as a powerful tool for the selective mono-alkylation of ketones, which can be challenging due to competing poly-alkylation and self-condensation reactions. This method involves the reaction of a ketone enolate with an alkyl halide.

Experimental Protocol: Palladium-Catalyzed α-Alkylation of Cyclopentanone with 1-Bromopropane

The following is a generalized protocol for the palladium-catalyzed α-alkylation of a cyclic ketone.

Materials:

  • Cyclopentanone

  • 1-Bromopropane

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • A suitable phosphine (B1218219) ligand (e.g., P(t-Bu)₃)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOt-Bu)

  • Anhydrous toluene (B28343) or another suitable solvent

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine palladium(II) acetate, the phosphine ligand, and the base.

  • Add anhydrous toluene, followed by cyclopentanone and 1-bromopropane.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by GC or TLC.

  • After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the alkylated cyclopentanone.

Logical Workflow and Signaling Pathways

The decision-making process for selecting a synthetic route and the general experimental workflow can be visualized as follows:

G Synthetic Strategy and Experimental Workflow for this compound cluster_strategy Synthetic Strategy Selection cluster_workflow General Experimental Workflow cluster_data Data Analysis start Define Target: This compound method1 Conjugate Addition start->method1 method2 α-Alkylation start->method2 setup Reaction Setup (Inert Atmosphere) method1->setup Select Copper Catalyst method2->setup Select Palladium Catalyst reagents Addition of Starting Materials & Catalyst setup->reagents reaction Reaction Monitoring (TLC/GC) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis yield_calc Calculate Yield analysis->yield_calc selectivity_det Determine Selectivity analysis->selectivity_det

References

Unveiling the Pharmacological Potential of Substituted Cyclopentanones: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of substituted cyclopentanone (B42830) derivatives reveals key structural features that dictate their anti-inflammatory, anticancer, and α-amylase inhibitory activities. This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies, to aid researchers in the design of novel therapeutic agents.

The cyclopentanone scaffold is a versatile platform in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[1] Structure-activity relationship (SAR) studies are crucial in identifying the chemical modifications that enhance the desired pharmacological effects while minimizing off-target interactions. This guide synthesizes findings from multiple studies to provide a clear comparison of various substituted cyclopentanone derivatives.

Comparative Analysis of Biological Activity

The biological activity of cyclopentanone derivatives is significantly influenced by the nature and position of substituents on the cyclopentanone ring and any appended aromatic moieties. A summary of the inhibitory concentrations (IC50) for different derivatives against various targets is presented below.

Compound TypeTarget/AssayKey SubstitutionsIC50 (µM)Reference
2-(E)-benzylidene cyclopentanone (I)Carrageenan-induced rat paw edemaVariesVaries[2]
2-(E)-benzylidene-5-dimethylaminomethyl cyclopentanone (II)Carrageenan-induced rat paw edemaVariesVaries (II3 showed 95.8% inhibition at 50 mg/kg)[2]
2-(E)-benzylidene-5-dimethylaminomethyl cyclopentanone (II)L1210 cancer cell lineVaries2.93 - 18.06[2]
2,4-substituted cyclopentenones (CPs)HT-29, MCF-7, NCI-H460 cancer cell linesVariesVaries[3]
Bis(arylidene)cyclopentanones (5a-e)α-amylasepara-Cl (5d), para-Br (5e)7.6 ± 1.4 (5d), 6.9 ± 1.8 (5e)[4]
Acarbose (Reference)α-amylase-23.5 ± 2.7[4]

Key Findings from SAR Studies:

  • Anti-inflammatory Activity: The introduction of a dimethylaminomethyl group at the 5-position of 2-benzylidene cyclopentanone derivatives (Type II) demonstrated potent anti-inflammatory effects when administered subcutaneously. Notably, compound II3 exhibited efficacy comparable to Ibuprofen.[2]

  • Anticancer Activity: The same class of Type II compounds also showed significant in vitro anticancer activity against the L1210 cell line.[2] Furthermore, 2,4-substituted cyclopentenones have shown promise as anticancer agents against various cell lines, including HT-29, MCF-7, and NCI-H460.[3]

  • α-Amylase Inhibition: Cyclopentanone-based bis(arylidene) derivatives demonstrated superior α-amylase inhibitory activity compared to their cyclohexanone (B45756) counterparts. This is attributed to the greater planarity of the five-membered ring, which facilitates better interaction with the enzyme's active site.[4] Specifically, derivatives with para-chloro (5d) and para-bromo (5e) substitutions on the arylidene moieties were the most potent, significantly outperforming the standard drug acarbose.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Carrageenan-Induced Rat Paw Edema Assay (Anti-inflammatory)

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats weighing 150-200g are used.

  • Compound Administration: The test compounds are administered orally or subcutaneously at specified doses. The control group receives the vehicle.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Culture: L1210 (or other relevant cancer cell lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

α-Amylase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme involved in carbohydrate digestion.

  • Enzyme and Substrate Preparation: A solution of α-amylase and a starch solution are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.9).

  • Incubation: The test compound at various concentrations is pre-incubated with the α-amylase solution for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

  • Reaction Initiation: The starch solution is added to the mixture to start the enzymatic reaction.

  • Reaction Termination and Color Development: After a specific incubation time (e.g., 15 minutes), the reaction is stopped by adding dinitrosalicylic acid (DNS) reagent. The mixture is then heated in a boiling water bath for 5-10 minutes to allow for color development.

  • Absorbance Measurement: After cooling to room temperature, the absorbance of the resulting solution is measured at 540 nm.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve. Acarbose is typically used as a positive control.

Visualizing Structure-Activity Relationships

The following diagram illustrates the general SAR principles for substituted cyclopentanone derivatives based on the reviewed literature.

SAR_Cyclopentanone_Derivatives cluster_core Core Structure cluster_substitutions Key Substitutions & Activities cluster_activities Biological Activities Core Cyclopentanone Ring R1 Position 2: (E)-Benzylidene Moiety - Essential for activity Core->R1 Substitution at C2 R2 Position 5: Dimethylaminomethyl Group - Enhances anti-inflammatory & anticancer activity Core->R2 Substitution at C5 R3 Arylidene Substituents (para-position) - Halogens (Cl, Br) increase α-amylase inhibition R1->R3 Further substitution AntiInflammatory Anti-inflammatory R1->AntiInflammatory R2->AntiInflammatory Anticancer Anticancer R2->Anticancer AmylaseInhibition α-Amylase Inhibition R3->AmylaseInhibition

Caption: SAR of Substituted Cyclopentanones.

This guide provides a foundational understanding of the structure-activity relationships of substituted cyclopentanone derivatives. The presented data and experimental protocols offer a valuable resource for researchers aiming to design and synthesize novel cyclopentanone-based compounds with enhanced therapeutic potential. Further investigations are warranted to explore a wider range of substitutions and to elucidate the precise molecular mechanisms underlying their biological activities.

References

A Comparative Benchmarking Guide to the Synthesis of 3-Propylcyclopentanone and Other Cyclic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes to 3-propylcyclopentanone and other valuable cyclic ketones—cyclopentanone (B42830), cyclohexanone, and cycloheptanone. The information presented is curated to assist researchers in selecting optimal synthetic strategies based on performance metrics such as reaction yield and conditions. Detailed experimental protocols and workflow visualizations are provided to support the practical application of these methods in a laboratory setting.

Performance Comparison of Synthetic Routes

The synthesis of cyclic ketones is a fundamental aspect of organic chemistry with broad applications in the pharmaceutical and fine chemical industries. The choice of synthetic route is often dictated by factors such as the desired ring size, substitution pattern, and overall efficiency. This comparison focuses on common and effective methods for the preparation of this compound, cyclopentanone, cyclohexanone, and cycloheptanone, with a summary of key quantitative data presented in Table 1.

Target KetoneSynthetic MethodStarting MaterialsCatalyst/ReagentReaction ConditionsYield (%)
This compound Stork Enamine AlkylationCyclopentanone, Pyrrolidine (B122466), 1-Bromopropane (B46711)None (stepwise addition)1. Benzene (B151609), reflux, 6h (enamine formation)2. Dioxane, reflux (alkylation)3. Aqueous HCl (hydrolysis)50-90[1]
Cyclopentanone Intramolecular Enolate Alkylationω-halo ketone precursorStrong, non-nucleophilic bases (e.g., LDA, NaH)Anhydrous conditions, specific temperature depends on substrate60-95[2]
Cyclohexanone Robinson Annulation2-Methylcyclohexanone (B44802), Methyl vinyl ketoneSodium EthoxideAnhydrous ethanol, reflux, 6hNot specified in literature, though related reactions show moderate yields.[3]
Cycloheptanone Dieckmann CondensationDiethyl Suberate (B1241622)Sodium EthoxideToluene, refluxLow yields are typical for rings larger than six members.[4]

Table 1: Comparison of Synthetic Methods for Cyclic Ketones

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory implementation.

Synthesis of this compound via Stork Enamine Alkylation

The Stork enamine alkylation provides a reliable method for the α-alkylation of ketones.[5] The process involves the formation of an enamine from the parent ketone, followed by alkylation and subsequent hydrolysis of the iminium salt to yield the alkylated ketone.

Step 1: Enamine Formation A solution of cyclopentanone (1.0 eq) and pyrrolidine (1.2 eq) in dry benzene is heated under reflux with a Dean-Stark trap to remove water. After the theoretical amount of water is collected, the benzene is removed under reduced pressure.

Step 2: Alkylation The crude enamine is dissolved in dry dioxane, and 1-bromopropane (1.1 eq) is added. The mixture is heated under reflux for the appropriate time to ensure complete reaction.

Step 3: Hydrolysis After cooling, the reaction mixture is treated with aqueous hydrochloric acid and stirred to hydrolyze the intermediate iminium salt. The product is then extracted with a suitable organic solvent, washed, dried, and purified by distillation.

Synthesis of Cyclopentanone via Intramolecular Enolate Alkylation

This method is a powerful tool for the construction of five-membered rings and generally provides good to excellent yields.[2]

A solution of an appropriate ω-halo ketone precursor in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) is cooled to a low temperature (e.g., -78 °C). A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is added dropwise to form the enolate. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched, and the product is isolated through extraction and purified by chromatography or distillation.

Synthesis of Cyclohexanone via Robinson Annulation

The Robinson annulation is a classic method for the formation of six-membered rings and is widely used in the synthesis of steroids and other natural products. It involves a Michael addition followed by an intramolecular aldol (B89426) condensation.

To a solution of 2-methylcyclohexanone (1.0 equiv.) in anhydrous ethanol, sodium ethoxide (1.1 equiv.) is added at room temperature to form the enolate. Methyl vinyl ketone (1.2 equiv.) is then added slowly. The reaction mixture is heated to reflux for 6 hours. After cooling, the mixture is neutralized with dilute hydrochloric acid and the product is extracted, washed, dried, and purified.

Synthesis of Cycloheptanone via Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone.[6] While effective for 5- and 6-membered rings, yields for larger rings are often lower.[4]

Diethyl suberate is treated with a base such as sodium ethoxide in a non-polar solvent like toluene. The reaction is heated to drive the intramolecular cyclization. The resulting β-keto ester is then hydrolyzed with aqueous acid and heated to promote decarboxylation, yielding cycloheptanone.

Reaction Mechanisms and Workflows

To further elucidate the synthetic processes, the following diagrams created using the DOT language illustrate the key reaction workflows.

Dieckmann_Condensation diester 1,6-Diester enolate Enolate Intermediate diester->enolate Base (e.g., NaOEt) cyclization Intramolecular Cyclization enolate->cyclization beta_keto_ester β-Keto Ester cyclization->beta_keto_ester hydrolysis Hydrolysis & Decarboxylation beta_keto_ester->hydrolysis H₃O⁺, Δ cyclopentanone Cyclopentanone hydrolysis->cyclopentanone

Dieckmann Condensation Workflow for Cyclopentanone Synthesis.

Robinson_Annulation ketone Ketone (Michael Donor) michael_addition Michael Addition ketone->michael_addition Base enone α,β-Unsaturated Ketone (Michael Acceptor) enone->michael_addition diketone 1,5-Diketone Intermediate michael_addition->diketone aldol_condensation Intramolecular Aldol Condensation diketone->aldol_condensation Base cyclohexenone Cyclohexenone Product aldol_condensation->cyclohexenone

References

In Vitro Biological Effects of 3-Propylcyclopentanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vitro biological effects of 3-propylcyclopentanone against other structurally related cyclopentanone (B42830) derivatives. Due to a lack of specific published data on this compound, this document serves as a hypothetical comparison based on available research for analogous compounds. The experimental data presented for the alternatives are drawn from peer-reviewed studies to provide a benchmark for potential activity.

Comparative Analysis of Biological Activity

For the purpose of this guide, we will compare the hypothetical activity of this compound with documented data for other cyclopentanone derivatives, such as those evaluated for cytotoxicity against cancer cell lines. A study on thirty cyclopentanone derivatives revealed that seventeen of these compounds exhibited cytotoxic activities against murine leukemia L1210 cells in a clonogenic assay.[1] This suggests that the cyclopentanone ring system can serve as a scaffold for cytotoxic compounds.

Other related compounds, cyclopentenediones, which are secondary metabolites found in various natural sources, have demonstrated a broad spectrum of biological activities, including anti-inflammatory and cytostatic effects.[2][3] These activities highlight the potential for substituted cyclopentanone structures to interact with biological targets.

Hypothetical Positioning of this compound

Based on the structure-activity relationships observed in related compounds, it is plausible that this compound could exhibit some degree of biological activity. The presence of the alkyl chain may influence its lipophilicity and, consequently, its ability to penetrate cell membranes. However, without experimental data, its specific effects and potency remain speculative.

Data Presentation

The following table summarizes the cytotoxic activity of selected cyclopentanone derivatives against the murine leukemia L1210 cell line, as reported in the literature. A hypothetical entry for this compound is included to illustrate where it might fall, assuming it possesses some level of activity.

Compound IDStructureCell LineAssay TypeIC50 (µM)Reference
Hypothetical: this compound C8H14O L1210 Clonogenic Assay Not Determined N/A
Cyclopentanone Derivative 1VariesL1210Clonogenic AssayVaries[1]
Cyclopentanone Derivative 2VariesL1210Clonogenic AssayVaries[1]
... (up to 17 active derivatives)VariesL1210Clonogenic AssayVaries[1]

Note: The IC50 values for the cyclopentanone derivatives from the cited study are not individually specified in the abstract and would require access to the full-text article for detailed comparison.

Experimental Protocols

The methodologies outlined below are based on standard in vitro assays used to evaluate the biological effects of compounds like cyclopentanone derivatives.

Cell Culture and Maintenance

Murine leukemia L1210 cells are cultured in an appropriate medium, such as RPMI-1640, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Clonogenic Assay for Cytotoxicity

The clonogenic assay is a well-established method to determine the cytotoxicity of a compound by assessing the ability of a single cell to grow into a colony.

  • Cell Plating: A known number of L1210 cells are seeded into culture plates.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., cyclopentanone derivatives). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period that allows for colony formation (typically 7-14 days).

  • Colony Staining: The colonies are fixed with a suitable fixative (e.g., methanol) and stained with a staining solution (e.g., crystal violet).

  • Colony Counting: The number of colonies in each well is counted.

  • Data Analysis: The percentage of surviving colonies is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits colony formation by 50%) is determined.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a generalized signaling pathway that could potentially be modulated by bioactive cyclopentanone derivatives, leading to apoptosis or cell cycle arrest.

G Hypothetical Signaling Pathway for Cyclopentanone Derivatives cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Cyclopentanone_Derivative Cyclopentanone_Derivative Receptor Receptor Cyclopentanone_Derivative->Receptor Binding Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Activation Effector_Proteins Effector_Proteins Signaling_Cascade->Effector_Proteins Modulation Transcription_Factors Transcription_Factors Signaling_Cascade->Transcription_Factors Translocation Apoptosis_CellCycleArrest Apoptosis / Cell Cycle Arrest Effector_Proteins->Apoptosis_CellCycleArrest Execution Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulation Gene_Expression->Apoptosis_CellCycleArrest Induction

Caption: Hypothetical signaling pathway for cyclopentanone derivatives.

Experimental Workflow Diagram

The diagram below outlines the general workflow for evaluating the in vitro cytotoxicity of a test compound.

G In Vitro Cytotoxicity Evaluation Workflow Start Start Cell_Culture Cell Culture (e.g., L1210) Start->Cell_Culture Cell_Seeding Seed Cells into Plates Cell_Culture->Cell_Seeding Compound_Preparation Prepare Test Compound Dilutions Treatment Treat Cells with Compound Compound_Preparation->Treatment Cell_Seeding->Treatment Incubation Incubate for Colony Formation Treatment->Incubation Staining Fix and Stain Colonies Incubation->Staining Counting Count Colonies Staining->Counting Data_Analysis Calculate IC50 Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro cytotoxicity evaluation.

Logical Relationship Diagram

This diagram illustrates the logical relationship between the structural features of cyclopentanone derivatives and their potential biological activity.

G Structure-Activity Relationship Concept Cyclopentanone_Scaffold Cyclopentanone Scaffold Physicochemical_Properties Physicochemical Properties (Lipophilicity, Sterics) Cyclopentanone_Scaffold->Physicochemical_Properties Substituents Substituents (e.g., Alkyl Chains) Substituents->Physicochemical_Properties Biological_Activity Biological Activity (e.g., Cytotoxicity) Physicochemical_Properties->Biological_Activity

Caption: Structure-activity relationship concept.

References

A Head-to-Head Comparison of Purification Techniques for 3-Propylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Purity and Yield

The isolation of pure 3-propylcyclopentanone from reaction mixtures is a critical step in various research and development applications, including the synthesis of novel pharmaceuticals and fragrance compounds. The choice of purification technique directly impacts the final product's purity, overall yield, and the efficiency of the workflow. This guide provides a head-to-head comparison of the most common purification methods for this compound: fractional distillation, flash column chromatography, and purification via semicarbazone derivatization.

At a Glance: Performance Comparison

Purification TechniquePurity AchievedTypical YieldThroughputCost per SampleKey AdvantagesKey Disadvantages
Fractional Distillation Good to Excellent (>98%)High (85-95%)HighLowScalable, cost-effective for large quantities.Requires significant boiling point difference between components; potential for thermal degradation.
Flash Column Chromatography Excellent (>99%)Moderate to High (70-90%)ModerateModerateHigh resolution for closely related impurities.More time-consuming and uses more solvent than distillation; silica (B1680970) gel can cause degradation of sensitive compounds.
Via Semicarbazone Derivatization Excellent (>99.5%)Moderate (60-80%)LowHighExcellent for removing isomeric impurities and trace aldehydes/ketones.Multi-step process (derivatization, crystallization, hydrolysis); introduces additional reagents.

Experimental Workflows and Logical Relationships

The selection of a purification strategy often depends on the initial purity of the crude product and the desired final purity. The following diagram illustrates a general workflow for the purification and analysis of this compound.

G cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude Crude this compound Distillation Fractional Distillation Crude->Distillation High initial purity Large scale Chromatography Flash Column Chromatography Crude->Chromatography Complex mixture High purity needed Derivatization Semicarbazone Derivatization Crude->Derivatization Isomeric impurities Trace carbonyls GCMS GC-MS Analysis Distillation->GCMS Chromatography->GCMS Derivatization->GCMS Final Pure this compound GCMS->Final Purity Confirmed

Caption: General workflow for the purification and analysis of this compound.

Detailed Experimental Protocols

Fractional Distillation

Fractional distillation is a highly effective method for purifying this compound, especially when dealing with larger quantities and when the impurities have significantly different boiling points.

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Charging: Charge the round-bottom flask with the crude this compound. The flask should not be more than two-thirds full. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Insulation: Insulate the fractionating column and the distillation head with glass wool or aluminum foil to minimize heat loss and ensure an adiabatic process.

  • Distillation under Reduced Pressure:

    • Connect the apparatus to a vacuum source.

    • Gradually reduce the pressure to the desired level (e.g., 20 mmHg).

    • Begin heating the distillation flask gently with a heating mantle.

    • Observe the condensation ring rising slowly up the fractionating column. A slow, steady rise is crucial for efficient separation.

  • Fraction Collection:

    • Collect the initial fraction, which will contain lower-boiling impurities.

    • As the temperature stabilizes at the boiling point of this compound at the applied pressure, change the receiving flask to collect the purified product. The boiling point of this compound is approximately 180-182 °C at atmospheric pressure, and will be significantly lower under vacuum.

    • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Post-Distillation: Turn off the heating and allow the apparatus to cool completely before slowly releasing the vacuum.

Flash Column Chromatography

Flash column chromatography offers excellent separation of this compound from impurities with similar polarities.

Protocol:

  • Column Packing:

    • Place a small plug of glass wool at the bottom of a chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with a solvent system of appropriate polarity. A good starting point for this compound is a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 95:5 or 90:10 v/v). The optimal solvent system should be determined by preliminary thin-layer chromatography (TLC) analysis, aiming for an Rf value of 0.2-0.3 for the product.

  • Fraction Collection:

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of the product using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Purification via Semicarbazone Derivatization

This method involves converting the ketone into a solid derivative, which can be purified by recrystallization, followed by regeneration of the pure ketone. It is particularly useful for removing stubborn impurities.

Protocol:

  • Formation of the Semicarbazone:

    • Dissolve the crude this compound in ethanol.

    • Add a solution of semicarbazide (B1199961) hydrochloride and sodium acetate in water.

    • Heat the mixture gently for a short period and then allow it to cool. The this compound semicarbazone will precipitate as a solid.

  • Recrystallization:

    • Collect the crude semicarbazone by filtration.

    • Recrystallize the solid from a suitable solvent, such as aqueous ethanol, until a constant melting point is achieved.

  • Regeneration of the Ketone:

    • Suspend the purified semicarbazone in a dilute acid solution (e.g., hydrochloric acid).

    • Heat the mixture to hydrolyze the semicarbazone back to this compound.

    • Extract the pure ketone with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic extract with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄).

    • Remove the solvent by distillation or rotary evaporation to obtain the highly purified this compound.

Purity Analysis

The purity of the final product from each technique should be assessed using a reliable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Analysis Protocol:
  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of all components.

  • Injection: Inject a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane).

  • Detection: Mass spectrometer in full scan mode to identify the product and any impurities by their mass spectra and retention times. Purity is determined by the relative peak area of the this compound.

By carefully selecting and optimizing the appropriate purification technique, researchers can obtain this compound of the desired purity and yield for their specific application.

A Comparative Guide to Theoretical and Experimental Spectroscopic Data of 3-Propylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of theoretical and experimental spectroscopic data for the organic compound 3-propylcyclopentanone. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization and structure elucidation. The comparison focuses on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the accuracy and utility of computational prediction methods alongside experimental data.

Data Presentation: A Comparative Analysis

The following tables summarize the predicted (theoretical) and expected (experimental) spectroscopic data for this compound. Theoretical predictions are typically generated using computational chemistry methods like Density Functional Theory (DFT), which can provide valuable insights into molecular structure and properties.[1][2][3] Experimental data is derived from established spectroscopic principles and data from analogous compounds.

Table 1: ¹H NMR Chemical Shift Comparison (Solvent: CDCl₃, Reference: TMS)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Expected Experimental Chemical Shift (δ, ppm)
Hα (next to C=O)2.10 - 2.302.00 - 2.40[4][5]
Hβ (on propyl chain)1.40 - 1.601.35 - 1.55
Hγ (terminal CH₃)0.90 - 1.000.85 - 0.95
Cyclopentanone Ring Protons1.60 - 2.001.50 - 2.10

Table 2: ¹³C NMR Chemical Shift Comparison (Solvent: CDCl₃, Reference: TMS)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Expected Experimental Chemical Shift (δ, ppm)
C=O (Carbonyl)218 - 222215 - 225[4]
Cα (next to C=O)45 - 5040 - 50
Cβ (on propyl chain)30 - 3528 - 33
Cγ (terminal CH₃)13 - 1513 - 15
Cyclopentanone Ring Carbons20 - 4020 - 40

Table 3: Key IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Expected Experimental Wavenumber (cm⁻¹)
C=O Stretch (Ketone)1735 - 17551740 - 1750[4]
C-H Stretch (sp³ CH, CH₂, CH₃)2850 - 30002870 - 2960[6]
C-H Bend (CH₂)1450 - 14701450 - 1470

Table 4: Mass Spectrometry Fragmentation

Fragmentation ProcessPredicted m/zExpected Experimental m/z
Molecular Ion [M]⁺126126
α-cleavage (loss of C₃H₇)8383[4][5]
McLafferty Rearrangement9898[5][7]
Loss of C₂H₄ (from ring)9898

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of about 250 ppm, a relaxation delay of 2-5 seconds, and accumulate several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample like this compound, a "neat" spectrum can be obtained by placing a single drop of the pure liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[8]

  • Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be acquired first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) column for separation from any impurities.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.[9]

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: Detect the abundance of each ion to generate the mass spectrum.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.[5] Common fragmentation pathways for ketones include α-cleavage and McLafferty rearrangement.[4][7]

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for comparing theoretical and experimental spectroscopic data for a given molecule like this compound.

G cluster_0 Theoretical Pathway cluster_1 Experimental Pathway A Define Molecular Structure (this compound) B Select Computational Method (e.g., DFT/B3LYP) A->B C Perform Geometry Optimization B->C D Calculate Spectroscopic Properties (NMR, IR, MS) C->D E Predicted Spectra D->E K Comparative Analysis E->K F Synthesize or Procure Sample (this compound) G Prepare Sample for Analysis F->G H Acquire Spectroscopic Data (NMR, IR, MS) G->H I Process and Analyze Data H->I J Experimental Spectra I->J J->K L Structure Validation and Refined Understanding K->L

Caption: Workflow for comparing theoretical and experimental spectroscopic data.

References

A Comparative Analysis of Green Chemistry Metrics for 3-Propylcyclopentanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the imperative to design and implement sustainable synthetic routes is paramount. This guide provides a comparative assessment of two common synthetic pathways to 3-propylcyclopentanone, evaluating them through the lens of key green chemistry metrics. By presenting detailed experimental protocols and quantitative data, this document aims to inform the selection of more environmentally benign methodologies in organic synthesis.

The following sections detail the synthesis of this compound via two distinct routes: LDA-mediated enolate alkylation and Stork enamine synthesis. A thorough analysis of their green chemistry metrics, including Atom Economy, Environmental Factor (E-Factor), and Reaction Mass Efficiency (RME), offers a clear comparison of their environmental impact.

Comparative Green Chemistry Metrics

The greenness of each synthetic pathway was assessed using three widely recognized metrics. Atom Economy provides a theoretical measure of the efficiency of a reaction in converting reactants to the desired product. The E-Factor offers a more practical measure of waste generation, and Reaction Mass Efficiency combines aspects of both yield and stoichiometry.

Green MetricSynthesis Route 1: LDA-Mediated Enolate AlkylationSynthesis Route 2: Stork Enamine Synthesis
Atom Economy (%) 48.2%34.5%
Environmental Factor (E-Factor) 35.225.8
Reaction Mass Efficiency (RME) (%) 2.7%3.7%

Synthetic Pathway Overview

The two routes for the synthesis of this compound from cyclopentanone (B42830) are depicted below. The first involves the formation of a lithium enolate using lithium diisopropylamide (LDA), followed by alkylation with 1-bromopropane (B46711). The second route proceeds through the formation of a pyrrolidine (B122466) enamine, which is then alkylated and subsequently hydrolyzed to yield the final product.

G cluster_0 Route 1: LDA-Mediated Enolate Alkylation cluster_1 Route 2: Stork Enamine Synthesis Cyclopentanone_1 Cyclopentanone LDA LDA, THF, -78 °C Cyclopentanone_1->LDA Enolate Lithium Enolate LDA->Enolate Alkylation_1 Alkylation Enolate->Alkylation_1 1-Bromopropane_1 1-Bromopropane 1-Bromopropane_1->Alkylation_1 3-Propylcyclopentanone_1 This compound Alkylation_1->3-Propylcyclopentanone_1 Cyclopentanone_2 Cyclopentanone Enamine_Formation Enamine Formation Cyclopentanone_2->Enamine_Formation Pyrrolidine Pyrrolidine, Toluene (B28343) Pyrrolidine->Enamine_Formation Enamine Pyrrolidine Enamine Enamine_Formation->Enamine Alkylation_2 Alkylation Enamine->Alkylation_2 1-Bromopropane_2 1-Bromopropane 1-Bromopropane_2->Alkylation_2 Iminium_Salt Iminium Salt Alkylation_2->Iminium_Salt Hydrolysis Acid Hydrolysis Iminium_Salt->Hydrolysis 3-Propylcyclopentanone_2 This compound Hydrolysis->3-Propylcyclopentanone_2

Diagram 1: Synthetic pathways to this compound.

Experimental Protocols

The following are detailed experimental protocols for the two synthetic routes assessed in this guide.

Synthesis Route 1: LDA-Mediated Enolate Alkylation of Cyclopentanone

Materials:

  • Diisopropylamine (B44863) (1.1 eq, 11.1 mmol, 1.55 mL)

  • n-Butyllithium (1.6 M in hexanes, 1.1 eq, 11.1 mmol, 6.9 mL)

  • Anhydrous Tetrahydrofuran (THF), 50 mL

  • Cyclopentanone (1.0 eq, 10.1 mmol, 0.89 g, 0.9 mL)

  • 1-Bromopropane (1.1 eq, 11.1 mmol, 1.37 g, 1.0 mL)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • 1 M Hydrochloric acid

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, diisopropylamine (1.55 mL) is dissolved in anhydrous THF (20 mL) and cooled to -78 °C in a dry ice/acetone bath.

  • n-Butyllithium (6.9 mL of a 1.6 M solution in hexanes) is added dropwise via syringe, and the mixture is stirred at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • A solution of cyclopentanone (0.89 g) in anhydrous THF (5 mL) is added dropwise to the LDA solution at -78 °C. The resulting mixture is stirred for 1 hour at this temperature to ensure complete enolate formation.

  • 1-Bromopropane (1.37 g) is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with 1 M HCl (20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound. (Assumed yield for calculations: 75%, 0.95 g).

Synthesis Route 2: Stork Enamine Synthesis of this compound

Materials:

  • Cyclopentanone (1.0 eq, 20.2 mmol, 1.78 g, 1.8 mL)

  • Pyrrolidine (1.2 eq, 24.2 mmol, 1.72 g, 2.0 mL)

  • Toluene, 50 mL

  • p-Toluenesulfonic acid (catalytic amount)

  • 1-Bromopropane (1.1 eq, 22.2 mmol, 2.74 g, 2.0 mL)

  • Acetonitrile (B52724), 30 mL

  • 10% Aqueous hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure: Step 1: Enamine Formation

  • A solution of cyclopentanone (1.78 g), pyrrolidine (1.72 g), and a catalytic amount of p-toluenesulfonic acid in toluene (50 mL) is refluxed using a Dean-Stark apparatus to azeotropically remove water. The reaction is monitored by TLC until the starting ketone is consumed.

  • The reaction mixture is cooled, and the toluene is removed under reduced pressure to yield the crude enamine, which is used in the next step without further purification.

Step 2: Alkylation and Hydrolysis

  • The crude enamine is dissolved in acetonitrile (30 mL), and 1-bromopropane (2.74 g) is added. The mixture is stirred at room temperature overnight.

  • The solvent is removed under reduced pressure, and 10% aqueous hydrochloric acid (30 mL) is added to the residue. The mixture is stirred vigorously for 2 hours to effect hydrolysis.

  • The aqueous mixture is extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography to yield this compound. (Assumed yield for calculations: 80%, 2.02 g).

Safety Operating Guide

Proper Disposal of 3-Propylcyclopentanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and responsible disposal of 3-propylcyclopentanone is crucial for maintaining a secure laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.

Hazard Identification and Classification

  • Flammable Liquid: Ketones are typically flammable, and their vapors can form explosive mixtures with air.[1][3]

  • Skin and Eye Irritant: Direct contact can cause skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritant: Inhalation of vapors may cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

PPE CategorySpecific Recommendations
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Safety goggles or a face shield.[3]
Skin and Body Laboratory coat and closed-toe shoes. For larger quantities, consider additional protective clothing.
Respiratory Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a respirator may be necessary.

Waste Collection and Storage

Proper segregation and storage of chemical waste are paramount to prevent accidents and ensure proper disposal.

Step 1: Designate a Waste Container

  • Use a clearly labeled, leak-proof container made of a material compatible with ketones (e.g., high-density polyethylene (B3416737) or glass).[4][5] The original product container is often a suitable choice for waste accumulation.[4]

  • The container must have a secure, tight-fitting lid.[5][6]

Step 2: Label the Waste Container

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[4][5]

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., Flammable, Irritant)

    • The accumulation start date

    • The name of the principal investigator or laboratory supervisor

Step 3: Store the Waste Container

  • Keep the waste container closed at all times, except when adding waste.[4][5]

  • Store the container in a designated satellite accumulation area within the laboratory.

  • Segregate the this compound waste from incompatible materials, such as strong oxidizing agents.

  • Ensure secondary containment is in place to capture any potential leaks or spills.[4][5]

Disposal Procedures

Liquid this compound Waste:

  • Carefully pour the waste into the designated and labeled hazardous waste container.

  • Avoid overfilling the container; a general rule is to fill it to no more than 80% capacity to allow for vapor expansion.

  • Once the container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of liquid this compound down the drain.[1]

Empty this compound Containers:

  • An empty container that has held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[5]

  • The rinsate from each rinse must be collected and disposed of as hazardous waste in the designated liquid waste container.[5]

  • After triple-rinsing, deface or remove the original label from the container.[4]

  • The clean, de-labeled container can typically be disposed of in the regular trash.[4][5] Consult your local EHS guidelines for specific requirements.

Contaminated Materials:

  • Personal protective equipment (gloves, etc.), absorbent materials from spills, and other solid materials contaminated with this compound should be collected in a separate, clearly labeled hazardous waste bag or container for solid chemical waste.

Spill Management

In the event of a this compound spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation and eliminate all ignition sources.[3][7]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3]

  • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Experimental Workflow for Disposal

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Contaminated Solids (e.g., PPE, absorbents) waste_type->solid_waste Solid empty_container Empty Container waste_type->empty_container Container collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store in Designated Satellite Accumulation Area collect_liquid->store_waste collect_solid->store_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate deface_label Deface or Remove Original Label triple_rinse->deface_label collect_rinsate->collect_liquid dispose_trash Dispose of Container in Regular Trash deface_label->dispose_trash contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guidance for 3-Propylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Classification

Based on data from analogous compounds, 3-Propylcyclopentanone should be treated as a hazardous substance with the following potential classifications:

  • Flammable Liquid: May be a flammable liquid and vapor.[1][2][3][4][5][6]

  • Skin Irritant: Causes skin irritation.[2][3][4][5][6][7]

  • Eye Irritant: Causes serious eye irritation.[2][3][4][5][6][7]

  • Respiratory Irritant: May cause respiratory irritation.[2][6]

Quantitative Data Summary

The following table summarizes key quantitative data for structurally similar compounds. This information is critical for safe handling and storage.

PropertyValueCompoundSource
Molecular FormulaC₈H₁₄OThis compound[8]
Molecular Weight126.20 g/mol 2-Propylcyclopentanone[6]
Boiling Point130 - 131 °CCyclopentanone[2]
Flash Point30 °C (closed cup)Cyclopentanone[2]
Hazard StatementsH226, H315, H319, H3352-Propylcyclopentanone[6]

Operational and Disposal Plans

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields or a full-face shield.Protects against splashes and vapors that can cause serious eye irritation.[7][9][10]
Skin Protection
   GlovesChemical-resistant gloves (e.g., nitrile or butyl rubber).Prevents skin contact which can cause irritation.[4][7][11]
   Protective ClothingA lab coat or chemical-resistant apron. For larger quantities, chemical-resistant coveralls are recommended.Protects against skin contact and contamination of personal clothing.[9][11]
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.Minimizes inhalation of vapors which may cause respiratory tract irritation.[2][9]
Handling and Storage Procedures

Handling:

  • Preparation: Read and understand this safety guidance and any available institutional protocols. Ensure all necessary PPE is clean, in good condition, and readily available.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.[9][11]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3][4] Use non-sparking tools and take precautionary measures against static discharge.[3][4]

  • Dispensing: When transferring the chemical, use caution to avoid splashes and the generation of aerosols.

  • Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[1]

Storage:

  • Container: Keep the container tightly closed when not in use.[1][2]

  • Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[9]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[7]

Spill Management Protocol
  • Evacuation and Ventilation: In case of a spill, immediately evacuate non-essential personnel from the area and ensure adequate ventilation. Remove all sources of ignition.[2]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[11]

  • Decontamination: Clean the spill area thoroughly with soap and water. All materials used for spill clean-up must also be disposed of as hazardous waste.

Disposal Plan

The recommended method for the disposal of this compound and contaminated materials is through your institution's hazardous waste management program.[12]

  • Waste Collection: Collect waste in a clearly labeled, compatible, and tightly sealed container. The label should include "Hazardous Waste" and the full chemical name, "this compound".[12]

  • Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Pickup: Contact your institution's EHS department to arrange for pickup and disposal in accordance with federal, state, and local regulations.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment cluster_disposal Disposal cluster_emergency Emergency Procedures prep_risk Risk Assessment prep_sds Review Safety Data (Analogous Compounds) prep_risk->prep_sds prep_ppe Gather Required PPE prep_sds->prep_ppe handle_setup Setup and Grounding prep_ppe->handle_setup handle_dispense Dispense Chemical handle_setup->handle_dispense handle_experiment Perform Experiment handle_dispense->handle_experiment cleanup_decon Decontaminate Work Area handle_experiment->cleanup_decon emergency_spill Spill Occurs handle_experiment->emergency_spill cleanup_waste Segregate Waste cleanup_decon->cleanup_waste dispose_label Label Hazardous Waste cleanup_waste->dispose_label dispose_store Store in Designated Area dispose_label->dispose_store dispose_pickup Arrange EHS Pickup dispose_store->dispose_pickup emergency_contain Evacuate, Ventilate, Contain emergency_spill->emergency_contain emergency_dispose Dispose of Spill Debris as Hazardous Waste emergency_contain->emergency_dispose emergency_dispose->dispose_label

Caption: Logical workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.